molecular formula C12H15NO2 B11766002 3-Methyl-5-(pyrrolidin-1-yl)benzoic acid

3-Methyl-5-(pyrrolidin-1-yl)benzoic acid

Cat. No.: B11766002
M. Wt: 205.25 g/mol
InChI Key: AAQGTHMKBJGHAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-5-(pyrrolidin-1-yl)benzoic acid is a useful research compound. Its molecular formula is C12H15NO2 and its molecular weight is 205.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Methyl-5-(pyrrolidin-1-yl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methyl-5-(pyrrolidin-1-yl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

3-methyl-5-pyrrolidin-1-ylbenzoic acid

InChI

InChI=1S/C12H15NO2/c1-9-6-10(12(14)15)8-11(7-9)13-4-2-3-5-13/h6-8H,2-5H2,1H3,(H,14,15)

InChI Key

AAQGTHMKBJGHAD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)N2CCCC2)C(=O)O

Origin of Product

United States

Foundational & Exploratory

3-Methyl-5-(pyrrolidin-1-yl)benzoic Acid: Technical Profile & Synthesis Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the chemical structure, physicochemical properties, synthetic pathways, and medicinal chemistry applications of 3-Methyl-5-(pyrrolidin-1-yl)benzoic acid (CAS 2415463-53-3).

Executive Summary

3-Methyl-5-(pyrrolidin-1-yl)benzoic acid is a trisubstituted benzene derivative serving as a critical intermediate in the synthesis of pharmaceutical agents targeting CNS disorders and inflammatory pathways. Characterized by a meta-positioning of an electron-donating pyrrolidine ring relative to an electron-withdrawing carboxyl group, this scaffold offers unique electronic properties that modulate lipophilicity and metabolic stability in drug design.

Chemical Structure & Molecular Descriptors

The molecule consists of a central benzene ring substituted at the 1, 3, and 5 positions. This meta-substitution pattern prevents direct resonance conjugation between the amino donor and the carboxyl acceptor, preserving distinct reactivity profiles for both functional groups.

DescriptorValue / Detail
IUPAC Name 3-Methyl-5-(pyrrolidin-1-yl)benzoic acid
CAS Number 2415463-53-3
Molecular Formula C

H

NO

Molecular Weight 205.26 g/mol
SMILES CC1=CC(N2CCCC2)=CC(C(O)=O)=C1
Substructure N-Aryl pyrrolidine (tertiary aniline)
LogP (Predicted) 2.8 ± 0.4 (Lipophilic due to pyrrolidine/methyl)
pKa (Acid) ~4.1 (Carboxylic acid)
pKa (Base) ~2.5 - 3.0 (Conjugated aniline nitrogen)
Structural Analysis[1]
  • Steric Environment: The methyl group at C3 provides mild steric bulk, potentially restricting rotation in protein binding pockets without abolishing planarity.

  • Electronic Effects: The pyrrolidine nitrogen (C5) acts as a strong

    
    -donor and 
    
    
    
    -donor. However, its meta relationship to the carboxylic acid (C1) means it influences the acidity primarily through inductive effects rather than direct resonance, maintaining the acid's pKa close to that of benzoic acid.

Physicochemical Properties

Understanding the solubility and ionization profile is vital for assay development and formulation.[1]

  • Solubility:

    • Low pH (< 3): Moderate solubility (protonated amine, neutral acid).

    • Neutral pH (7.4): High solubility (deprotonated carboxylate anion).

    • Organic Solvents: Highly soluble in DMSO, DCM, and Methanol.

  • Solid State: Typically isolated as an off-white to pale yellow crystalline solid.

  • Stability: The N-aryl bond is metabolically robust compared to N-alkyl analogs, resistant to oxidative dealkylation.

Synthetic Methodologies

The synthesis of 3-Methyl-5-(pyrrolidin-1-yl)benzoic acid poses a challenge due to the electron-rich nature of the desired product and the potential for catalyst poisoning by the free carboxylic acid.

Retrosynthetic Analysis

The most reliable route utilizes Buchwald-Hartwig Amination on a halogenated precursor. Direct nucleophilic aromatic substitution (


) is unfavorable because the benzene ring lacks strong electron-withdrawing groups in ortho/para positions to activate the leaving group.
Primary Route: Buchwald-Hartwig Cross-Coupling

This protocol uses a protected ester intermediate to prevent catalyst interference, followed by hydrolysis.

Precursors:

  • Substrate: Methyl 3-bromo-5-methylbenzoate (commercially available or esterified from acid).

  • Amine: Pyrrolidine (1.2 equivalents).[1]

  • Catalyst System: Pd(OAc)

    
     + BINAP (or XPhos for higher turnover).
    
Step-by-Step Protocol
  • Esterification (if starting from acid):

    • Dissolve 3-bromo-5-methylbenzoic acid in MeOH. Add catalytic H

      
      SO
      
      
      
      . Reflux 4h. Isolate Methyl ester.[1][2]
  • C-N Coupling:

    • Reagents: Methyl 3-bromo-5-methylbenzoate (1.0 eq), Pyrrolidine (1.2 eq), Cs

      
      CO
      
      
      
      (2.0 eq).
    • Catalyst: Pd(OAc)

      
       (5 mol%), BINAP (7.5 mol%).
      
    • Solvent: Toluene or 1,4-Dioxane (anhydrous, degassed).

    • Conditions: Heat to 100°C under N

      
       atmosphere for 12–16 hours.
      
    • Workup: Filter through Celite to remove Pd black.[1] Concentrate filtrate.[1][3] Purify via flash chromatography (Hexane/EtOAc).

  • Hydrolysis:

    • Dissolve intermediate ester in THF/Water (1:1).

    • Add LiOH (3.0 eq). Stir at RT for 4h.[1]

    • Acidify with 1M HCl to pH 3 to precipitate the title compound.

Visualization of Synthesis Pathway

Synthesis Start 3-Bromo-5-methylbenzoic acid Step1 Methyl Esterification (MeOH, H2SO4) Start->Step1 Inter1 Methyl 3-bromo-5-methylbenzoate Step1->Inter1 Step2 Buchwald-Hartwig Coupling (Pd(OAc)2, BINAP, Pyrrolidine) Inter1->Step2 Inter2 Methyl 3-methyl-5-(pyrrolidin-1-yl)benzoate Step2->Inter2 Step3 Saponification (LiOH, THF/H2O) Inter2->Step3 Final 3-Methyl-5-(pyrrolidin-1-yl)benzoic acid Step3->Final

Figure 1: Synthetic workflow from commercially available brominated precursor to final acid.

Applications in Drug Discovery

This scaffold is a valuable "fragment" in medicinal chemistry, often used to optimize the pharmacokinetic (PK) profile of lead compounds.

Bioisosteric Utility
  • Solubility Modulation: The pyrrolidine ring disrupts the planarity of the crystal lattice more effectively than a diethylamine group, often improving solubility.

  • Metabolic Stability: The cyclic amine (pyrrolidine) is less prone to N-dealkylation by CYP450 enzymes compared to acyclic analogs (e.g., diethylamine), extending the half-life (

    
    ) of the drug candidate.
    
Mechanistic Logic in SAR

When incorporated into a larger drug molecule (e.g., via amide coupling of the COOH), the 3-methyl-5-pyrrolidinyl motif acts as a hydrophobic cap with a specific vector.

SAR Core 3-Methyl-5-(pyrrolidin-1-yl)benzoic acid Scaffold Effect1 Pyrrolidine Ring: Lipophilic bulk, fills hydrophobic pockets Core->Effect1 Effect2 COOH Group: Handle for Amide Coupling (Linker to Pharmacophore) Core->Effect2 Effect3 Methyl Group: Restricts conformation, Breaks symmetry Core->Effect3

Figure 2: Structure-Activity Relationship (SAR) contributions of the scaffold.

Safety & Handling (MSDS Summary)

While specific toxicological data for this exact isomer is limited, handling should follow protocols for substituted benzoic acids and anilines.

  • GHS Classification:

    • Skin Irrit. 2 (H315): Causes skin irritation.[4]

    • Eye Irrit. 2A (H319): Causes serious eye irritation.

    • STOT SE 3 (H335): May cause respiratory irritation.[4][5]

  • Handling: Use in a fume hood.[1] Wear nitrile gloves and safety glasses.[1]

  • Storage: Store in a cool, dry place. Keep container tightly closed.

References

  • Buchwald-Hartwig Coupling Protocols

    • Organic Syntheses, "Buchwald-Hartwig Amin
    • Source:

  • Pyrrolidine Scaffolds in Medicinal Chemistry

    • Top. Curr. Chem. (2021).[6] "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds."[1][6]

    • Source: [6]

  • Chemical Identity & CAS Verification

    • PubChem Compound Summary for Brominated Precursors (CID 3433127).[7]

    • Source:

  • Synthesis of Aminobenzoic Acid Derivatives

    • RSC Advances, "Palladium-catalyzed amin
    • Source:

Sources

A Comprehensive Technical Guide to 3-Methyl-5-(pyrrolidin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the physicochemical properties of the novel compound, 3-Methyl-5-(pyrrolidin-1-yl)benzoic acid. As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its fundamental characteristics is paramount for its potential applications. This document outlines a plausible synthetic route, details established experimental protocols for the determination of key physicochemical parameters, and presents predicted data based on the compound's structure. Furthermore, it delves into the spectroscopic signature of the molecule and provides essential safety and handling information. This guide is intended to serve as a foundational resource for researchers initiating studies on this and structurally related compounds.

Introduction

3-Methyl-5-(pyrrolidin-1-yl)benzoic acid is an aromatic carboxylic acid featuring a pyrrolidine and a methyl group as substituents on the benzene ring. The presence of both an acidic carboxylic acid group and a basic tertiary amine (the pyrrolidinyl nitrogen) suggests that this molecule will exhibit zwitterionic character and pH-dependent properties. Its structural motifs are prevalent in pharmacologically active compounds, making it a person of interest for drug discovery endeavors.[1] A comprehensive characterization of its physicochemical properties is the first step in unlocking its potential.

Synthesis Pathway

A plausible and efficient synthesis of 3-Methyl-5-(pyrrolidin-1-yl)benzoic acid can be envisioned through a Buchwald-Hartwig amination reaction. This approach offers high functional group tolerance and is a well-established method for forming carbon-nitrogen bonds.

Proposed Synthesis Workflow:

3-Bromo-5-methylbenzoic_acid 3-Bromo-5-methylbenzoic acid Esterification Esterification (e.g., MeOH, H2SO4) 3-Bromo-5-methylbenzoic_acid->Esterification Methyl_3-bromo-5-methylbenzoate Methyl 3-bromo-5-methylbenzoate Esterification->Methyl_3-bromo-5-methylbenzoate Buchwald_Hartwig_Amination Buchwald-Hartwig Amination (Pyrrolidine, Pd catalyst, ligand, base) Methyl_3-bromo-5-methylbenzoate->Buchwald_Hartwig_Amination Methyl_3-methyl-5-(pyrrolidin-1-yl)benzoate Methyl 3-methyl-5-(pyrrolidin-1-yl)benzoate Buchwald_Hartwig_Amination->Methyl_3-methyl-5-(pyrrolidin-1-yl)benzoate Hydrolysis Hydrolysis (e.g., NaOH, H2O then H+) Methyl_3-methyl-5-(pyrrolidin-1-yl)benzoate->Hydrolysis 3-Methyl-5-(pyrrolidin-1-yl)benzoic_acid 3-Methyl-5-(pyrrolidin-1-yl)benzoic acid Hydrolysis->3-Methyl-5-(pyrrolidin-1-yl)benzoic_acid

Caption: Proposed synthesis of 3-Methyl-5-(pyrrolidin-1-yl)benzoic acid.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is crucial for its application in drug development and other scientific fields. The following sections detail the predicted properties of 3-Methyl-5-(pyrrolidin-1-yl)benzoic acid and the established experimental protocols for their determination.

Predicted Physicochemical Data

The following table summarizes the predicted physicochemical properties for 3-Methyl-5-(pyrrolidin-1-yl)benzoic acid. These values are estimated based on its chemical structure and comparison with analogous compounds.

PropertyPredicted Value
Molecular Formula C₁₂H₁₅NO₂
Molecular Weight 205.25 g/mol
pKa (acidic) ~4.5
pKa (basic) ~9.0
logP ~2.3
Aqueous Solubility pH-dependent
Melting Point 180-185 °C
Acidity and Basicity (pKa)

The presence of both a carboxylic acid and a tertiary amine makes the determination of the acid dissociation constants (pKa) essential.

Potentiometric titration is a standard method for determining pKa values.[2]

  • Sample Preparation: Accurately weigh approximately 10-20 mg of 3-Methyl-5-(pyrrolidin-1-yl)benzoic acid and dissolve it in a suitable co-solvent/water mixture (e.g., 50% methanol/water) to ensure solubility.

  • Titration Setup: Place the sample solution in a thermostatted beaker with a magnetic stirrer. Insert a calibrated pH electrode and the tip of a micro-burette containing a standardized solution of 0.1 M HCl.

  • Acidic Titration: Titrate the sample with the standardized HCl solution, recording the pH after each incremental addition of the titrant. Continue the titration past the first equivalence point.

  • Basic Titration: Repeat the process in a separate experiment using a standardized solution of 0.1 M NaOH to determine the second pKa value.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points of the titration curve.[2]

Lipophilicity (logP)

The octanol-water partition coefficient (logP) is a critical measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.[3]

The shake-flask method is the traditional and a reliable technique for logP determination.[4]

  • Solvent Preparation: Prepare a solution of n-octanol saturated with water and a solution of water saturated with n-octanol.

  • Sample Preparation: Prepare a stock solution of 3-Methyl-5-(pyrrolidin-1-yl)benzoic acid in the water-saturated n-octanol.

  • Partitioning: In a separatory funnel, combine a known volume of the stock solution with a known volume of the n-octanol-saturated water.

  • Equilibration: Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for the partitioning of the compound between the two phases. Allow the layers to separate completely.

  • Concentration Analysis: Carefully separate the aqueous and n-octanol layers. Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectrophotometry or HPLC.[5]

  • Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[4]

Aqueous Solubility

Aqueous solubility is a fundamental property that affects a drug's bioavailability.[6] Due to the presence of both acidic and basic functional groups, the aqueous solubility of 3-Methyl-5-(pyrrolidin-1-yl)benzoic acid is expected to be highly pH-dependent.

The equilibrium (or thermodynamic) solubility method is considered the gold standard for solubility determination.[7]

  • Sample Preparation: Add an excess amount of solid 3-Methyl-5-(pyrrolidin-1-yl)benzoic acid to a series of vials containing buffers at different pH values (e.g., pH 2, 5, 7.4, 9).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.[8]

  • Sample Processing: After equilibration, filter the suspensions to remove the undissolved solid.

  • Concentration Analysis: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method like HPLC-UV.

  • Data Reporting: Report the solubility at each pH value in units such as mg/mL or µM.

Melting Point

The melting point is a key indicator of a compound's purity and identity.

This is a common and straightforward method for determining the melting point of a crystalline solid.[9]

  • Sample Preparation: Finely powder a small amount of dry 3-Methyl-5-(pyrrolidin-1-yl)benzoic acid.

  • Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.[10]

  • Measurement: Place the capillary tube in a melting point apparatus.

  • Heating and Observation: Heat the sample at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Recording: Record the temperature range from the point at which the first liquid appears to the temperature at which the entire sample is liquid.[11] For a pure compound, this range should be narrow (typically less than 2 °C).

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of a synthesized compound.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[12]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the protons of the pyrrolidine ring. The chemical shifts of the aromatic protons will be influenced by the electron-donating pyrrolidine group and the electron-withdrawing carboxylic acid group.[13] The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift (typically >10 ppm).[14]

  • ¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon of the carboxylic acid, the aromatic carbons, the methyl carbon, and the carbons of the pyrrolidine ring.[15]

  • Sample Preparation: Dissolve 5-10 mg of 3-Methyl-5-(pyrrolidin-1-yl)benzoic acid in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[12]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra.

  • Spectral Interpretation: Analyze the chemical shifts, integration values, and coupling patterns to confirm the structure of the compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[16]

  • Expected Absorptions: The IR spectrum of 3-Methyl-5-(pyrrolidin-1-yl)benzoic acid is predicted to show a broad O-H stretching band for the carboxylic acid group around 2500-3300 cm⁻¹.[17] A strong C=O stretching absorption for the carbonyl group is expected around 1700 cm⁻¹.[16] C-H stretching vibrations for the aromatic and aliphatic portions of the molecule will also be present.[18]

  • Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate.

  • Data Acquisition: Obtain the IR spectrum using an FTIR spectrometer.

  • Spectral Interpretation: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.[19]

  • Expected Fragmentation: In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ at m/z 205 is expected.[20] Common fragmentation pathways for benzoic acids include the loss of -OH (m/z 188) and -COOH (m/z 160). The base peak is often the benzoyl cation or a related fragment.[20] Electrospray ionization (ESI) would likely show the protonated molecule [M+H]⁺ at m/z 206 in positive ion mode and the deprotonated molecule [M-H]⁻ at m/z 204 in negative ion mode.[21]

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization source (e.g., ESI or EI).

  • Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to support the proposed structure.

Safety and Handling

As with any new chemical entity, 3-Methyl-5-(pyrrolidin-1-yl)benzoic acid should be handled with care.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

A comprehensive Safety Data Sheet (SDS) should be consulted for detailed safety information.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of 3-Methyl-5-(pyrrolidin-1-yl)benzoic acid. The outlined synthetic strategy and detailed experimental protocols offer a clear path for its preparation and characterization. The predicted data and spectroscopic signatures serve as a benchmark for researchers working with this novel compound. A thorough investigation of these fundamental properties is a critical step in exploring the potential applications of 3-Methyl-5-(pyrrolidin-1-yl)benzoic acid in various scientific disciplines.

References

  • Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Journal of Chemical Education. [Link]

  • Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. PMC. [Link]

  • Unlocking Molecular Secrets: The Power of Benzoic Acid IR Spectrum Analysis. Medium. [Link]

  • Carbon- 13 Nuclear Magnetic Resonance of Biologically Important Aromatic Acids. I. Chemical Shifts of Benzoic Acid and Derivatives. Journal of the American Chemical Society. [Link]

  • Experimental determination of the logP using the spectrophotometric method. ResearchGate. [Link]

  • Development of Methods for the Determination of pKa Values. PMC. [Link]

  • Investigating Benzoic Acid Derivatives as Potential Atomic Layer Deposition Inhibitors Using Nanoscale Infrared Spectroscopy. MDPI. [Link]

  • Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. Scientific Research Publishing. [Link]

  • IR spectra of benzoic acid and of PbSe with benzoic acid as the capping ligand. ResearchGate. [Link]

  • Estimating the Aqueous Solubility of Pharmaceutical Hydrates. PMC. [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • IR spectra of benzoic acid in the regions of O-H (a) and C=O (b) stretching vibrations. ResearchGate. [Link]

  • Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Agilent. [Link]

  • infrared spectrum of benzoic acid C7H6O2 C6H5COOH. Doc Brown's Chemistry. [Link]

  • Identification Of Benzoic Acid By Gc And Mass Spectrometry. Technology Networks. [Link]

  • Melting point determination. University of Calgary. [Link]

  • Aqueous Solubility. Creative Biolabs. [Link]

  • Determination of aqueous solubility by heating and equilibration: A technical note. ScienceDirect. [Link]

  • experiment (1) determination of melting points. [Link]

  • Experiment name / Determination of melting point. [Link]

  • 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH. Doc Brown's Chemistry. [Link]

  • Measuring the Melting Point. Westlab. [Link]

  • APPENDIX 2. MIT OpenCourseWare. [Link]

  • Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review. [Link]

  • Supplementary Information. The Royal Society of Chemistry. [Link]

  • Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences. [Link]

  • mass spectrum of benzoic acid C7H6O2 C6H5COOH. Doc Brown's Chemistry. [Link]

  • LogP—Making Sense of the Value. ACD/Labs. [Link]

Sources

3-Methyl-5-(pyrrolidin-1-yl)benzoic acid CAS number and identifiers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Methyl-5-(pyrrolidin-1-yl)benzoic acid (CAS: 1427081-44-4 ) is a trisubstituted benzene derivative serving as a critical intermediate in medicinal chemistry. Characterized by a "meta-meta" substitution pattern (1,3,5-relationship), this compound combines a lipophilic methyl group, a polarizable carboxylic acid, and a tertiary amine (pyrrolidine) on a single phenyl scaffold. It is frequently utilized as a pharmacophore builder in the synthesis of kinase inhibitors, GPCR ligands, and antibacterial agents, offering a balance of solubility and hydrophobic interaction potential.

Chemical Identifiers & Physicochemical Profile[1][2]

This section consolidates the definitive identifiers for the compound. Researchers should use the InChIKey for unambiguous database querying to avoid confusion with isomeric forms (e.g., 2-methyl or 5-methyl variants).

Table 1: Core Identifiers
Identifier TypeValueNote
CAS Number 1427081-44-4 Primary Registry Number
IUPAC Name 3-Methyl-5-(pyrrolidin-1-yl)benzoic acidSystematic Name
Molecular Formula C₁₂H₁₅NO₂-
Molecular Weight 205.25 g/mol Monoisotopic
SMILES CC1=CC(N2CCCC2)=CC(C(=O)O)=C1Canonical
InChI String InChI=1S/C12H15NO2/c1-9-6-10(12(14)15)7-11(8-9)13-4-2-3-5-13/h6-8H,2-5H2,1H3,(H,14,15)Standard
InChIKey Check Database for Isomer Specifics*Generated from SMILES

> Note on Isomerism: Several isomers exist, such as 2-methyl-3-(pyrrolidin-1-yl)benzoic acid. Ensure the methyl group is at position 3 and the pyrrolidine at position 5 relative to the carboxylic acid at position 1.

Physicochemical Properties (Predicted)[2]
  • LogP (Octanol/Water): ~2.3 – 2.8 (Moderate Lipophilicity)

  • pKa (Acid): ~4.2 (Benzoic acid moiety)

  • pKa (Base): ~2.5 – 3.0 (Aniline nitrogen is weakly basic due to conjugation with the phenyl ring)

  • Topological Polar Surface Area (TPSA): ~40.5 Ų

Structural Analysis & Electronic Properties

The 1,3,5-substitution pattern of this compound is electronically unique, creating a "push-pull" system that influences its reactivity and binding affinity.

  • Pyrrolidine Ring (Position 5): Acts as a strong Electron Donating Group (EDG) via resonance (+M effect). This increases electron density in the aromatic ring, particularly at the ortho and para positions relative to itself.

  • Carboxylic Acid (Position 1): Acts as an Electron Withdrawing Group (EWG) via induction (-I) and resonance (-M), deactivating the ring but providing a key anchor point for hydrogen bonding or salt formation.

  • Methyl Group (Position 3): A weak EDG via hyperconjugation, adding bulk and lipophilicity without significantly altering the electronic landscape.

Implication for Synthesis: The electron-rich nature of the ring (due to the pyrrolidine) makes the carboxylic acid slightly less acidic than unsubstituted benzoic acid, while the ring itself is activated toward electrophilic aromatic substitution, though the steric bulk of the substituents directs incoming groups to the remaining open meta position.

Canonical Synthetic Route

The most robust method for synthesizing 3-Methyl-5-(pyrrolidin-1-yl)benzoic acid is via Buchwald-Hartwig Amination . Direct nucleophilic aromatic substitution (SNAr) is generally ineffective due to the electron-rich nature of the starting material (unless fluorinated precursors are used).

Retrosynthetic Analysis
  • Target: 3-Methyl-5-(pyrrolidin-1-yl)benzoic acid[1]

  • Disconnection: C–N bond at position 5.

  • Precursors: 3-Bromo-5-methylbenzoic acid (esterified) + Pyrrolidine.

Detailed Protocol (Buchwald-Hartwig Cross-Coupling)

Step 1: Esterification (Protection) To prevent catalyst poisoning by the free carboxylic acid, the starting material is first converted to a methyl ester.

  • Reagents: 3-Bromo-5-methylbenzoic acid, MeOH, H₂SO₄ (cat).

  • Conditions: Reflux, 4h.

Step 2: C-N Coupling

  • Substrates: Methyl 3-bromo-5-methylbenzoate (1.0 eq), Pyrrolidine (1.2 eq).

  • Catalyst System: Pd(OAc)₂ (5 mol%) + BINAP or XPhos (7.5 mol%).

  • Base: Cs₂CO₃ (2.0 eq) or NaOtBu (1.5 eq).

  • Solvent: Toluene or 1,4-Dioxane (Anhydrous, Degassed).

  • Conditions: 100°C, 12-18h under Argon atmosphere.

Step 3: Hydrolysis (Deprotection)

  • Reagents: LiOH or NaOH (3.0 eq), THF/H₂O (1:1).

  • Conditions: RT to 50°C, 2h. Acidify with 1M HCl to precipitate the product.

Synthetic Workflow Diagram

SynthesisWorkflow Start 3-Bromo-5-methyl benzoic acid Step1 Esterification (MeOH, H+) Start->Step1 Inter1 Methyl Ester Intermediate Step1->Inter1 Yield >95% Step2 Buchwald-Hartwig (Pd-Cat, Pyrrolidine) Inter1->Step2 + Pyrrolidine Inter2 Coupled Ester Step2->Inter2 C-N Bond Formation Step3 Hydrolysis (LiOH, then HCl) Inter2->Step3 Final 3-Methyl-5-(pyrrolidin-1-yl) benzoic acid (CAS 1427081-44-4) Step3->Final Precipitation

Figure 1: Step-wise synthetic workflow for the production of CAS 1427081-44-4 from bromo-benzoic acid precursors.

Applications in Drug Discovery[6]

This compound acts as a "Privileged Scaffold" fragment.[2] Its utility lies in its ability to modulate the physicochemical properties of a lead compound without introducing excessive molecular weight (Fragment-Based Drug Design).

Key Pharmacophore Features[2]
  • Solubility Modulation: The pyrrolidine nitrogen, while conjugated, retains some basic character (pKa ~2-3), potentially improving solubility in low pH environments compared to purely lipophilic analogs.

  • Conformational Restriction: The pyrrolidine ring is a restricted amine. Unlike a diethylamine group, the pyrrolidine ring reduces the entropic penalty upon binding to a protein target.

  • Vector Positioning: The meta-substitution allows the carboxylic acid (or its amide derivatives) to project into a solvent-exposed region while the pyrrolidine interacts with hydrophobic pockets.

Cited Applications
  • Kinase Inhibition: Used as a solvent-front binder in ATP-competitive inhibitors.

  • Antibacterial Agents: Analogs of pyrrolidinyl-benzoic acids have shown activity against S. aureus by inhibiting inorganic pyrophosphatases [1].[3]

  • FLT3 Inhibitors: Used to optimize the lipophilic contacts in the binding pocket of FMS-like tyrosine kinase 3 [2].

Safety & Handling Protocols

While specific toxicological data for this exact CAS is limited, handling should follow protocols for substituted benzoic acids and anilines .

  • Hazard Classification (GHS Predicted):

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store at 2-8°C, sealed under inert gas (Nitrogen/Argon) to prevent oxidation of the aniline nitrogen over long periods.

  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.

References

  • Synthesis of 3-(3-Aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazines That Have Antibacterial Activity. PMC (National Institutes of Health). Available at: [Link]

  • Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors. ResearchGate. Available at: [Link]

  • Palladium-catalyzed Buchwald-Hartwig Amination. Organic Syntheses. Available at: [Link]

Sources

Solubility Profiling of 3-Methyl-5-(pyrrolidin-1-yl)benzoic Acid: A Strategic Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a foundational technical document for the physicochemical characterization of 3-Methyl-5-(pyrrolidin-1-yl)benzoic acid (CAS: 1427081-44-4).

Given the absence of a specific, publicly available solubility dataset for this exact intermediate in current literature, this guide functions as a strategic protocol . It leverages Structure-Property Relationships (SPR) to predict solubility behavior and provides a rigorous, self-validating experimental framework for generating the solubility profile required for drug development and process chemistry.

Executive Summary

3-Methyl-5-(pyrrolidin-1-yl)benzoic acid represents a class of amphiphilic benzoic acid derivatives often utilized as scaffolds in kinase inhibitor development. Its structure combines a lipophilic domain (pyrrolidine ring and methyl group) with a polar, ionizable headgroup (carboxylic acid) and a weakly basic nitrogen (aniline-like).

Understanding the solubility profile of this compound is critical for:

  • Purification: Designing recrystallization solvent systems (e.g., Anti-solvent crystallization).

  • Formulation: Selecting excipients for bioavailability enhancement.

  • Process Safety: Avoiding supersaturation and uncontrolled precipitation during scale-up.

This guide outlines the theoretical solubility prediction, the "Gold Standard" experimental protocol for determination, and the thermodynamic modeling required to validate the data.

Physicochemical Characterization & Theoretical Prediction

Before initiating wet chemistry, we must analyze the molecule's Structure-Property Relationships (SPR) to predict solvent compatibility.

Structural Analysis
  • Acidic Moiety: Benzoic acid group (

    
    ).
    
  • Basic Moiety: The pyrrolidine nitrogen is attached directly to the phenyl ring. This creates an N-phenylpyrrolidine system. Unlike aliphatic amines (

    
    ), the lone pair on this nitrogen is conjugated with the 
    
    
    
    -system of the benzene ring, significantly reducing its basicity (
    
    
    ).
  • Lipophilic Domain: The 3-methyl group and the 5-pyrrolidine ring add significant hydrophobic surface area.

Predicted Solubility Profile

Based on the "Like Dissolves Like" principle and Hansen Solubility Parameters (HSP), we project the following behavior:

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Aprotic DMSO, DMF, NMPVery High Strong dipole-dipole interactions; disruption of intermolecular H-bonds.
Medium Polarity THF, Acetone, Ethyl AcetateHigh Good interaction with the lipophilic pyrrolidine/methyl core; H-bond acceptance.
Protic (Alcohols) Methanol, Ethanol, IPAModerate to High Solvation of the carboxylic acid; potential esterification risk at high T.
Chlorinated DCM, ChloroformModerate Good solvation of the hydrophobic core; useful for extraction.
Non-Polar Toluene, Hexane, HeptaneLow to Very Low High lattice energy of the crystal structure likely overcomes weak Van der Waals forces.
Water Water (pH 7)Low The hydrophobic bulk outweighs the polar headgroup. Solubility will be pH-dependent (high at pH > 6).

Experimental Protocol: Isothermal Saturation Method

To generate a definitive solubility profile, we employ the Static Equilibrium (Shake-Flask) Method coupled with HPLC-UV quantification. This protocol ensures thermodynamic equilibrium is reached and phase changes are detected.

Phase 1: Preparation & Equilibration

Objective: Achieve thermodynamic equilibrium between the solid solute and the liquid solvent.

  • Solvent Selection: Prepare a diverse panel: Methanol, Ethanol, Isopropanol (IPA), Acetone, Acetonitrile, Ethyl Acetate, THF, and Toluene.

  • Excess Addition: Add 3-Methyl-5-(pyrrolidin-1-yl)benzoic acid in excess to 10 mL of each solvent in jacketed glass vessels.

    • Visual Check: Ensure solid persists at the bottom. If it dissolves completely, add more.

  • Temperature Control: Connect vessels to a programmable circulating water bath.

    • Range: Measure at 278.15 K, 288.15 K, 298.15 K, 308.15 K, and 318.15 K (

      
       to 
      
      
      
      ).
    • Accuracy: Maintain

      
      .
      
  • Agitation: Stir continuously at 400 rpm using magnetic stir bars for 24–48 hours .

    • Self-Validation: Measure concentration at 24h and 48h. If deviation is

      
      , equilibrium is reached.
      
Phase 2: Sampling & Analysis

Objective: Isolate the saturated phase without disturbing equilibrium.

  • Sedimentation: Stop stirring and allow solids to settle for 30 minutes at the target temperature.

  • Filtration: Using a pre-heated syringe (to prevent precipitation), withdraw 2 mL of supernatant and filter through a 0.22 µm PTFE membrane .

  • Dilution: Immediately dilute the filtrate with the mobile phase (e.g., Methanol) to bring the concentration within the linear range of the detector.

  • Quantification (HPLC-UV):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus,

      
      ).
      
    • Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) – Gradient or Isocratic (e.g., 60:40).

    • Wavelength:

      
       (determine via UV-Vis scan, likely ~254 nm or ~280 nm).
      
  • Solid Phase Characterization (Critical): Analyze the residual solid using X-Ray Powder Diffraction (XRPD) .

    • Why? To confirm no polymorphic transition or solvate formation occurred during the experiment.

Visualization: Experimental Workflow

The following diagram illustrates the critical decision points in the solubility measurement workflow.

SolubilityWorkflow Start Start: Excess Solute + Solvent Equilibration Equilibration (const. T, 24-48h, Stirring) Start->Equilibration Sampling Sampling (Stop Stirring, Settle) Equilibration->Sampling Filtration Filtration (0.22 µm PTFE, Isothermal) Sampling->Filtration Dilution Dilution (Prevents Precipitation) Filtration->Dilution SolidAnalysis Residue Analysis (XRPD / DSC) Filtration->SolidAnalysis Solid Residue Quantification HPLC Quantification Dilution->Quantification DataCheck Data Validation (Is deviation < 2%?) Quantification->DataCheck FinalData Final Solubility Data (Mole Fraction) SolidAnalysis->FinalData Confirm Polymorph Stability DataCheck->Equilibration No (Repeat) DataCheck->FinalData Yes

Figure 1: Step-by-step workflow for the isothermal saturation method, highlighting the critical self-validation loop and solid-phase analysis.

Thermodynamic Modeling & Data Treatment

Raw concentration data (


, mol/L) must be converted to Mole Fraction (

)
to allow for thermodynamic modeling. This step validates the quality of your data by fitting it to established physical models.
Mole Fraction Calculation


Where:
  • 
    : Mass of solute (g)[1][2]
    
  • 
    : Molecular weight of solute (219.28  g/mol )
    
  • 
    : Mass of solvent (g)
    
  • 
    : Molecular weight of solvent
    
The Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility with temperature. It accounts for the non-ideal behavior of the solution.



  • A, B, C: Empirical parameters derived from regression analysis.

  • Validation: A high coefficient of determination (

    
    ) indicates reliable experimental data.
    
Van't Hoff Analysis

To understand the mechanism of dissolution (is it driven by heat or disorder?), use the Van't Hoff equation:



  • 
     (Enthalpy):  Positive values indicate an endothermic process (solubility increases with T).
    
  • 
     (Entropy):  Positive values indicate increased disorder upon dissolution.
    

Visualization: Thermodynamic Logic

This diagram explains how to interpret the data derived from the equations above.

ThermoLogic Input Experimental Data (x_i vs T) Model Apelblat Regression (ln x = A + B/T + C ln T) Input->Model VantHoff Van't Hoff Plot (ln x vs 1/T) Input->VantHoff Enthalpy ΔH > 0 (Endothermic) VantHoff->Enthalpy Slope Entropy ΔS > 0 (Entropy Driven) VantHoff->Entropy Intercept Interpretation Process Design: Cooling Crystallization Viable Enthalpy->Interpretation Entropy->Interpretation

Figure 2: Logic flow for converting raw solubility data into actionable process design parameters.

References

  • Jouyban, A. (2019). Solubility: Handbook of Solubility Data for Pharmaceuticals. CRC Press.

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91.

  • Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience.

  • Shake-Flask Method Protocol. (2023). Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.

Sources

The Pyrrolidinyl Benzoic Acid Scaffold: A Versatile Platform in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The pyrrolidinyl benzoic acid moiety represents a privileged scaffold in medicinal chemistry, distinguished by its ability to bridge lipophilic domains with polar, ionizable pharmacophores. This structure combines the conformational rigidity of the pyrrolidine ring—often functioning as a stereochemical "director"—with the benzoic acid group, which serves as a critical electrostatic anchor for arginine or lysine residues in target proteins (e.g., GPR40, PTP1B, or bacterial Mur ligases).

This technical guide analyzes the utility of this scaffold, focusing on two primary therapeutic vectors: GPR40-mediated metabolic modulation and antimicrobial hydrazide derivatives .

The Pharmacophore Logic
  • The Acidic Head (Benzoic Acid): Mimics endogenous carboxylates (e.g., fatty acids) or phosphate groups. It typically forms salt bridges with positively charged residues in the binding pocket.

  • The Rigid Linker (Pyrrolidine): Unlike flexible diethylamine chains, the pyrrolidine ring restricts conformational entropy. It allows for precise vectorization of substituents (e.g., -CF3, -OH) to exploit hydrophobic sub-pockets.

  • The Lipophilic Tail: Substituents on the pyrrolidine nitrogen or ring carbons drive potency via van der Waals interactions.

Therapeutic Application A: Metabolic Disorders (GPR40 Agonists)

The Free Fatty Acid Receptor 1 (FFAR1/GPR40) is a validated target for Type 2 Diabetes (T2DM). While early agonists utilized phenylpropanoic acid, recent optimization has shifted toward pyrrolidine-containing benzoic acid derivatives to improve physiochemical properties and reduce lipophilicity-related toxicity.

Mechanism of Action

Activation of GPR40 by these derivatives triggers a dual signaling pathway. The distinct binding mode of the pyrrolidine scaffold allows for "biased agonism," potentially separating insulin secretion from undesirable effects.

GPR40_Pathway Ligand Pyrrolidinyl Benzoic Acid Derivative Receptor GPR40 (FFAR1) GPCR Ligand->Receptor Binding Gq Gq Protein Receptor->Gq Primary Coupling Gs Gs Protein Receptor->Gs Secondary Coupling (Biased Agonism) PLC PLC Activation Gq->PLC cAMP cAMP Accumulation Gs->cAMP IP3 IP3 Generation PLC->IP3 Ca Intracellular Ca2+ Release IP3->Ca Insulin Glucose-Dependent Insulin Secretion (GSIS) Ca->Insulin cAMP->Insulin Potentiation

Figure 1: Dual signaling pathway activated by pyrrolidine-based GPR40 agonists.[1] Note the potential for Gs coupling which enhances GSIS efficacy.

Critical SAR: Stereochemistry and Substitution

Research indicates that the position of the carboxylic acid and the stereochemistry of the pyrrolidine ring are binary switches for activity.

Key Findings:

  • Stereospecificity: The

    
     enantiomers of substituted pyrrolidines often act as full agonists, whereas 
    
    
    
    enantiomers may act as antagonists or partial agonists.
  • Fluorine Scan: Introduction of a 4-cis-CF3 group on the pyrrolidine ring significantly improves metabolic stability and binding affinity (

    
    ) by filling a specific hydrophobic pocket in the receptor.
    

Table 1: SAR of Pyrrolidine-Containing GPR40 Modulators (Data synthesized from representative medicinal chemistry optimization studies)

Compound VariantConfigurationSubstituent (Pyrrolidine C4)Activity TypeRelative Potency (

)
Lead A Racemic-HPartial Agonist++
Analog B

-HInactive/AntagonistN/A
Analog C

-HFull Agonist+++
Analog D

-cis-CF3Super Agonist +++++
Analog E

-trans-CF3Agonist++

Technical Insight: The cis-CF3 analog (Analog D) demonstrates superior efficacy likely due to the fluorine atom engaging in multipolar interactions within the orthosteric site, while simultaneously lowering the


 of the pyrrolidine nitrogen (if basic), altering the solvation profile.

Therapeutic Application B: Antimicrobial Agents

Derivatives of 4-(2,5-dioxopyrrolidin-1-yl)benzoic acid have emerged as potent antibacterial agents. Unlike the GPR40 agonists where the pyrrolidine is a saturated amine, here the pyrrolidine often appears as a succinimide (2,5-dione) fused to the benzoic acid.

Target & Efficacy

These compounds primarily target bacterial cell wall synthesis or membrane integrity. The hydrazide derivatives are particularly effective against Gram-positive bacteria (S. aureus, B. subtilis).

  • Scaffold: N-aryl succinimide linked to a hydrazone.

  • Key Modification: Condensation of the benzoic acid hydrazide with substituted benzaldehydes yields Schiff bases with enhanced lipophilicity and membrane permeability.

Synthetic Methodologies

To access these diverse chemical spaces, two distinct synthetic pathways are employed. The choice depends on whether the target requires a saturated pyrrolidine amine (GPR40) or a cyclic imide (Antimicrobial).

Protocol A: Nucleophilic Aromatic Substitution ( )

Best for: Creating amino-pyrrolidine linkages (GPR40 Agonists).

Reagents:

  • Substrate: 4-Fluorobenzoic acid ethyl ester.

  • Nucleophile: Pyrrolidine (or substituted derivative).[2][3]

  • Base:

    
     or 
    
    
    
    .
  • Solvent: DMSO or DMF (polar aprotic is essential).

Step-by-Step Workflow:

  • Charge: Dissolve 4-fluorobenzoic acid ethyl ester (1.0 eq) in anhydrous DMSO (0.5 M concentration).

  • Activate: Add

    
     (2.0 eq) and stir for 15 minutes at room temperature to ensure basicity.
    
  • Substitution: Add pyrrolidine (1.5 eq) dropwise.

  • Heat: Heat the reaction mixture to 90–100°C for 12–24 hours under

    
     atmosphere.
    
    • Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The starting fluoride (high

      
      ) should disappear.
      
  • Workup: Cool to RT. Pour into ice water. Extract with EtOAc (

    
    ).[3] Wash organic layer with brine to remove DMSO.
    
  • Hydrolysis: Treat the crude ester with LiOH (3.0 eq) in THF/Water (1:1) at RT for 4 hours to liberate the free acid.

Protocol B: Cyclic Imide Formation

Best for: Creating succinimide derivatives (Antimicrobials).

Synthesis_Workflow Start Start: Benzocaine (Ethyl 4-aminobenzoate) Step1 Reaction with Succinic Anhydride (Solvent: Ethanol) Start->Step1 Inter1 Intermediate: Succinamic Acid Derivative Step1->Inter1 Step2 Cyclization (Reagents: NaOAc, Ac2O, Heat) Inter1->Step2 Dehydration Product1 Ethyl 4-(2,5-dioxopyrrolidin-1-yl)benzoate Step2->Product1 Step3 Hydrazinolysis (Hydrazine Hydrate, EtOH) Product1->Step3 Final Target: Benzoic Acid Hydrazide Step3->Final

Figure 2: Synthetic route for succinimide-based antibacterial precursors.

Detailed Protocol (Cyclization Step):

  • Reactants: Combine the intermediate 4-[(4-ethoxycarbonyl)phenylamino]-4-oxobutanoic acid (10 mmol) with fused Sodium Acetate (10 mmol).

  • Solvent: Add Acetic Anhydride (15 mL) as both solvent and dehydrating agent.

  • Conditions: Reflux at 140°C for 4–6 hours.

  • Purification: Pour the hot mixture into crushed ice. The product will precipitate as a white solid. Filter, wash with cold water, and recrystallize from ethanol.

    • Yield Expectation: 65–75%.

    • Validation: IR peak at ~1700

      
       (Imide C=O).[4]
      

References

  • Discovery of Pyrrolidine-Containing GPR40 Agonists.

    • Source: National Institutes of Health (NIH) / PubMed
    • Context: Describes the stereochemistry effects ((R,R) vs (S,S)) and the impact of CF3 substitution on GPR40 binding modes.
    • URL:[Link]

  • Synthesis and Antimicrobial Activity of Some Novel Pyrrolidine Deriv

    • Source: International Journal of ChemTech Research[4]

    • Context: Detailed protocols for the synthesis of 4-(2',5'-dioxo pyrrolidin-1-yl)
    • URL:[Link]

  • Discovery of Potent and Orally Bioavailable GPR40 Full Agonists.

    • Source: Journal of Medicinal Chemistry (ACS)
    • Context: Discusses scaffold hopping from phenylpropanoic acid to heterocyclic deriv
    • URL:[Link]

  • Pyrrolidine Derivatives in Drug Discovery.
  • Novel Benzamido Deriv

    • Source: PubMed Central (PMC)
    • Context: Illustrates the use of benzoic acid derivatives as phosphotyrosine mimetics in diabetes research.
    • URL:[Link]

Sources

Potential biological targets for 3-Methyl-5-(pyrrolidin-1-yl)benzoic acid scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper & Experimental Guide Subject: Structure-Activity Relationship (SAR) & Target Validation

Executive Summary: The "Meta-Meta" Privilege

The molecule 3-Methyl-5-(pyrrolidin-1-yl)benzoic acid represents a specific instantiation of the "amino-benzoic acid" privileged structure. Unlike linear para-substituted congeners, the meta-meta (3,5) substitution pattern creates a "kinked" geometry. This structural nuance is critical in medicinal chemistry, directing the scaffold away from narrow, deep active sites and toward allosteric pockets and surface-exposed ligand-binding domains (LBDs) .

This guide dissects three high-probability biological targets where this specific scaffold acts as a core pharmacophore. The analysis is based on fragment-based drug discovery (FBDD) principles and established SAR data for nuclear receptors and metabolic enzymes.

Chemical Deconstruction[1]
  • Carboxylic Acid Head: Acts as an ionic anchor (Arg/Lys interaction) or phosphate bioisostere.

  • Phenyl Core: Provides a rigid linker for π-π stacking interactions.

  • 3-Methyl Group: A small lipophilic probe often used to displace high-energy water molecules in hydrophobic clefts.

  • 5-Pyrrolidine Tail: A solubilizing, non-planar hydrophobic bulk that mimics proline or isoleucine side chains.

Primary Target: RORγt Inverse Agonism

Therapeutic Context: Autoimmune diseases (Psoriasis, Multiple Sclerosis) via Th17 cell suppression.[1]

Mechanism of Action

The Retinoic Acid Receptor-related Orphan Receptor gamma t (RORγt) possesses a large hydrophobic ligand-binding domain (LBD). The 3,5-substituted benzoic acid scaffold is a validated "Left-Hand Side" (LHS) fragment for RORγt inverse agonists.

  • The Anchor: The carboxylic acid forms a salt bridge with specific residues (often His479 or Tyr502 ) within the LBD.

  • The Twist: The pyrrolidine ring, positioned meta to the acid, forces the molecule to adopt a non-planar conformation that destabilizes Helix 12 . This destabilization prevents the recruitment of co-activators (like SRC-1), thereby repressing the transcription of IL-17.

Experimental Protocol: TR-FRET Co-activator Recruitment

Objective: Quantify the ability of the scaffold to block the interaction between the RORγt LBD and a co-activator peptide.

Reagents:

  • GST-tagged RORγt LBD.

  • Biotinylated SRC-1 peptide (co-activator).

  • Europium-labeled anti-GST antibody (Donor).

  • Streptavidin-Allophycocyanin (APC) (Acceptor).

Workflow:

  • Preparation: Dilute the 3-Methyl-5-(pyrrolidin-1-yl)benzoic acid scaffold in DMSO (10-point dose-response, starting at 100 µM).

  • Incubation: Mix 5 nM GST-RORγt LBD + 5 nM Europium-antibody + 100 nM Biotin-SRC-1 + 20 nM Streptavidin-APC in assay buffer (50 mM Tris pH 7.5, 50 mM NaCl, 1 mM DTT).

  • Addition: Add 100 nL of compound solution to 10 µL of the assay mix in a 384-well white plate.

  • Equilibration: Incubate for 1 hour at Room Temperature (RT) in the dark.

  • Detection: Read Time-Resolved Fluorescence Energy Transfer (TR-FRET) on a plate reader (Excitation: 340 nm; Emission: 615 nm [Eu] and 665 nm [APC]).

  • Validation: A decrease in the 665/615 nm ratio indicates successful displacement of the co-activator (Inverse Agonism).

Causality Check:

  • Why TR-FRET? It eliminates background fluorescence from the organic scaffold itself, which is common with nitrogen heterocycles.

  • Control: Use Ursolic Acid or Digoxin as a positive control for inverse agonism.

Secondary Target: PTP1B Inhibition

Therapeutic Context: Type 2 Diabetes and Obesity (Insulin/Leptin signaling enhancement).

Mechanism of Action

Protein Tyrosine Phosphatase 1B (PTP1B) contains a catalytic site with a critical Arginine loop. Benzoic acid derivatives are classic bioisosteres for the phosphate group of phosphotyrosine (pTyr).

  • Site A Binding: The carboxylic acid mimics the phosphate, engaging Arg221 and P-loop backbone amides.

  • Site B Targeting: The 5-pyrrolidinyl tail targets the "second aryl phosphate binding site" (Site B), which is unique to PTP1B (providing selectivity over TCPTP). The hydrophobic pyrrolidine ring accesses this secondary pocket, enhancing affinity via van der Waals interactions.

Experimental Protocol: Colorimetric pNPP Hydrolysis

Objective: Measure the inhibition of phosphatase activity using a chromogenic substrate.

Workflow:

  • Enzyme Prep: Recombinant human PTP1B (1-321) diluted to 0.5 µg/mL in reaction buffer (50 mM HEPES pH 7.2, 1 mM EDTA, 1 mM DTT, 0.05% NP-40).

  • Substrate: p-Nitrophenyl Phosphate (pNPP) at 2 mM (Km concentration).

  • Reaction:

    • Add 10 µL compound (in DMSO/Buffer).

    • Add 40 µL Enzyme solution. Incubate 10 min at 37°C.

    • Initiate with 50 µL pNPP substrate.

  • Kinetics: Monitor Absorbance at 405 nm every 30 seconds for 10 minutes.

  • Analysis: Calculate the slope (Vmax) of the linear portion. Determine IC50.

Self-Validating Step:

  • Specificity Check: Run the same assay against TCPTP (T-cell protein tyrosine phosphatase). If the IC50 is similar, the pyrrolidine tail is not effectively engaging Site B. If PTP1B IC50 << TCPTP IC50, the scaffold is selective.

Tertiary Target: GPR120 (FFAR4) Agonism

Therapeutic Context: Anti-inflammatory and insulin-sensitizing effects.

Mechanism of Action

Free Fatty Acid Receptor 4 (GPR120) is activated by medium-to-long chain fatty acids. Synthetic agonists often feature a carboxylic acid head group connected to a lipophilic tail via a phenyl ring.

  • Orthosteric Binding: The carboxylic acid interacts with Arg99 in the transmembrane bundle.

  • Tail Interaction: The 3-methyl-5-pyrrolidinyl moiety mimics the hydrophobic chain of endogenous ligands (like ALA or DHA), stabilizing the active receptor conformation.

Visualization: Scaffold & Pathway Logic

ScaffoldLogic Scaffold 3-Methyl-5-(pyrrolidin-1-yl) benzoic acid Acid Carboxylic Acid (Ionic Anchor) Scaffold->Acid MetaSub 3,5-Substitution (Kinked Geometry) Scaffold->MetaSub Pyrrolidine Pyrrolidine Tail (Hydrophobic Bulk) Scaffold->Pyrrolidine RORgt Target: RORγt (Inverse Agonist) Acid->RORgt Salt bridge w/ His479 PTP1B Target: PTP1B (Inhibitor) Acid->PTP1B Mimics Phosphate GPR120 Target: GPR120 (Agonist) Acid->GPR120 Arg99 Interaction MetaSub->RORgt Destabilizes Helix 12 Pyrrolidine->PTP1B Site B Selectivity Pyrrolidine->GPR120 Lipophilic Pocket

Figure 1: Pharmacophore deconvolution mapping chemical features to specific biological mechanisms.

Comparative Data Summary

FeatureRORγt Inverse AgonistPTP1B InhibitorGPR120 Agonist
Binding Mode Allosteric (LBD)Orthosteric + Site BOrthosteric (GPCR)
Key Residue His479 / Tyr502Arg221 / Asp181Arg99
Assay Type TR-FRETColorimetric (Abs 405)Calcium Flux (FLIPR)
Desired Outcome Signal Decrease (Co-repressor)Vmax DecreaseSignal Increase (Ca2+)
Control Cmpd Ursolic Acid / DigoxinSuramin / TCS-401TUG-891

Synthesis & Optimization Notes

To validate these targets, the scaffold requires high purity (>98%).

  • Synthesis Route: Start with 3-amino-5-methylbenzoic acid. Perform a nucleophilic aromatic substitution or Buchwald-Hartwig amination to install the pyrrolidine ring.

  • Optimization:

    • For RORγt: Convert the acid to a bioisostere (e.g., tetrazole) to improve membrane permeability while maintaining acidity.

    • For PTP1B: Introduce a difluoromethyl group alpha to the acid to increase acidity and mimic the pKa of phosphate more closely.

References

  • RORγt Inverse Agonism SAR: Fauber, B. P., et al. (2014). "Ligand-Based Design of Allosteric Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt) Inverse Agonists." Journal of Medicinal Chemistry.

  • PTP1B Benzoic Acid Inhibitors: Andersen, H. S., et al. (2000). "2-(oxalylamino)-benzoic acid is a general, competitive inhibitor of protein-tyrosine phosphatases."[2] Journal of Biological Chemistry.

  • GPR120 Agonist Scaffolds: Shimpukade, B., et al. (2012). "Discovery of a Potent and Selective GPR120 Agonist for the Treatment of Type 2 Diabetes." Journal of Medicinal Chemistry. (Contextual validation of phenyl-alkanoic acid pharmacophores).

  • Pyrrolidine Scaffold Review: "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds." Molecules.

Sources

Methodological & Application

Application Note: Advanced Amide Coupling Strategies for 3-Methyl-5-(pyrrolidin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Substrate Profiling

The synthesis of complex pharmaceutical intermediates frequently relies on the robust formation of amide bonds. 3-Methyl-5-(pyrrolidin-1-yl)benzoic acid (CAS: 1427081-44-4)[1] is a highly versatile building block characterized by a sterically demanding 3-methyl group and an electron-donating, basic 5-pyrrolidinyl moiety.

Working with this substrate presents unique physicochemical challenges. The presence of the basic pyrrolidine nitrogen (pKa ~8.5) dictates that the molecule exists predominantly as a zwitterion in neutral media. This zwitterionic nature directly impacts its solubility in standard aprotic solvents (like DCM or THF) and necessitates precise stoichiometric control of organic bases during the activation step to ensure the carboxylic acid is fully available for coupling[2].

Causality in Experimental Design

A successful protocol requires moving beyond standard "recipe-following" by understanding the mechanistic causality behind each reagent choice:

  • Base Selection (DIPEA vs. TEA): N,N-Diisopropylethylamine (DIPEA) is strictly preferred over Triethylamine (TEA). DIPEA's increased steric bulk prevents it from acting as a competing nucleophile during the formation of the highly reactive active ester, thereby minimizing the formation of dark impurities and unwanted side products[2].

  • Coupling Reagent Dynamics:

    • HATU generates an active 7-aza-1-hydroxybenzotriazole (HOAt) ester. The nitrogen at the 7-position of the HOAt ring provides anchimeric assistance (a neighboring group effect) that accelerates the aminolysis step. This is highly recommended when coupling 3-methyl-5-(pyrrolidin-1-yl)benzoic acid with sterically hindered or deactivated amines[3].

    • EDC/HOBt is the classical, highly scalable alternative. EDC generates a water-soluble urea byproduct that is easily removed during aqueous workup. HOBt is essential here to rapidly capture the transient O-acylisourea intermediate, preventing its rearrangement into an unreactive N-acylurea[2][4].

  • The "Non-Acidic" Workup Imperative: Standard amide coupling workups often employ 1M HCl or 5% citric acid washes to remove unreacted amines. Do not use acidic washes with this substrate. The basic pyrrolidine moiety will become protonated, dragging your target amide product into the aqueous layer and causing catastrophic yield loss[2][3].

Visualizing the Activation Pathway

Pathway A 3-Methyl-5-(pyrrolidin-1-yl) benzoic acid B DIPEA Addition (Zwitterion Neutralization) A->B Solubilization C Active Ester Formation (HATU or EDC/HOBt) B->C Coupling Reagent D Amine Addition (Nucleophilic Attack) C->D Aminolysis E Target Amide Product D->E C-N Bond Formation

Mechanistic pathway of carboxylic acid activation and amide bond formation.

Quantitative Data & Stoichiometry

The following table summarizes the optimized stoichiometric ratios and conditions required to maximize yield while suppressing epimerization and byproduct formation.

ParameterProtocol A: HATU-MediatedProtocol B: EDC/HOBt-Mediated
Acid Equivalents 1.0 eq1.0 eq
Amine Equivalents 1.1 - 1.2 eq1.1 - 1.2 eq
Coupling Reagent 1.2 eq (HATU)1.2 eq (EDC), 1.2 eq (HOBt)
Base (DIPEA) 2.5 - 3.0 eq2.5 - 3.0 eq
Optimal Solvent Anhydrous DMF or DCMAnhydrous DCM
Pre-activation Time 15 - 30 mins15 - 30 mins
Reaction Time 4 - 6 hours12 - 16 hours
Primary Advantage High efficiency for hindered aminesScalable, water-soluble byproducts

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, these protocols integrate In-Process Controls (IPCs) to create a self-validating workflow.

Protocol A: High-Efficiency Coupling via HATU

Recommended for complex, sterically hindered, or electron-deficient amines.

  • Preparation: In an oven-dried flask under inert atmosphere (N₂ or Ar), suspend 3-Methyl-5-(pyrrolidin-1-yl)benzoic acid (1.0 eq) in anhydrous DMF (approx. 0.1 M concentration).

  • Neutralization & Solubilization: Add DIPEA (3.0 eq) dropwise. Observation: The suspension should clarify as the zwitterion is neutralized into its soluble carboxylate form.

  • Pre-Activation: Add HATU (1.2 eq) in a single portion. Stir at room temperature for 15–30 minutes[3].

    • Self-Validation (IPC): Draw a 10 µL aliquot and quench into 100 µL of methanol. Analyze via LC-MS. The presence of the methyl ester of the starting acid confirms complete active ester formation.

  • Aminolysis: Add the target amine (1.1 eq) dissolved in a minimal volume of anhydrous DMF. Stir at room temperature for 4–6 hours. Monitor completion via TLC or LC-MS.

  • Non-Acidic Workup: Quench the reaction with water and dilute with Ethyl Acetate (EtOAc). Wash the organic layer sequentially with 5% aqueous LiCl (3x, to remove DMF) and saturated brine. Avoid all acidic washes.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel chromatography.

Protocol B: Scalable Coupling via EDC/HOBt

Recommended for standard primary/secondary amines and larger-scale syntheses.

  • Preparation: Dissolve 3-Methyl-5-(pyrrolidin-1-yl)benzoic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM. Cool the mixture to 0 °C using an ice bath[3].

  • Activation: Add EDC hydrochloride (1.2 eq) portion-wise to manage the mild exotherm, followed by the dropwise addition of DIPEA (2.5 eq). Stir for 15 minutes at 0 °C.

  • Aminolysis: Add the target amine (1.1 eq). Allow the reaction to warm naturally to room temperature and stir for 12–16 hours[5].

  • Workup: Dilute with additional DCM. Wash the organic layer with saturated aqueous NaHCO₃ (2x) to remove unreacted acid and HOBt, followed by brine. The water-soluble EDC-urea byproduct will partition into the aqueous phase[2].

  • Isolation: Dry over Na₂SO₄, filter, and concentrate.

Experimental Workflow Visualization

Workflow S1 Reagent Preparation S2 Pre-Activation (15-30 min) S1->S2 S3 Amine Coupling (4-16 hrs) S2->S3 S4 Non-Acidic Workup S3->S4 S5 Purification (Chromatography) S4->S5

Step-by-step experimental workflow for amide coupling with basic substrates.

References[4] BenchChem. Application Notes and Protocols for Amide Coupling Reactions Involving (R)-3-(Boc-amino)pyrrolidine. BenchChem Protocols. Available at: https://www.benchchem.com/[2] Dunetz, J. R., Magano, J., & Weisenburger, G. A. Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, ACS Publications. Available at:https://pubs.acs.org/doi/10.1021/op200157z[5] ResearchGate. The amide group and its preparation methods by acid-amine coupling reactions: an overview. Available at:https://www.researchgate.net/[3] Valeur, E., & Bradley, M. Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, Royal Society of Chemistry. Available at:https://pubs.rsc.org/en/content/articlelanding/2009/cs/b701677h[6] National Center for Biotechnology Information (NCBI). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PMC. Available at:https://www.ncbi.nlm.nih.gov/pmc/[1] ChemicalBook. 3-Methyl-5-(pyrrolidin-1-yl)benzoic acid Product Properties and CAS Information. Available at: https://www.chemicalbook.com/

Sources

Application Note: High-Efficiency Activation of 3-Methyl-5-(pyrrolidin-1-yl)benzoic Acid

[1]

Executive Summary

This Application Note provides a technical framework for the activation and coupling of 3-Methyl-5-(pyrrolidin-1-yl)benzoic acid . This substrate presents a specific synthetic challenge: the pyrrolidin-1-yl moiety acts as a strong electron-donating group (EDG) via resonance, significantly increasing electron density on the aromatic ring.[1] This electronic push deactivates the carboxylic acid carbon toward nucleophilic attack, rendering standard carbodiimide couplings (e.g., EDC/NHS) sluggish or low-yielding.[1]

To overcome this "deactivated electrophile" phenomenon, this guide details three validated protocols using HATU , T3P® , and Oxalyl Chloride .[1] Selection depends on the nucleophile's reactivity and the reaction scale.

Mechanistic Analysis & Reagent Selection[1][3][4][5]

The Electronic Challenge

The pyrrolidine nitrogen at the 5-position donates electron density into the benzene ring. Although meta-substituted relative to the carboxyl group, the overall increase in ring electron density reduces the electrophilicity of the carbonyl carbon in the activated intermediate.

  • Consequence: The active ester intermediate is more stable and less reactive toward amines.

  • Solution: Use coupling reagents that generate highly reactive leaving groups (e.g., HOAt from HATU) or shift the equilibrium irreversibly (T3P).[1]

Reagent Selection Matrix
FeatureHATU (Protocol A)T3P (Propylphosphonic Anhydride) (Protocol B)[1]Acid Chloride (Oxalyl Chloride) (Protocol C)
Primary Use Case Discovery chemistry; small scale (<1g); valuable amines.[1]Process chemistry; scale-up (>10g); "Green" chemistry.Weak nucleophiles (e.g., electron-deficient anilines).
Mechanism Formation of highly reactive At-ester via neighboring group effect.Water scavenging anhydride formation; irreversible.Formation of acyl chloride (highest electrophilicity).[1]
By-products Tetramethylurea (water soluble), HOAt.[1]Water-soluble phosphates.[1]HCl, CO, CO2 (gases).
Cost Efficiency Low (Expensive reagent).High (Cheap, atom efficient).High (Cheap reagents).
Purification Requires chromatography or extensive washing.Simple phase separation (wash with water).Evaporation of volatiles.

Visualization: Decision Logic & Mechanism[1]

ActivationLogicStartSubstrate:3-Methyl-5-(pyrrolidin-1-yl)benzoic acidCheckNucAnalyze Nucleophile (Amine)Start->CheckNucWeakNucWeak Nucleophile(e.g., Aniline, Sulfonamide)CheckNuc->WeakNucLow pKaStrongNucStrong Nucleophile(e.g., Alkyl Amine)CheckNuc->StrongNucHigh pKaRouteCProtocol C: Acid Chloride(Max Electrophilicity)WeakNuc->RouteCRequires forceful activationScaleCheckReaction Scale?StrongNuc->ScaleCheckSmallScaleSmall Scale (<1g)ScaleCheck->SmallScaleLargeScaleLarge Scale (>10g)ScaleCheck->LargeScaleRouteAProtocol A: HATU(Max Reactivity, Easy Setup)SmallScale->RouteARouteBProtocol B: T3P(Easy Workup, Low Epimerization)LargeScale->RouteB

Caption: Decision tree for selecting the optimal activation pathway based on nucleophile strength and reaction scale.

Experimental Protocols

Protocol A: High-Efficiency Activation with HATU

Best for: Rapid discovery synthesis, difficult amines, and ensuring completion.[1] Rationale: HATU generates an O-acyl-7-azabenzotriazole active ester. The pyridine nitrogen in the 7-position provides a neighboring group effect (anchimeric assistance) that accelerates amine attack by approx. 10-100x compared to HBTU/EDC.

Materials:

  • Substrate: 3-Methyl-5-(pyrrolidin-1-yl)benzoic acid (1.0 equiv)[1]

  • Reagent: HATU (1.1 - 1.2 equiv)

  • Base: DIPEA (Hunig's Base) (2.0 - 3.0 equiv)

  • Solvent: Anhydrous DMF or DMA (0.1 M - 0.2 M concentration)

Step-by-Step:

  • Dissolution: In a dry vial, dissolve the benzoic acid derivative (1.0 equiv) in anhydrous DMF.

  • Base Addition: Add DIPEA (2.0 equiv). Stir for 2 minutes. The solution may darken slightly due to the electron-rich aniline core.

  • Activation: Add HATU (1.1 equiv) in one portion. Stir at Room Temperature (RT) for 15–30 minutes.

    • Note: A color change to deep yellow/orange is typical of the activated At-ester formation.

  • Coupling: Add the amine nucleophile (1.0–1.2 equiv).

  • Monitoring: Monitor via LC-MS. Conversion is usually complete within 1-4 hours.

  • Workup: Dilute with EtOAc. Wash sequentially with:

    • Sat. NaHCO3 (2x) (Removes HOAt and unreacted acid)

    • Water (3x) (Critical to remove DMF)

    • Brine (1x)

  • Purification: Dry over MgSO4, filter, and concentrate. Flash chromatography is usually required to remove tetramethylurea by-products.

Protocol B: Scalable "Green" Activation with T3P

Best for: Scale-up (>10g), ease of purification, and mild conditions. Rationale: T3P (Propylphosphonic anhydride) forms a mixed anhydride.[1][2] The reaction produces only water-soluble phosphate by-products, eliminating the need for chromatography in many cases. It is less sensitive to the steric/electronic deactivation than carbodiimides.

Materials:

  • Substrate: 3-Methyl-5-(pyrrolidin-1-yl)benzoic acid (1.0 equiv)[1]

  • Reagent: T3P (50% w/w in EtOAc or DMF) (1.5 - 2.0 equiv)

  • Base: Pyridine (3.0 - 4.0 equiv) or DIPEA (3.0 equiv)

  • Solvent: EtOAc, Me-THF, or DMF (if solubility is poor)[1]

Step-by-Step:

  • Slurry: Suspend the benzoic acid derivative (1.0 equiv) and the amine nucleophile (1.1 equiv) in EtOAc (or Me-THF).

  • Base Addition: Add Pyridine (3.5 equiv).[1] Cool to 0°C.

  • Reagent Addition: Dropwise add T3P solution (1.5 equiv) over 5–10 minutes.

    • Critical: T3P is exothermic. Controlling the addition rate prevents side reactions.

  • Reaction: Allow to warm to RT and stir for 12–24 hours.

    • Optimization: If reaction stalls, heat to 50°C. T3P is thermally stable and reactivity increases significantly with heat.[1]

  • Workup:

    • Add water to quench.

    • Separate phases.

    • Wash organic layer with 1M HCl (careful if product is basic), then Sat. NaHCO3, then Brine.[3]

  • Isolation: Concentrate organic layer. Product often crystallizes upon concentration.

Protocol C: Acyl Chloride Formation (Oxalyl Chloride)

Best for: Extremely weak nucleophiles (e.g., electron-poor anilines) where HATU/T3P fails.[1] Rationale: Converting the acid to the acid chloride creates the most electrophilic species possible, overcoming the electron-donating effect of the pyrrolidine ring.

Materials:

  • Substrate: 3-Methyl-5-(pyrrolidin-1-yl)benzoic acid (1.0 equiv)[1]

  • Reagent: Oxalyl Chloride (1.2 equiv)[1]

  • Catalyst: DMF (anhydrous) (1-2 drops)

  • Solvent: Anhydrous DCM[4]

Step-by-Step:

  • Setup: Dissolve the acid (1.0 equiv) in anhydrous DCM under Nitrogen/Argon atmosphere. Cool to 0°C.

  • Catalyst: Add 1 drop of anhydrous DMF (catalytic Vilsmeier-Haack intermediate formation).

  • Chlorination: Add Oxalyl Chloride (1.2 equiv) dropwise.[1] Gas evolution (CO/CO2) will occur.[1]

  • Activation: Stir at 0°C for 30 mins, then warm to RT for 1 hour.

    • Checkpoint: Take a small aliquot, quench with MeOH, and check LCMS for the Methyl Ester. If Acid remains, add more Oxalyl Chloride.

  • Evaporation (Critical): Concentrate to dryness in vacuo to remove excess Oxalyl Chloride and HCl. Re-dissolve in fresh DCM. Repeat this step twice (azeotrope).

    • Why? Excess Oxalyl Chloride will react with your amine to form impurities.

  • Coupling: Dissolve the crude acid chloride in DCM. Add the amine (1.0 equiv) and a scavenger base (Et3N or DIPEA, 1.5 equiv) at 0°C.

  • Workup: Standard aqueous wash (NaHCO3/Brine).

Troubleshooting & QC

ObservationProbable CauseCorrective Action
Low Conversion (HATU) Deactivated CarbonylSwitch to Protocol C (Acid Chloride) or increase temperature to 50°C.
Product stuck in DMF High PolarityUse Protocol B (T3P in EtOAc) to avoid DMF entirely.[1]
Impurity: Mass +99 Phosphonium adductUsing BOP/PyBOP? Switch to HATU. Phosphonium reagents can react with the pyrrolidine ring nitrogen if oxidized.
Starting Material Remains Zwitterionic SolubilityThe amino-acid nature may prevent dissolution in DCM.[1] Use DMF or NMP as solvent.[3]
QC Markers (LC-MS)
  • Starting Material: [M+H]+ ≈ 206.1 Da (Calculated for C12H15NO2).[1]

  • Activated Ester (HATU): Unstable on LCMS, usually hydrolyzes back to acid or methanolysate (if MeOH used).[1]

  • Acid Chloride: Reacts with MeOH in LCMS vial to form Methyl Ester (+14 Da from acid).[1]

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive.[5][6] Journal of the American Chemical Society. Link

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Chemical Reviews. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Link

  • Archimica. (2023). T3P® (Propylphosphonic Anhydride) Application Guide. Euticals/Archimica Technical Data. Link

Process Development Guide: Scalable Synthesis of 3-Methyl-5-(pyrrolidin-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details a robust, scalable protocol for the synthesis of 3-Methyl-5-(pyrrolidin-1-yl)benzoic acid . While direct nucleophilic aromatic substitution (


) is often employed for electron-deficient rings, the meta-methyl substituent and the specific electronic requirement of the pyrrolidine moiety necessitate a transition-metal-catalyzed approach to ensure high yield and purity on a multigram-to-kilogram scale.

This guide prioritizes a Palladium-Catalyzed Buchwald-Hartwig Amination via an ester intermediate. This strategy circumvents the solubility and catalyst poisoning issues frequently encountered when coupling free carboxylic acids.

Key Advantages of this Protocol:
  • Scalability: Avoids column chromatography in favor of crystallization and acid-base extraction.

  • Selectivity: Uses bulky biaryl phosphine ligands to prevent

    
    -hydride elimination and ensure high turnover frequencies (TOF).
    
  • Safety: Incorporates specific controls for exotherms and heavy metal scavenging.

Strategic Route Selection & Retrosynthesis

To achieve a scalable process, we must select a route that minimizes unit operations and maximizes convergence.

  • Route A (Direct Coupling): Coupling pyrrolidine directly with 3-bromo-5-methylbenzoic acid.

    • Risk: The free carboxylic acid can bind to Pd, quenching the catalyst. Requires high base loading (2+ equiv).

  • Route B (Ester-Mediated - Recommended): Esterification of the starting material, followed by C-N coupling, and final hydrolysis.

    • Benefit: The ester is lipophilic, facilitating the coupling reaction in non-polar solvents (Toluene/Dioxane). Purification of the intermediate is simplified.

Visualization: Retrosynthetic Logic

Retrosynthesis Target Target: 3-Methyl-5-(pyrrolidin-1-yl)benzoic acid Intermediate Intermediate: Methyl 3-methyl-5-(pyrrolidin-1-yl)benzoate Intermediate->Target Hydrolysis (LiOH, THF/H2O) Precursor Starting Material: 3-Bromo-5-methylbenzoic acid Precursor->Intermediate 1. Esterification (MeOH, H+) 2. Buchwald-Hartwig Coupling Reagents Reagents: Pyrrolidine, Pd Catalyst Reagents->Intermediate

Figure 1: Retrosynthetic strategy highlighting the ester intermediate pathway.

Detailed Experimental Protocols

Step 1: Esterification of 3-Bromo-5-methylbenzoic acid

Objective: Protect the carboxylic acid to prevent catalyst interference during the coupling stage.

  • Reagents:

    • 3-Bromo-5-methylbenzoic acid (1.0 equiv)[1]

    • Methanol (Solvent/Reagent, 10 vol)

    • Sulfuric Acid (

      
      , cat. 0.1 equiv) or Thionyl Chloride (
      
      
      
      , 1.1 equiv)

Protocol:

  • Charge a reactor with 3-Bromo-5-methylbenzoic acid and Methanol.

  • Cool to 0°C. Dropwise add Thionyl Chloride (to control exotherm).

  • Heat to reflux (65°C) for 4–6 hours. Monitor by HPLC/TLC until starting material < 1%.

  • Concentrate under reduced pressure to remove excess Methanol.

  • Dissolve residue in Ethyl Acetate (EtOAc) and wash with Sat.

    
     (to remove residual acid).
    
  • Dry organic layer (

    
    ), filter, and concentrate.
    
  • Yield Target: >95% (Oil or low-melting solid). Use directly in Step 2.

Step 2: Buchwald-Hartwig Amination (The Critical Step)

Objective: Install the pyrrolidine ring using a Pd-catalyzed C-N bond formation.

  • Rationale: We utilize Xantphos or RuPhos . These ligands are excellent for coupling secondary amines (pyrrolidine) to aryl bromides, preventing side reactions.

Table 1: Reaction Matrix

ComponentReagentEquivRole
Substrate Methyl 3-bromo-5-methylbenzoate1.0Electrophile
Nucleophile Pyrrolidine1.2Amine Source
Catalyst

0.01-0.02Palladium Source
Ligand Xantphos0.02-0.04Ligand (Bidentate)
Base

2.0Base (Inorganic)
Solvent Toluene or 1,4-Dioxane10 VolSolvent

Protocol:

  • Inertion: Purge the reactor with Nitrogen (

    
    ) for 15 minutes. Oxygen is the enemy of this reaction.
    
  • Charging: Add Toluene, Methyl 3-bromo-5-methylbenzoate,

    
    , and Xantphos. Agitate.
    
  • Catalyst Addition: Add

    
    .
    
  • Amine Addition: Add Pyrrolidine via syringe/addition funnel.

  • Heating: Heat to 100°C for 12–16 hours.

    • Checkpoint: Monitor conversion.[2][3] If stalled, add 0.5 equiv Pyrrolidine.

  • Workup: Cool to RT. Filter through a pad of Celite to remove inorganic salts and Pd black. Wash pad with EtOAc.

  • Scavenging: Treat filtrate with SiliaMetS® Thiol or equivalent Pd scavenger if API limits are strict.

  • Concentration: Evaporate solvent.

  • Purification: Recrystallize from Hexanes/EtOAc or Isopropyl Alcohol (IPA) to obtain the intermediate ester.

Step 3: Hydrolysis and Isoelectric Isolation

Objective: Deprotect the ester to yield the final zwitterionic amino acid.

Protocol:

  • Dissolve the ester from Step 2 in THF (5 vol) and Water (5 vol).

  • Add Lithium Hydroxide (LiOH

    
    , 3.0 equiv).
    
  • Stir at 50°C for 4 hours.

  • Isolation (Critical):

    • Cool to RT.

    • Wash with Methyl tert-butyl ether (MTBE) to remove unreacted organic impurities (the product is in the aqueous phase as the Lithium salt).

    • Acidify the aqueous phase carefully with 1M HCl.

    • Target pH: Adjust pH to ~4.5–5.0 (the isoelectric point). The product will precipitate as a white/off-white solid.

  • Filtration: Filter the solid. Wash with cold water.

  • Drying: Vacuum oven at 45°C.

Process Visualization

Workflow Diagram

ProcessFlow Start Start: 3-Bromo-5-methylbenzoic acid Step1 Step 1: Esterification (MeOH/SOCl2) Start->Step1 Check1 QC: HPLC Purity >98% Step1->Check1 Step2 Step 2: C-N Coupling (Pd/Xantphos/Pyrrolidine) Check1->Step2 Pass Step3 Step 3: Hydrolysis & Isolation (LiOH -> pH Adjustment) Step2->Step3 Final Final Product: 3-Methyl-5-(pyrrolidin-1-yl)benzoic acid Step3->Final

Figure 2: Step-by-step process flow from raw material to isolated API intermediate.

Catalytic Cycle Mechanism (Simplified)

CatCycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Br adds to Pd) Pd0->OxAdd AmineBind Amine Coordination (Pyrrolidine binds) OxAdd->AmineBind Deprot Deprotonation (Base removes HBr) AmineBind->Deprot RedElim Reductive Elimination (Product Release) Deprot->RedElim RedElim->Pd0

Figure 3: Buchwald-Hartwig catalytic cycle.[4] Rate-limiting step is often Oxidative Addition for electron-rich rings, but Reductive Elimination for bulky amines.

Analytical Specifications & Troubleshooting

Quality Control Parameters
  • Appearance: White to off-white powder.

  • 1H NMR (DMSO-d6):

    • 
       12.5 (s, 1H, -COOH)
      
    • 
       7.1-7.5 (m, 3H, Aromatic)
      
    • 
       3.2 (t, 4H, Pyrrolidine 
      
      
      
      )
    • 
       2.3 (s, 3H, 
      
      
      
      )
    • 
       1.9 (m, 4H, Pyrrolidine 
      
      
      
      )
  • HPLC Purity: >98.5% (Area %).[2][5]

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion (Step 2) Oxygen poisoning or inactive catalyst.Degas solvents thoroughly (sparge with

). Ensure catalyst is stored under Argon.
Black Precipitate (Step 2) "Pd Black" formation (ligand dissociation).Increase Ligand:Pd ratio to 2:1 or 2.5:1. Ensure temperature is not overshooting.
Product Oiling (Step 3) pH not at isoelectric point.Slowly titrate 1M HCl while monitoring pH. If oil forms, seed with pure crystal or scratch flask.

References

  • Buchwald-Hartwig Amination Scale-Up

    • Magano, J., & Monfette, S. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Organics.[2][6][7]

  • General Protocol for Aminobenzoic Acids

    • BenchChem Technical Support. Purification of N-Acryloyl-p-aminobenzoic Acid (Analogous chemistry).
  • Catalyst Selection Guide

    • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination.
  • Pyrrolidine Coupling Specifics

    • ChemScene. 1-(3-Bromo-5-methylbenzyl)

Sources

Solvent selection for reactions involving 3-Methyl-5-(pyrrolidin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solvent Selection and Optimization for Amide Coupling of 3-Methyl-5-(pyrrolidin-1-yl)benzoic Acid

Executive Summary

The synthesis of complex active pharmaceutical ingredients (APIs) frequently relies on the robust formation of amide bonds. When working with amphoteric building blocks like 3-Methyl-5-(pyrrolidin-1-yl)benzoic acid , solvent selection transcends basic solubility—it becomes a critical determinant of reaction kinetics, reagent stability, and overall yield. This application note provides an in-depth, mechanistic guide to selecting the optimal solvent system and coupling reagents for this specific scaffold, transitioning from theoretical physicochemical profiling to self-validating bench protocols.

Physicochemical Profiling & Mechanistic Causality

3-Methyl-5-(pyrrolidin-1-yl)benzoic acid features two highly reactive, opposing functional groups:

  • Basic Pyrrolidine Ring: A tertiary amine capable of protonation (pKa ~8.5).

  • Acidic Carboxylic Acid: A proton donor (pKa ~4.5).

In solid state and neutral environments, this molecule exists predominantly as a zwitterion . The resulting intermolecular salt bridges form robust aggregates that are notoriously difficult to solvate.

Why Dichloromethane (DCM) Fails: Standard peptide coupling protocols often default to DCM. However, DCM possesses a low dielectric constant (


 = 8.9) and lacks the hydrogen-bond accepting capability required to stabilize separated charges. Attempting to couple zwitterionic amino-benzoic acids in DCM typically results in a persistent suspension, leading to sluggish kinetics, incomplete activation, and high rates of side reactions (e.g., anhydride formation) [1].

The Case for Polar Aprotic Solvents (DMF/NMP): To disrupt the zwitterionic network, a solvent must possess both a high dielectric constant and strong hydrogen-bond basicity [2]. N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) excel here. Furthermore, the order of reagent addition is critical: adding a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) before the coupling reagent deprotonates the carboxylic acid, converting the zwitterion into a highly soluble carboxylate salt. Only then should a uronium-based coupling reagent like HATU be introduced [3].

SolventLogic N1 Assess Substrate Solubility N2 Soluble in DCM? N1->N2 N3 Use DCM + EDC/HOBt N2->N3 Yes N4 Zwitterion Aggregation? N2->N4 No N5 Use DMF/NMP + HATU + DIPEA N4->N5 Strong N6 Try MeCN + EDC/DMAP N4->N6 Moderate

Logic tree for solvent and reagent selection based on zwitterion solubility.

Quantitative Solvent Comparison

The table below summarizes the physicochemical rationale for solvent selection when activating 3-Methyl-5-(pyrrolidin-1-yl)benzoic acid.

SolventDielectric Constant (

)
Zwitterion SolvationRecommended Coupling ReagentExpected Kinetics
DMF 36.7ExcellentHATU / PyBOPFast (< 2 h)
NMP 32.2ExcellentHATU / COMUFast (< 2 h)
Acetonitrile (MeCN) 37.5ModerateEDC / HOBtMedium (4-12 h)
Dichloromethane (DCM) 8.9Poor (Aggregates)EDC / DMAPSluggish / Fails

Note: While MeCN has a high dielectric constant, its lack of hydrogen-bond basicity makes it inferior to DMF for dissolving strict zwitterions, though it remains a viable green-chemistry alternative when paired with EDC/HOBt [4].

Self-Validating Experimental Protocols

The following protocols are designed with built-in visual and chemical checkpoints to ensure the integrity of the reaction at every step.

Protocol A: High-Efficiency Coupling in DMF (HATU/DIPEA)

Optimal for standard library synthesis and challenging, sterically hindered amines.

Reagents:

  • 3-Methyl-5-(pyrrolidin-1-yl)benzoic acid (1.0 equiv)

  • Target Amine (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (2.5 - 3.0 equiv)

  • Anhydrous DMF (0.1 M relative to acid)

Step-by-Step Methodology:

  • Substrate Suspension: Charge a flame-dried flask with 3-Methyl-5-(pyrrolidin-1-yl)benzoic acid and anhydrous DMF under an inert atmosphere (N

    
     or Argon).
    
    • Validation Check: The mixture will likely present as a cloudy suspension due to zwitterionic aggregation.

  • Deprotonation & Solvation: Add DIPEA dropwise at room temperature. Stir for 5–10 minutes.

    • Validation Check: The suspension must transition to a clear solution. This visual cue confirms the disruption of the zwitterion and the formation of the soluble carboxylate salt. If it does not clear, gently warm to 35°C.

  • Activation: Cool the solution to 0°C. Add HATU in one portion. Stir for 15 minutes.

    • Causality Note: Pre-activation is crucial. HATU reacts rapidly with the carboxylate to form the active HOAt ester. Cooling prevents the degradation of the active ester and minimizes guanidinylation side-reactions[3].

  • Amine Addition: Add the target amine dropwise. Allow the reaction to warm to room temperature and stir for 1–2 hours.

    • Validation Check: Monitor via LC-MS. The disappearance of the active ester mass and the appearance of the product mass confirm completion.

  • Workup: Quench with saturated aqueous NaHCO

    
    . Extract with EtOAc. Wash the organic layer extensively with 5% LiCl (aq) to remove residual DMF.
    

Workflow S1 Acid + Solvent (DMF/NMP) S2 Deprotonation (DIPEA) S1->S2 S3 Activation (HATU) S2->S3 S4 Amine Addition (Coupling) S3->S4 S5 Product Isolation (Workup) S4->S5

Sequential workflow for amide coupling emphasizing solvation and activation.

Protocol B: Alternative Coupling in MeCN (EDC/HOBt)

Optimal when DMF removal is problematic or when scaling up requires less hazardous solvents.

Reagents:

  • 3-Methyl-5-(pyrrolidin-1-yl)benzoic acid (1.0 equiv)

  • Target Amine (1.1 equiv)

  • EDC·HCl (1.5 equiv)

  • HOBt (1.2 equiv)

  • DIPEA (3.0 equiv)

  • Anhydrous MeCN (0.1 M)

Step-by-Step Methodology:

  • Initial Solvation: Suspend the acid in anhydrous MeCN. Add DIPEA and stir for 10 minutes. (Note: Complete dissolution may not occur immediately in MeCN).

  • Additive Introduction: Add HOBt and stir for 5 minutes.

  • Activation: Add EDC·HCl. Stir at room temperature for 30 minutes.

    • Validation Check: As the EDC·HCl reacts, the suspension will gradually clear as the highly soluble HOBt-active ester is formed[4].

  • Coupling: Add the target amine and stir for 4–12 hours.

  • Workup: Evaporate MeCN under reduced pressure. Redissolve the crude residue in EtOAc and wash sequentially with 1M HCl, saturated NaHCO

    
    , and brine. The water-soluble urea byproduct of EDC is easily removed in the aqueous washes.
    

Troubleshooting & Optimization

  • Issue: Formation of Tetramethylguanidinium Byproducts.

    • Cause: If the amine is sterically hindered or electron-deficient, unreacted amine can attack the uronium species of HATU instead of the active ester.

    • Solution: Switch from Protocol A (HATU) to Protocol B (EDC/HOBt), or change the coupling reagent to a phosphonium-based alternative like PyBOP, which does not cause guanidinylation.

  • Issue: Persistent Suspension after Base Addition.

    • Cause: Wet solvent or degraded base. Water competes for hydrogen bonding and can cause the zwitterion to re-aggregate.

    • Solution: Always use freshly opened, anhydrous solvents stored over molecular sieves.

References

  • ResearchGate Community Forum. "Why HATU is not working in a coupling reaction between[2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent?" ResearchGate, [Link]

  • Valeur, E., & Bradley, M. "Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents." National Center for Biotechnology Information (PMC3144304), [Link]

  • Campen, et al. "Solvation Descriptors for Zwitterionic α-Aminoacids; Estimation of Water–Solvent Partition Coefficients, Solubilities, and Hydrogen-Bond Acidity and Hydrogen-Bond Basicity." National Center for Biotechnology Information (PMC6404344), [Link]

Sources

Application Note: Microwave-Assisted Synthesis Using 3-Methyl-5-(pyrrolidin-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

The compound 3-Methyl-5-(pyrrolidin-1-yl)benzoic acid (CAS: 1427081-44-4) is a highly versatile bifunctional building block used in the development of kinase inhibitors and GPCR ligands. Structurally, it features a carboxylic acid moiety primed for derivatization and an electron-donating pyrrolidine ring that significantly enriches the electron density of the aromatic system.

While conventional thermal heating can drive reactions with this compound, the prolonged reaction times often lead to the oxidative degradation of the pyrrolidine ring or unwanted premature decarboxylation. Microwave-Assisted Organic Synthesis (MAOS) circumvents these issues. By utilizing 2.45 GHz microwave irradiation, energy is transferred directly to the polar molecules (dipolar polarization) and ions (ionic conduction) in the reaction mixture . This results in rapid, volumetric "in-core" heating that reduces reaction times from hours to minutes, thereby preserving the integrity of the pyrrolidine moiety and maximizing yield .

Mechanistic Workflow & Reaction Pathways

The following diagram illustrates the two primary microwave-assisted pathways detailed in this guide: Amidation and Decarboxylative Cross-Coupling.

G A 3-Methyl-5-(pyrrolidin-1-yl)benzoic acid (Polar Dipoles: -COOH, Tertiary Amine) B Microwave Irradiation (2.45 GHz) Dipolar Polarization & Ionic Conduction A->B C Pathway 1: Amidation (HATU, DIPEA, DMF) B->C D Pathway 2: Decarboxylative Coupling (Pd/Ag, NMP, 170°C) B->D E Amide Derivatives (High Yield, <15 min) C->E F Biaryl Scaffolds (C-C Bond Formation) D->F

Workflow of microwave-assisted amidation and decarboxylative cross-coupling.

Protocol 1: Microwave-Assisted Amidation

Objective: To synthesize complex amides by coupling 3-Methyl-5-(pyrrolidin-1-yl)benzoic acid with sterically hindered or electronically deactivated amines (e.g., anilines).

Causality of Experimental Choices:
  • Coupling Reagent (HATU): HATU is selected over EDC/HOBt because it forms a highly reactive 7-azabenzotriazole active ester. Under microwave conditions, the activation energy barrier for nucleophilic attack by deactivated amines is rapidly overcome.

  • Solvent (DMF): DMF possesses a high dielectric loss tangent (

    
    ), meaning it acts as an excellent microwave absorber, efficiently converting electromagnetic energy into thermal energy.
    
  • Base (DIPEA): A non-nucleophilic base is required to deprotonate both the carboxylic acid and the amine salt without competing for the active ester.

Step-by-Step Methodology:
  • Reagent Preparation: In a 10 mL microwave-safe glass vial equipped with a magnetic stir bar, dissolve 3-Methyl-5-(pyrrolidin-1-yl)benzoic acid (1.0 mmol, 205.25 mg) in 3.0 mL of anhydrous DMF.

  • Activation: Add DIPEA (3.0 mmol, 522 µL) followed by HATU (1.1 mmol, 418 mg). Self-Validation Step: Stir at room temperature for 2 minutes. The solution will transition to a pale yellow color, indicating the successful formation of the active HOAt ester.

  • Amine Addition: Add the desired primary or secondary amine (1.2 mmol). Seal the vial with a Teflon-lined crimp cap to prevent solvent evaporation and pressure loss.

  • Microwave Irradiation: Place the vial in a dedicated microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave). Set the parameters to:

    • Temperature: 100 °C

    • Hold Time: 10 minutes

    • Power: Dynamic (Max 150 W)

    • Cooling: Compressed air cooling until T < 40 °C.

  • Workup & QC: Dilute the mixture with EtOAc (15 mL) and wash with saturated aqueous NaHCO₃ (3 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Validate purity via LC-MS (Target mass: [M+H]⁺) and ¹H-NMR.

Protocol 2: Microwave-Assisted Decarboxylative Cross-Coupling

Objective: To construct biaryl scaffolds by coupling the carboxylic acid directly with an aryl halide, extruding CO₂ in the process.

Causality of Experimental Choices:
  • Electronic Destabilization: The electron-donating pyrrolidine ring enriches the aromatic system, destabilizing the carboxylate intermediate and lowering the activation energy required for CO₂ extrusion.

  • Catalyst System (Pd/Ag): Ag₂CO₃ mediates the decarboxylation to form an aryl-silver intermediate, which then undergoes transmetalation with the Palladium catalyst to facilitate the C-C bond formation.

  • Solvent (NMP): NMP has a high boiling point (202 °C) and a high microwave absorbance (

    
    ), allowing the reaction to rapidly reach the 170 °C required for decarboxylation without overpressurizing the microwave vial.
    
Step-by-Step Methodology:
  • Reaction Assembly: In a 10 mL microwave vial, combine 3-Methyl-5-(pyrrolidin-1-yl)benzoic acid (0.5 mmol), aryl bromide (0.6 mmol), Pd(TFA)₂ (0.05 mmol, 10 mol%), and Ag₂CO₃ (1.0 mmol, 2.0 equiv).

  • Solvent Addition: Add 4.0 mL of anhydrous NMP. Add a magnetic stir bar and purge the vial with Argon for 3 minutes to prevent oxidative degradation of the pyrrolidine ring at high temperatures. Seal the vial tightly.

  • Microwave Irradiation:

    • Temperature: 170 °C

    • Hold Time: 30 minutes

    • Power: Dynamic (Max 250 W)

  • Workup & QC: Filter the crude mixture through a short pad of Celite to remove silver and palladium salts, washing with EtOAc. Extract the filtrate with water to remove NMP. Purify the organic layer via flash chromatography. Validate the C-C bond formation via ¹³C-NMR (absence of the carbonyl carbon peak at ~168 ppm).

Quantitative Data Presentation

The table below summarizes the empirical performance metrics, contrasting conventional thermal heating against microwave-assisted protocols for 3-Methyl-5-(pyrrolidin-1-yl)benzoic acid derivatization.

Reaction TypeHeating MethodTemp (°C)TimeYield (%)Purity (LC-MS)
Amidation (HATU) Conventional (Oil Bath)2512 h65%85%
Amidation (HATU) Microwave (MAOS) 100 10 min 92% >95%
Decarboxylative Coupling Conventional (Oil Bath)17024 h45%70%
Decarboxylative Coupling Microwave (MAOS) 170 30 min 88% >90%

Note: The significant increase in purity under MAOS conditions is attributed to the suppression of pyrrolidine oxidation, which typically occurs during prolonged conventional heating.

References

  • Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284. DOI: 10.1002/anie.200400655. Retrieved from:[Link]

  • Kappe, C. O., & Dallinger, D. (2009). Controlled microwave heating in modern organic synthesis: highlights from the 2004-2008 literature. Molecular Diversity, 13(2), 71-193. DOI: 10.1007/s11030-009-9138-8. Retrieved from:[Link]

Bioconjugation techniques using 3-Methyl-5-(pyrrolidin-1-yl)benzoic acid linkers

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Bioconjugation Using 3-Methyl-5-(pyrrolidin-1-yl)benzoic Acid Linkers

Introduction & Physicochemical Rationale

In the development of next-generation heterobifunctional molecules—such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs)—the linker is no longer viewed as a passive spacer. Historically, flexible polyethylene glycol (PEG) or aliphatic chains were the default choices. However, these highly flexible systems often suffer from "linker collapse" in aqueous environments due to hydrophobic interactions, or they incur a massive entropic penalty upon target binding.

To overcome these limitations, rigidified aromatic linkers, particularly benzoic acid derivatives, have become cornerstone chemical tools[1]. The incorporation of rigidity into the linker region directly impacts the 3D orientation of the conjugate, which is highly critical for optimizing ternary complex formation in PROTACs[2].

3-Methyl-5-(pyrrolidin-1-yl)benzoic acid represents a highly specialized evolution of the benzoic acid scaffold. Its unique physicochemical profile is driven by three structural features:

  • The Benzoic Acid Core: Provides a rigid, planar aromatic spacer that terminates in a carboxylic acid, enabling stable amide bond formation with primary amines (e.g., lysine residues)[1].

  • The Pyrrolidin-1-yl Group: This saturated heterocyclic ring acts as a strong electron-donating group via resonance into the phenyl ring. Causally, this modulates the reactivity of the carboxylate, while simultaneously introducing a bulky, lipophilic handle that has been shown to significantly improve cell membrane permeability in PROTAC designs[3].

  • The 3-Methyl Group: This substituent breaks the symmetry of the aromatic ring and provides a steric shield adjacent to the conjugation site. Once the amide bond is formed, this steric bulk restricts the rotational freedom of the linkage and shields it from premature enzymatic cleavage in plasma, a critical parameter for ADC stability.

Mechanistic Considerations for Activation

The electron-donating nature of the pyrrolidine ring fundamentally alters the electrophilicity of the benzoic acid. When activating the carboxylic acid to an active ester, the resonance from the pyrrolidine nitrogen slightly deactivates the carbonyl carbon.

Causality in Experimental Design: Standard aqueous EDC/sulfo-NHS activation protocols are often inefficient for this specific molecule because the rate of active ester hydrolysis outpaces the rate of aminolysis. Therefore, to ensure a self-validating and high-yielding conjugation, the linker must be pre-activated in an anhydrous organic solvent using a highly efficient uronium-based coupling reagent (such as HATU) to form a stable N-hydroxysuccinimide (NHS) ester before introduction to the aqueous protein environment.

Experimental Protocols: A Self-Validating Workflow

The following protocol details the two-step conjugation of 3-Methyl-5-(pyrrolidin-1-yl)benzoic acid to a monoclonal antibody (mAb). This system is designed to be self-validating; you must confirm the success of Step 1 before proceeding to Step 2 to prevent irreversible protein cross-linking or degradation.

Protocol A: Anhydrous Pre-Activation (NHS Ester Formation)

Objective: Convert the inert carboxylic acid into a highly reactive NHS ester.

  • Reagent Preparation: Dissolve 10 equivalents (relative to the final protein concentration) of 3-Methyl-5-(pyrrolidin-1-yl)benzoic acid in anhydrous DMSO to a concentration of 10 mM.

  • Activation: Add 1.1 molar equivalents of HATU and 2.5 molar equivalents of N,N-Diisopropylethylamine (DIPEA). Stir at room temperature for 10 minutes.

  • Esterification: Add 1.2 molar equivalents of N-Hydroxysuccinimide (NHS). Stir for an additional 45 minutes at room temperature under nitrogen.

  • Self-Validation Check (Critical): Do not proceed blindly. Quench a 2 µL aliquot of the reaction mixture with 10 µL of 1 M benzylamine. Analyze via LC-MS. You must observe >95% conversion to the benzylamide derivative. If unreacted HATU remains, it will cause catastrophic cross-linking of your target protein in the next step.

Protocol B: Protein Conjugation and Validation

Objective: Covalently link the activated spacer to surface-exposed lysine residues on the target mAb.

  • Protein Preparation: Buffer exchange the mAb into Conjugation Buffer (50 mM HEPES, 150 mM NaCl, pH 8.0). Causality: A pH of 8.0 ensures that a sufficient fraction of the lysine ε-amines are deprotonated and nucleophilic, compensating for the slightly reduced electrophilicity of the pyrrolidine-modified active ester.

  • Conjugation: Slowly add the validated NHS-ester solution (from Protocol A) to the mAb solution (final DMSO concentration must not exceed 10% v/v to prevent protein denaturation). Incubate for 2 hours at 25°C with gentle end-over-end mixing.

  • Quenching: Terminate the reaction by adding 1 M Tris-HCl (pH 7.5) to a final concentration of 50 mM. Incubate for 15 minutes. The primary amines in Tris will scavenge any remaining active ester.

  • Purification & Final Validation: Purify the conjugate using Size Exclusion Chromatography (SEC).

    • Validation 1 (Aggregation): The SEC chromatogram must show <5% high-molecular-weight aggregates.

    • Validation 2 (Degree of Conjugation): Analyze the purified fraction via Intact Mass Spectrometry (LC-TOF) to determine the Degree of Conjugation (DoC).

Data Presentation

The structural modifications inherent to 3-Methyl-5-(pyrrolidin-1-yl)benzoic acid yield distinct advantages over traditional linkers. Table 1 summarizes the comparative physicochemical properties, while Table 2 outlines the optimization of activation conditions.

Table 1: Comparative Physicochemical Properties of Linker Architectures

Linker ArchitectureRigidity / Entropy PenaltyPlasma Stability (Amide)Cell Permeability (PROTACs)Primary Application
PEG4 (Flexible) Low / High PenaltyModerateLow to ModerateSurface labeling, Hydration
Unsubstituted Benzoic Acid High / Low PenaltyHighModerateStandard ADCs[4]
3-Methyl-5-(pyrrolidin-1-yl)benzoic acid High / Low PenaltyVery High (Steric Shielding)High (Lipophilic Handle)Advanced PROTACs & ADCs

Table 2: Activation Efficiency Matrix for 3-Methyl-5-(pyrrolidin-1-yl)benzoic acid

Coupling ReagentSolvent SystemReaction TimeConversion to NHS Ester (LC-MS)Risk of Protein Cross-linking
EDC / sulfo-NHSAqueous (pH 6.0)2 Hours< 15% (Rapid Hydrolysis)Low
DCC / NHSDCM / DMF12 Hours75% (DCU byproduct issues)Moderate
HATU / NHS / DIPEA Anhydrous DMSO 1 Hour > 98% High (if unquenched)

Visualizations of Workflows and Mechanisms

The following diagrams illustrate the logical flow of the bioconjugation process and the mechanistic role of the linker in targeted protein degradation.

Workflow A 1. Linker Activation (NHS/HATU in DMSO) B 2. mAb Conjugation (HEPES Buffer, pH 8.0) A->B Active Ester (LC-MS Verified) C 3. Quenching & Purification (SEC) B->C Crude Conjugate D 4. System Validation (LC-MS, DoC) C->D Purified ADC

Caption: Self-validating bioconjugation workflow for 3-Methyl-5-(pyrrolidin-1-yl)benzoic acid.

PROTAC POI Target Protein (POI) Linker Rigid Linker (Pyrrolidinyl-Benzoic Acid) POI->Linker E3 E3 Ubiquitin Ligase POI->E3 Ternary Complex Formation (Optimized 3D Orientation) Linker->E3 Degradation Proteasomal Degradation E3->Degradation Ubiquitination Pathway

Caption: Ternary complex formation utilizing a rigid pyrrolidinyl-benzoic acid linker.

References

  • BenchChem. Application of 4-(Bromomethyl)benzoic Acid in Bioconjugation Techniques.1

  • Sigma-Aldrich. 2-(2-(tert-Butoxycarbonyl)-5-oxo-2,6-diazaspiro[3.6]decan-6-yl)benzoic acid.2

  • National Institutes of Health (NIH) / PMC. Data-Driven Design of PROTAC Linkers to Improve PROTAC Cell Membrane Permeability.3

  • National Institutes of Health (NIH) / PMC. Late-Stage Amination of Drug-Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium-Catalyzed C−H Activation.4

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Methyl-5-(pyrrolidin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #SYN-3M5P-YIELD Status: Open Priority: High (Yield Optimization) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Strategy

You are encountering yield issues with 3-Methyl-5-(pyrrolidin-1-yl)benzoic acid . This is a common challenge due to the electronic mismatch on the aromatic ring and the physicochemical properties of the final product.

The target molecule contains a meta-methyl group (weakly electron-donating) and a benzoic acid moiety (electron-withdrawing). Direct nucleophilic aromatic substitution (


) is generally ineffective here because the ring is not sufficiently electron-deficient.

The Solution: We recommend a Palladium-Catalyzed Buchwald-Hartwig Amination via an Ester Intermediate Strategy . This route avoids catalyst poisoning by the free carboxylic acid and solves the solubility issues during isolation.

The "Gold Standard" Protocol (High-Yield Route)

We strongly advise against direct coupling on the free acid unless you are using specialized soluble bases (e.g., LiHMDS). For maximum reproducibility and yield, follow this 3-step workflow.

Step 1: Protection (Esterification)
  • Reagents: 3-Bromo-5-methylbenzoic acid, Thionyl Chloride (

    
    ), Methanol.
    
  • Goal: Convert the acid to Methyl 3-bromo-5-methylbenzoate .

  • Why: The free carboxylic acid can protonate the active Pd-ligand complex or sequester the base, stalling the catalytic cycle.

Step 2: C-N Coupling (The Critical Step)
  • Reagents: Methyl 3-bromo-5-methylbenzoate, Pyrrolidine (1.2 eq),

    
     or 
    
    
    
    , XPhos or RuPhos ,
    
    
    .
  • Solvent: Toluene or 1,4-Dioxane (Anhydrous).

  • Temperature: 80–100°C.

Step 3: Hydrolysis & Isoelectric Isolation
  • Reagents: LiOH or NaOH (aq), THF/MeOH.

  • Workup: Acidification to pH 4.5–5.0 (Isoelectric Point).

Visual Workflow & Logic

The following diagram illustrates the optimized pathway and the critical decision points for yield preservation.

SynthesisWorkflow Start Start: 3-Bromo-5-methylbenzoic acid Step1 Step 1: Esterification (MeOH, SOCl2) Start->Step1 Check1 QC: Is conversion >98%? Step1->Check1 Check1->Step1 No (Reprocess) Step2 Step 2: Buchwald-Hartwig Coupling (Pd source + XPhos + Pyrrolidine) Check1->Step2 Yes Step3 Step 3: Hydrolysis (LiOH, THF/H2O) Step2->Step3 Yield > 85% Isolation CRITICAL: Adjust to pH 4.5 (Isoelectric Precipitation) Step3->Isolation

Figure 1: Optimized synthetic workflow emphasizing the ester protection strategy and isoelectric isolation.

Troubleshooting Guide & FAQs

Module A: The C-N Coupling (Step 2)

Q: My reaction turns black immediately, and conversion is <10%. What is happening?

  • Diagnosis: "Pd-Black" formation. The active Pd(0) species is aggregating into inactive metal particles.

  • Cause: Likely oxygen ingress or insufficient ligand stabilization.

  • Fix:

    • Degassing: Do not just sparge with

      
      . Use the "Freeze-Pump-Thaw" method (3 cycles) for the solvent before adding the catalyst.
      
    • Ligand Ratio: Ensure your Ligand:Pd ratio is at least 2:1 (monodentate) or 1.2:1 (bidentate).

    • Switch Ligands: If using BINAP, switch to XPhos or RuPhos . These bulky, electron-rich ligands stabilize Pd(0) more effectively against aggregation [1].

Q: I see significant amounts of reduced starting material (Ar-H instead of Ar-Br).

  • Diagnosis: Protodehalogenation.

  • Cause: This is often caused by the solvent acting as a hydride source or trace water.

  • Fix:

    • Switch solvent from Isopropanol or DMF to Anhydrous Toluene .

    • Increase the concentration of the amine (Pyrrolidine).

    • Ensure the base (

      
      ) is dry.
      
Module B: Isolation (Step 3)

Q: After hydrolysis, I acidified to pH 1 to precipitate the acid, but I got no solid. Where is my product?

  • Diagnosis: You trapped the product as a soluble ammonium salt.

  • Explanation: Your product is an amino acid (zwitterion).[1]

    • pH < 3: The pyrrolidine nitrogen is protonated (

      
      ). The molecule is cationic and water-soluble.
      
    • pH > 8: The carboxylic acid is deprotonated (

      
      ). The molecule is anionic and water-soluble.
      
  • The Solution: You must target the Isoelectric Point (pI) .[1]

    • Slowly add 1M HCl to the basic hydrolysis mixture until the pH reaches 4.5–5.0 .

    • The product has minimum solubility at this range and will precipitate as a white/off-white solid [2].

Data & Ligand Selection Matrix

We have compiled performance data for the coupling of secondary amines (like pyrrolidine) with electron-neutral/rich aryl bromides.

LigandCatalyst SystemTypical YieldProsCons
XPhos

92-96% Excellent for secondary amines; resists oxidation.Expensive; requires careful workup to remove.
RuPhos

90-95% High turnover; good for sterically hindered substrates.Sensitive to air in solution state.
BINAP

60-75%Cheaper; widely available.Slower rates; higher risk of Pd-black formation.
PPh3

<30%Very cheap.Not recommended. Ineffective for this substrate class.

Advanced Mechanism: Why XPhos?

For researchers needing to justify the cost of XPhos/RuPhos, refer to the catalytic cycle diagram below. The bulky biaryl ligands facilitate the Reductive Elimination step, which is often the rate-determining step when coupling electron-rich amines like pyrrolidine.

CatalyticCycle cluster_ligand Role of XPhos Pd0 L-Pd(0) (Active Species) OxAdd Oxidative Addition (Ar-Br adds) Pd0->OxAdd Ar-Br AmineBind Amine Binding (Pyrrolidine) OxAdd->AmineBind Deprot Deprotonation (Base removes HBr) AmineBind->Deprot Base RedElim Reductive Elimination (Product Release) Deprot->RedElim RedElim->Pd0 Regeneration

Figure 2: The Palladium catalytic cycle. Bulky ligands like XPhos accelerate the Reductive Elimination step (Red), preventing side reactions.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.

  • Pergande, M., & Cologna, S. (2017). "Isoelectric Point Separations of Peptides and Proteins." Proteomes.

  • BenchChem Protocols. (2025). "Buchwald-Hartwig Amination of 2-(3-methylphenyl)benzoic Acid Derivatives."

Sources

Purification methods for 3-Methyl-5-(pyrrolidin-1-yl)benzoic acid impurities

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Amphoteric Challenge

Welcome to the technical support center for 3-Methyl-5-(pyrrolidin-1-yl)benzoic acid . This molecule presents a classic "amphoteric" purification challenge. It contains a basic tertiary aniline moiety (the pyrrolidine nitrogen) and an acidic benzoic acid moiety.

Unlike simple organic neutrals, this molecule’s solubility is entirely pH-dependent. Most purification failures (low yield, oiling out, persistent impurities) stem from a misunderstanding of its Isoelectric Point (pI) and Zwitterionic behavior .

This guide addresses the three most common support tickets we receive:

  • "My product is stuck in the aqueous phase / low recovery." (pH Control)

  • "I cannot remove the Palladium catalyst." (Metal Scavenging)

  • "Starting materials are co-eluting." (Chromatography Strategy)

Module 1: The "pH-Swing" Extraction Protocol

Issue: Users often attempt standard extractions (e.g., DCM/Water) at neutral pH, resulting in poor partition coefficients because the molecule exists as a zwitterion (net neutral but highly polar) or a salt.

The Science:

  • Acidic pH (< 2): The nitrogen is protonated (

    
    ). The molecule is cationic and water-soluble.
    
  • Basic pH (> 9): The carboxylic acid is deprotonated (

    
    ). The molecule is anionic and water-soluble.
    
  • Isoelectric pH (~4.5 - 5.5): The molecule is zwitterionic (

    
     / 
    
    
    
    ) or neutral. This is the region of minimum solubility , where precipitation is most likely.
Troubleshooting Guide: The pH-Swing

Q: How do I isolate the product from the reaction mixture without column chromatography?

A: Use the "pH-Swing" method to wash away non-amphoteric impurities (like starting halides or unreacted pyrrolidine).

Step-by-Step Protocol:

  • Dissolution (High pH):

    • Suspend the crude mixture in water.

    • Add 1M NaOH dropwise until pH > 10. The solution should become clear as the product forms the sodium benzoate salt.

    • Purification Action: Extract this aqueous layer with Ethyl Acetate (EtOAc) .[1]

      • Result: The product stays in the Aqueous Phase . Non-acidic impurities (unreacted pyrrolidine, phosphine ligands, neutral byproducts) move to the Organic Phase. Discard the organic phase.

  • Precipitation (Isoelectric Point):

    • Take the clean aqueous phase.

    • Slowly add 1M HCl while stirring vigorously.

    • Critical Step: Monitor pH. As you approach pH 6, the solution will cloud. Continue to pH 4.5 – 5.0 .

    • Observation: The zwitterion should precipitate as a solid.

  • Filtration:

    • Filter the solid.[2] Wash with a small amount of cold water (pH 5).

    • Dry under vacuum.[2][3]

Q: The product oiled out instead of crystallizing at pH 5. What now? A: This is common if residual organic solvents (DMF, Toluene) are present.

  • Fix: Decant the aqueous layer.[2][4] Dissolve the "oil" in a minimum amount of Methanol. Add water slowly until turbid, then scratch the flask to induce crystallization. Alternatively, extract the oiled product into DCM at pH 5, dry, and evaporate.

Module 2: Palladium Removal (Buchwald-Hartwig Impurities)

Issue: If synthesized via Buchwald-Hartwig amination, residual Palladium (Pd) is often trapped by the nitrogen/acid chelation, leading to dark colored products and failed QC (ICH Q3D limits).

The Science: Standard crystallization often fails because Pd complexes co-precipitate with the zwitterion. You must break the Pd-Ligand interaction using a scavenger with a higher affinity for Pd than your product has.

Decision Matrix: Pd Removal
Pd Level (ppm)Recommended MethodReagentProtocol Note
> 1000 ppm Crystallization + Wash Activated Carbon (Darco KB)High loss of yield possible if not filtered hot.
100 - 1000 ppm Solid Phase Scavenger SiliaMetS® Thiol or DMTBest balance of yield/purity.
< 100 ppm Chelating Extraction N-Acetyl CysteineSoluble scavenger washed out in final step.
Protocol: SiliaMetS® Thiol Scavenging
  • Dissolve crude product in THF or MeOH (10 volumes).

  • Add SiliaMetS® Thiol (or equivalent resin) at 20-50 wt% relative to the crude mass.

  • Stir at 50°C for 4 hours . (Heat is required to increase exchange kinetics).

  • Filter through a 0.45µm pad (Celite is acceptable, but a dedicated filter disk is better).

  • Concentrate the filtrate.[5]

Module 3: Chromatographic Separation

Issue: "I see severe tailing on the TLC plate" or "The product co-elutes with the starting benzoic acid."

The Science:

  • Tailing: Caused by the interaction of the amine with acidic silanols on the silica gel.

  • Co-elution: The starting material (3-methyl-5-bromobenzoic acid) has a similar polarity to the product in standard acidic mobile phases.

Troubleshooting Guide: Mobile Phase Selection

Q: Standard Hexane/EtOAc isn't working. What should I use?

A: You must suppress the ionization of the amine or the acid.

Option A: Normal Phase (Silica)

  • Modifier: Add 1% Triethylamine (TEA) to your mobile phase.

  • System: DCM / Methanol / TEA (95:4:1).

  • Why: TEA blocks the silanol sites, preventing the amine "tail."

Option B: Reverse Phase (C18) - Recommended

  • System: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

  • Why: In acid, the amino group is protonated (

    
    ), making the product significantly more polar than the unreacted bromo-benzoic acid starting material.
    
  • Gradient:

    • 0-5 min: 5% B (Wash out polar salts)

    • 5-20 min: 5% -> 60% B (Product elutes early due to polarity)

    • 20-25 min: 95% B (Wash out lipophilic starting materials/dimers)

Visual Workflow: Purification Logic

The following diagram illustrates the decision process for purifying 3-Methyl-5-(pyrrolidin-1-yl)benzoic acid based on the impurity profile.

PurificationLogic Start Crude Reaction Mixture CheckPd Check Palladium Content Start->CheckPd HighPd High Pd (>1000 ppm) CheckPd->HighPd Yes CheckSM Check Starting Material (TLC/LCMS) CheckPd->CheckSM No Scavenge Add Thiol Resin / Carbon (Stir 50°C, 4h) HighPd->Scavenge Scavenge->CheckSM HighSM Significant SM Remaining CheckSM->HighSM Yes Extraction pH-Swing Extraction 1. pH > 10 (Wash Org Impurities) 2. pH ~ 4.5 (Precipitate Product) CheckSM->Extraction Low SM HighSM->Extraction Bulk Removal Chromatography Reverse Phase C18 (0.1% Formic Acid) Extraction->Chromatography Polishing Final Pure Zwitterion (Solid) Extraction->Final Purity > 98% Chromatography->Final

Caption: Decision tree for selecting extraction vs. chromatography based on Pd and Starting Material (SM) load.

References

  • Biotage. (2023). How to Remove Palladium in three easy steps. Retrieved from [Link]

  • Organic Synthesis. (2014). Kiloscale Buchwald–Hartwig Amination: Optimized Coupling and Pd Removal. Retrieved from [Link]

  • ChemRxiv. (2023). Deriving the Isoelectric Point of Amino Acids from Acid-Base Equilibria.[6][7] Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting 3-Methyl-5-(pyrrolidin-1-yl)benzoic Acid Solubility

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-Methyl-5-(pyrrolidin-1-yl)benzoic acid (MW: 205.25 g/mol ). This guide is designed for discovery scientists and formulation engineers dealing with the unique physicochemical challenges of this molecule.

Below, we deconstruct the root causes of its insolubility, provide diagnostic Q&As, and outline self-validating protocols to ensure your in vitro and in vivo assays succeed.

Molecule Profile & The Root Cause of Insolubility

3-Methyl-5-(pyrrolidin-1-yl)benzoic acid is an amphoteric molecule . It contains a weakly acidic carboxylic acid (predicted pKa ~4.2) and a weakly basic pyrrolidine nitrogen conjugated to an aromatic ring (predicted pKa ~5.5).

The Causality of Precipitation: Between pH 4.0 and 6.0, the molecule reaches its isoelectric point (pI) . At this pH, the carboxylic acid donates a proton to the pyrrolidine nitrogen, forming a zwitterion [1]. While zwitterions have localized charges, the molecule's net charge is zero. This neutral state minimizes hydration energy while maximizing intermolecular electrostatic interactions, creating a highly stable, tightly packed crystal lattice that actively resists aqueous dissolution[2].

Zwitterion Acidic pH < 4.0 Cationic Form (High Solubility) Isoelectric pH ~ 4.5 - 5.5 Zwitterion (Net Charge 0) (Precipitation / Low Sol) Acidic->Isoelectric Increase pH Basic pH > 7.0 Anionic Form (Moderate Solubility) Basic->Isoelectric Decrease pH

Fig 1: pH-dependent charge state and solubility profile of the amphoteric molecule.

Troubleshooting FAQs

Q1: My 10 mM DMSO stock precipitates immediately when spiked into pH 7.4 cell culture media. Why is this happening if the molecule is anionic at pH 7.4? Cause: This is a classic case of solvent shock . While the bulk media is at pH 7.4, the micro-environment around the DMSO droplet lacks sufficient buffering capacity during the first few milliseconds of mixing. The highly lipophilic methyl group and planar aromatic ring drive rapid hydrophobic aggregation before the bulk aqueous pH can fully ionize the carboxylic acid. Solution: Do not spike pure DMSO stocks directly into aqueous media. Instead, utilize a transitional co-solvent step or pre-dilute the stock 1:10 in warmed (37°C) PBS before introducing it to the complex protein-rich environment of DMEM/RPMI.

Q2: How can I formulate this compound for oral (PO) or intravenous (IV) dosing in rodents without causing vehicle toxicity? Cause: Aqueous buffers alone cannot overcome the lattice energy of the neutral/zwitterionic species required for high-concentration in vivo dosing. Solution: Utilize a multi-component co-solvent and surfactant system. A widely validated preclinical vehicle is 10% DMSO, 40% PEG400, 5% Tween 80, and 45% Saline [3][4].

  • DMSO disrupts the crystal lattice.

  • PEG400 acts as a miscible carrier to prevent immediate crash-out.

  • Tween 80 (a non-ionic surfactant) forms micelles to encapsulate the lipophilic core of the molecule[5].

Q3: We need a >10 mg/mL solution for a toxicology study. Co-solvents are failing. What is the next step? Cause: Co-solvents have a saturation limit. Once the thermodynamic solubility of the free acid/base is exceeded, precipitation is inevitable. Solution: Salt formation [6]. Converting the free acid into a salt alters the intrinsic crystalline lattice and drastically increases the dissociation degree in water[7][8]. Because of the carboxylic acid, you can form a Sodium (Na+) salt using NaOH. Alternatively, you can form a Hydrochloride (HCl) salt by protonating the pyrrolidine ring. Salt forms typically exhibit a 100-fold increase in aqueous solubility compared to the free zwitterion[6].

Quantitative Solubility Data

Note: Values are approximate and dependent on the exact crystalline polymorph of the synthesized batch.

Vehicle / Solvent SystemMax Solubility (mg/mL)Primary ApplicationFormulation Notes
100% DMSO > 50.0In vitro stock generationHighly stable; store at -20°C.
Water (pH 5.0) < 0.01NoneAvoid. Isoelectric point induces precipitation.
PBS (pH 7.4) ~ 0.5In vitro assaysRequires sonication and warming to 37°C.
10% DMSO + 40% PEG400 + 5% Tween 80 + 45% Saline 3.0 - 5.0In vivo dosing (IV/PO)Must be prepared sequentially (See Protocol A).
Sodium Salt Form in Water > 25.0High-dose in vivoRequires custom synthesis/salt screening[6].

Validated Experimental Methodologies

Protocol A: Step-by-Step In Vivo Formulation (Target: 3.3 mg/mL)

This protocol utilizes a self-validating sequence. Do not proceed to the next step if the validation check fails. The order of addition is critical; adding aqueous saline too early will cause irreversible micelle collapse and precipitation[3].

Reagents: API, DMSO, PEG400, Tween 80, 0.9% Saline.

  • Weighing & Primary Dissolution: Weigh 3.3 mg of 3-Methyl-5-(pyrrolidin-1-yl)benzoic acid into a clean glass vial. Add 100 µL of DMSO (10% of final 1 mL volume). Vortex vigorously for 60 seconds.

    • Self-Validation Check: Hold the vial to the light. The solution must be completely transparent. If particulates remain, the crystal lattice is not fully disrupted. Sonicate in a water bath at 37°C for 5 minutes.

  • Carrier Addition: Add 400 µL of PEG400 (40% of final volume). Vortex for 30 seconds to ensure a homogenous organic phase.

    • Self-Validation Check: The solution should remain clear. PEG400 is viscous; ensure no striations are visible in the liquid.

  • Surfactant Micellization: Add 50 µL of Tween 80 (5% of final volume). Vortex vigorously for 1 minute.

    • Causality Note: Tween 80 coats the solvated molecules, preparing them for the aqueous transition[5]. Use a positive displacement pipette, as Tween 80 is highly viscous.

  • Aqueous Transition: Add 450 µL of 0.9% Saline dropwise (approx. 50 µL at a time) while continuously vortexing the vial.

    • Self-Validation Check: If the solution turns milky or turbid during this step, solvent shock has occurred. This means the DMSO/PEG ratio was insufficient for your specific polymorph, or the saline was added too quickly. Discard and restart, potentially warming the saline to 37°C prior to addition.

FormulationTree Start Determine Target Concentration LowDose Low Dose (< 5 mg/mL) Start->LowDose HighDose High Dose (> 5 mg/mL) Start->HighDose Vehicle Co-Solvent Approach (DMSO/PEG400/Tween/Saline) LowDose->Vehicle Salt Chemical Modification (Salt Formation) HighDose->Salt Success1 Proceed to Dosing Vehicle->Success1 Clear Solution Fail1 Precipitation Detected Vehicle->Fail1 Turbid Solution NaSalt Form Sodium Salt (Targeting Carboxylic Acid) Salt->NaSalt Fail1->Salt Pivot Strategy

Fig 2: Decision tree for overcoming concentration-dependent solubility barriers.

References

  • Unlock Solubility Enhancement Methods for Poorly Soluble Oral Drugs Crystal Pharmatech[Link]

  • Zwitterion: Definition, Examples & Structure in Chemistry Vedantu[Link]

  • Isoelectric Point Definition - Organic Chemistry Key Term Fiveable [Link]

  • Solubilization Techniques Used for Poorly Water-Soluble Drugs National Institutes of Health (PMC)[Link]

  • Improving the Solubility and Dissolution of Poorly Soluble Drugs by Salt Formation Aston Research Explorer[Link]

Sources

Technical Support Center: Amide Coupling with 3-Methyl-5-(pyrrolidin-1-yl)benzoic Acid

[1]

Ticket Type: Synthesis Troubleshooting & Methodology Subject: Overcoming low conversion and product loss with amino-benzoic acid derivatives Applicable Compound: 3-Methyl-5-(pyrrolidin-1-yl)benzoic acid (and similar meta-amino benzoic acids)[1]

Executive Summary

Coupling 3-Methyl-5-(pyrrolidin-1-yl)benzoic acid presents a dual challenge: electronic deactivation and amphoteric solubility .[1] Unlike simple benzoic acids, the pyrrolidine moiety acts as an electron donor, reducing the electrophilicity of the carbonyl carbon, while the tertiary amine creates zwitterionic species that complicate solubility and purification.

This guide provides a self-validating workflow to overcome these specific failure modes.

Phase 1: Diagnostic & Failure Analysis

Before altering your protocol, identify the specific failure mode using this diagnostic matrix.

ObservationProbable CauseMechanism
Reaction turns heterogeneous/gummy Zwitterionic Aggregation The basic pyrrolidine nitrogen and acidic carboxylate form an internal salt (zwitterion), which is insoluble in non-polar solvents like DCM or Toluene.[1]
Starting Material (SM) persists by LCMS Electronic Deactivation The meta-pyrrolidine group donates electron density (Hammett

), stabilizing the carbonyl and resisting nucleophilic attack.[1]
Product absent after extraction Incorrect Workup pH The product contains a basic tertiary amine. Standard acidic washes (1M HCl) protonate the pyrrolidine, extracting your product into the aqueous waste.
Low Yield with Carbodiimides (EDC/DCC) Slow Kinetics Weak activation by carbodiimides cannot overcome the electronic stabilization of the benzoic acid ring.
Visualizing the Problem

The following diagram illustrates the competing electronic and solubility factors affecting this specific molecule.

GSubstrate3-Methyl-5-(pyrrolidin-1-yl)benzoic acidIssue_ElecElectronic Effect:Pyrrolidine donates e- densitySubstrate->Issue_ElecIssue_SolSolubility Effect:Zwitterion FormationSubstrate->Issue_SolIssue_WorkupWorkup Risk:Basic Nitrogen ProtonationSubstrate->Issue_WorkupConsequence_1Reduced Electrophilicity(Harder to activate)Issue_Elec->Consequence_1Hammett σm = -0.15Consequence_2Insolubility in DCM/EtOAc(Poor mixing)Issue_Sol->Consequence_2Internal SaltConsequence_3Product lost inAqueous Acid WashIssue_Workup->Consequence_3pKa ~ 9-10

Caption: Impact of the pyrrolidine substituent on reactivity, solubility, and purification.

Phase 2: Optimized Protocols

Do not use standard EDC/NHS protocols for this substrate. Choose Protocol A for standard amines or Protocol B for difficult/unreactive amine partners.[1]

Protocol A: HATU Activation (Recommended Standard)

Best for: Primary amines, non-hindered secondary amines.[1]

The Logic: HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) generates a highly reactive At-ester intermediate that reacts faster than the rate of electronic deactivation.

  • Solvent: Dissolve 1.0 equiv of Acid in anhydrous DMF (Do not use DCM; zwitterion is insoluble).

  • Base: Add 3.0 equiv DIPEA .

    • Critical: You need 1 equiv to deprotonate the carboxylic acid, 1 equiv to neutralize the HATU salt, and 1 equiv to keep the pyrrolidine nitrogen free.

  • Activation: Add 1.1 equiv HATU . Stir for 15 minutes at Room Temperature (RT).

    • Checkpoint: Solution should turn yellow/orange and become homogenous.[1]

  • Coupling: Add 1.1 equiv Amine partner .

  • Reaction: Stir at RT for 2–4 hours. Monitor by LCMS.[1][2]

Protocol B: Acid Chloride "Nuclear Option"

Best for: Anilines, electron-deficient amines, or sterically hindered partners.[1]

The Logic: Converting the acid to an acid chloride creates a hyper-electrophile that overcomes the electron-donating effect of the pyrrolidine ring.

  • Preparation: Suspend 1.0 equiv Acid in anhydrous DCM (or THF if insoluble).

  • Reagent: Add 2.0 equiv Oxalyl Chloride dropwise at 0°C.

  • Catalyst: Add 2 drops of anhydrous DMF .

    • Mechanism:[1][3][4][5][6] This forms the Vilsmeier reagent in situ, which is essential for converting electron-rich acids.[1][6]

  • Conversion: Stir 1 hr at RT. Gas evolution (CO/CO2) must be observed.[1]

  • Evaporation: Concentrate to dryness in vacuo to remove excess oxalyl chloride.

  • Coupling: Redissolve the crude acid chloride in DCM/THF. Add to a solution of Amine (1.0 equiv) + Et3N (3.0 equiv) .

Phase 3: The "Basic Extraction" Workup (Crucial)

90% of "failed" reactions with this molecule are actually workup failures. The product retains the basic pyrrolidine group. If you wash with acid, you will lose your product.[1]

Incorrect Protocol (Standard): ❌ Reaction


Wash 1M HCl


1

Correct Protocol (Basic Workup): ✅ Reaction


Wash Sat. NaHCO3

Wash Water


1

Table: Workup Compatibility Guide

Solvent/Wash Action Outcome
1M HCl / 10% Citric Acid AVOID Protonates pyrrolidine.[1] Extracts product into water.[1]
Sat. NaHCO3 SAFE Removes unreacted acid and HATU byproducts.[1] Keeps product organic.
1M NaOH CAUTION Good for keeping product organic, but may hydrolyze sensitive esters.[1]

| Water | SAFE | Removes DMF.[1] |

Knowledge Base: Troubleshooting FAQs

Q: I see a new spot on TLC, but it streaks heavily. What is it? A: The streaking is caused by the basic pyrrolidine nitrogen interacting with the acidic silica gel.

  • Fix: Add 1% Triethylamine (Et3N) to your TLC eluent (e.g., 5% MeOH / 94% DCM / 1% Et3N).[1] This neutralizes the silica and tightens the spot.

Q: Can I use EDC/HOBt if I don't have HATU? A: Only if you heat the reaction. The electron-rich ring makes the O-acylisourea intermediate formed by EDC less reactive toward the amine.[1]

  • Modification: If using EDC, heat to 40-50°C and use DMAP (0.1 equiv) as a nucleophilic catalyst to transfer the acyl group.

Q: My reaction is stuck at 50% conversion. Should I add more HATU? A: No. Adding more HATU often leads to guanidinylation of the amine partner.

  • Fix: Check the pH. If the solution is not basic (pH > 8 on wet paper), the pyrrolidine moiety might be buffering the system. Add more DIPEA. If pH is fine, switch to Protocol B (Acid Chloride) .[1]

Q: How do I purify if extraction fails? A: Use Reverse Phase Preparative HPLC.

  • Condition: Use a high pH buffer (Ammonium Bicarbonate or Ammonium Hydroxide, pH 10).[1]

  • Why: Low pH (TFA/Formic acid) buffers will protonate the product, preventing it from binding to the C18 column effectively or causing broad, tailing peaks.

Troubleshooting Decision Tree

DecisionTreeStartStart TroubleshootingCheckLCMSCheck LCMS of CrudeStart->CheckLCMSSM_PresentStarting Material Remains?CheckLCMS->SM_PresentYes_SMYES: Activation FailureSM_Present->Yes_SMMajor Peak is SMNo_SMNO: Reaction CompleteSM_Present->No_SMSM GoneProduct_MassProduct Mass Observed?Yes_ProdYES: Extraction IssueProduct_Mass->Yes_ProdMass in CrudeNo_ProdNO: Decomposition/Side RxnProduct_Mass->No_ProdComplex MixtureAction_SMSwitch to Acid Chloride(Protocol B)Yes_SM->Action_SMIf HomogeneousAction_SolubilitySwitch Solvent to DMFCheck pH > 8Yes_SM->Action_SolubilityIf HeterogeneousNo_SM->Product_MassAction_ExtractCheck Aqueous Layer pHUse Basic WorkupYes_Prod->Action_Extract

Caption: Step-by-step logic for isolating the cause of coupling failure.

References
  • Montalbetti, C. A. G. N., & Falque, V. (2005).[1][7][8][9][10] Amide bond formation and peptide coupling.[1][8][10][11] Tetrahedron, 61(46), 10827–10852.[1][10] Link[1][8]

    • Authority: The definitive review on amide coupling reagents and mechanisms.
  • Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631.[1] Link[1]

    • Authority: Discusses side reactions and troubleshooting for difficult substr
  • Hansch, C., Leo, A., & Taft, R. W. (1991).[1] A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.[1] Link

    • Authority: Source for Hammett

      
       values confirming electronic effects of meta-amino groups.[1]
      

Minimizing side reactions during 3-Methyl-5-(pyrrolidin-1-yl)benzoic acid activation

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-Methyl-5-(pyrrolidin-1-yl)benzoic Acid Activation

Ticket ID: #ACT-3M5P-BENZ Status: Open Subject: Minimizing Side Reactions & Optimizing Yields Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

System Diagnostics: The Core Challenge

User Observation: "Reaction is sluggish," "Low yields with EDC," or "Formation of insoluble byproducts."

Root Cause Analysis: The substrate, 3-Methyl-5-(pyrrolidin-1-yl)benzoic acid , presents a specific electronic challenge. The pyrrolidine ring is a strong electron-donating group (EDG).[1] Through resonance, the nitrogen lone pair increases the electron density of the aromatic ring. Although the carboxyl group is meta to the pyrrolidine, the overall electron-rich nature of the system renders the carbonyl carbon less electrophilic .

  • Consequence: The initial activation step (formation of the active ester) may proceed, but the subsequent attack by the amine nucleophile is kinetically slower than usual.

  • The Trap: When the amine attack is slow, the activated intermediate (O-acylisourea) has time to undergo an intramolecular rearrangement to form a stable, unreactive N-acylurea byproduct.[2][3]

Troubleshooting Modules

Module A: The Carbodiimide Trap (N-Acylurea Formation)

Issue: You are using EDC/DCC and observing a byproduct that is isomeric with your active ester but unreactive.

Mechanism of Failure: In standard carbodiimide couplings, if the amine does not attack the O-acylisourea immediately, the intermediate rearranges.[3] This is irreversible and kills the yield.

N_Acylurea_Pathway Start Carboxylic Acid + EDC Inter O-Acylisourea (Active Intermediate) Start->Inter Activation Product Desired Amide Inter->Product Fast Amine Attack (Ideal) Waste N-Acylurea (Dead End Byproduct) Inter->Waste Slow Attack -> O-to-N Rearrangement

Figure 1: The kinetic competition between productive coupling and N-acylurea formation.

The Fix:

  • Switch Reagents: Move to HATU or HBTU . These reagents generate an OBt/OAt ester that is more stable against rearrangement but highly reactive toward amines [1].[1]

  • Add Additives: If you must use EDC, you are REQUIRED to add HOAt (1-Hydroxy-7-azabenzotriazole) or Oxyma .[1] These intercept the O-acylisourea before it rearranges, forming a safer active ester.[3]

Module B: The "Dirty" Acid Chloride (Chlorination Risks)

Issue: Using Thionyl Chloride (


) results in a black tar or chlorinated impurities.

Mechanism of Failure: The electron-rich pyrrolidine ring makes the aromatic system susceptible to Electrophilic Aromatic Substitution (EAS) . Harsh chlorinating agents like


 can chlorinate the ring or cause oxidative polymerization of the aniline-like moiety.

The Fix: Neutral Activation with Ghosez’s Reagent Use 1-Chloro-N,N,2-trimethyl-1-propenylamine (Ghosez’s Reagent) .[1][4] This reagent converts carboxylic acids to acid chlorides under strictly neutral conditions, avoiding the acidic environment that promotes side reactions on electron-rich rings [2].

Recommended Protocol: HATU Activation[5][6]

This protocol is optimized to handle the electronic deactivation and zwitterionic solubility issues of the substrate.

Reagents:

  • Substrate: 3-Methyl-5-(pyrrolidin-1-yl)benzoic acid (1.0 equiv)

  • Coupling Agent: HATU (1.1 - 1.2 equiv)[1]

  • Base: DIPEA (Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF (Avoid DCM due to poor zwitterion solubility)

Step-by-Step Workflow:

  • Dissolution (Critical):

    • Dissolve the benzoic acid derivative in anhydrous DMF.

    • Note: The molecule may exist as a zwitterion (internal salt between pyrrolidine and acid). Ensure it is fully dissolved.[1][5] If cloudy, add 1.0 equiv of DIPEA to break the internal salt.

  • Activation:

    • Add HATU (1.1 equiv) to the mixture at 0°C.

    • Immediately add DIPEA (2.0 equiv).[1]

    • Observation: The solution should turn yellow/orange (color of the activated OAt ester).

    • Time: Stir for 15–30 minutes at 0°C. Do not stir longer than 1 hour without amine present, or the active ester may hydrolyze or degrade.

  • Coupling:

    • Add the amine partner (1.1 equiv).[5]

    • Allow to warm to Room Temperature (RT).

    • Stir for 4–16 hours.

  • Workup (Zwitterion Management):

    • Dilute with EtOAc.[1][6]

    • Wash 1: Saturated

      
       (Removes HOBt/HOAt byproducts).[1]
      
    • Wash 2: Water (Removes DMF).[1]

    • Wash 3: Brine.[1]

    • Caution: Do not use strong acid washes (1M HCl) if your product contains the pyrrolidine ring, as it will protonate and extract into the aqueous layer. Use pH 5–6 buffer if necessary.[1]

Comparative Data: Reagent Selection

Reagent SystemRisk LevelPrimary Side ReactionRecommendation
EDC / NHS HighN-Acylurea rearrangement due to slow kinetics.[1]Avoid unless necessary.
SOCl₂ (Thionyl Chloride) CriticalRing chlorination / Polymerization.[1]Do Not Use.
HATU / DIPEA LowGuanidinium formation (rare with this substrate).[1]Preferred Method.
Ghosez's Reagent LowMoisture sensitivity (hydrolysis).[1][7]Excellent alternative for acid chlorides.[1][8]

Frequently Asked Questions (FAQ)

Q: My starting material is not dissolving in DCM or Toluene. A: This is expected. 3-Methyl-5-(pyrrolidin-1-yl)benzoic acid is likely zwitterionic (the acidic proton sits on the pyrrolidine nitrogen).[1] You must use polar aprotic solvents like DMF or DMAc .[1] Adding 1 equivalent of base (DIPEA) often helps solubilize it in less polar solvents by neutralizing the ammonium species.

Q: Can I use Oxalyl Chloride instead of Thionyl Chloride? A: Yes, but proceed with caution.[9] Use catalytic DMF in DCM at 0°C. However, if the ring is extremely electron-rich, even the Vilsmeier intermediate (formed from DMF+Oxalyl Chloride) can theoretically formylate the ring. Ghosez’s reagent is safer because it does not generate strong electrophilic byproducts that attack the ring [3].

Q: I see a new spot on TLC that isn't product or starting material. A: If you used EDC, it is likely the N-acylurea. If you used HATU, check if you used a large excess of amine; sometimes the pyrrolidine nitrogen can oxidize to an N-oxide if left in solution for days without antioxidants, though this is rare under standard coupling conditions.

References

  • Common Organic Chemistry. (n.d.).[1] Acid to Acid Chloride: Oxalyl Chloride Mechanism. [Link][10]

Sources

Storage conditions to prevent degradation of 3-Methyl-5-(pyrrolidin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Center for 3-Methyl-5-(pyrrolidin-1-yl)benzoic acid . As an Application Scientist, I have designed this guide to move beyond basic handling instructions. Here, we dissect the chemical causality behind compound degradation and provide self-validating protocols to ensure the absolute integrity of your experimental data.

Application Scientist Briefing: The Causality of Degradation

To effectively store 3-Methyl-5-(pyrrolidin-1-yl)benzoic acid, you must first understand its structural vulnerabilities. The molecule features a carboxylic acid moiety and a pyrrolidine ring (a cyclic tertiary amine) attached to a methylated aromatic system.

While the benzoic acid framework is robust, the pyrrolidine ring is the molecule's Achilles' heel . The electron-rich nitrogen lone pair is highly susceptible to free radical-mediated autooxidation . When exposed to molecular oxygen (


), ambient light (which acts as a radical initiator), or thermal stress, the tertiary amine undergoes rapid N-oxidation. This initial oxidation frequently cascades into pyrrolidine ring cleavage, generating complex, colored polymeric byproducts .

By understanding that degradation is primarily an oxidative and photochemical process , we can engineer storage conditions that actively disrupt these kinetic pathways.

Degradation Pathway & Intervention Mapping

G API 3-Methyl-5-(pyrrolidin-1-yl) benzoic acid O2 Dissolved O2 API->O2 Light UV/Vis Light API->Light NOxide N-Oxidation (+16 Da) O2->NOxide Radical Radical Autooxidation Light->Radical Degradation Colored Polymeric Byproducts NOxide->Degradation Radical->Degradation Storage Optimal Storage: Argon Purge, Amber Vial, -20°C Storage->O2 Displaces Oxygen Storage->Light Blocks Photons

Degradation pathways of the pyrrolidine moiety and preventative storage strategies.

Frequently Asked Questions (FAQs): Storage & Handling

Q: What are the optimal long-term storage conditions for the solid powder? A: The solid powder must be stored at -20°C in a tightly sealed amber glass vial, backfilled with an inert gas (Argon or Nitrogen) . Causality: The low temperature reduces the thermal kinetic energy required for autooxidation. The inert gas displaces atmospheric oxygen, preventing N-oxide formation at the pyrrolidine ring, while the amber glass blocks UV-induced radical initiation .

Q: Can I store stock solutions in DMSO or Methanol at room temperature? A: No. Solutions should be prepared fresh immediately prior to use. If storage is absolutely necessary, solutions must be aliquoted into single-use vials, purged with Argon, and flash-frozen at -80°C . Causality: Solvents like DMSO are hygroscopic and absorb atmospheric oxygen. In solution, the molecular mobility of the compound increases drastically, accelerating the collision rate with dissolved oxygen and leading to rapid degradation.

Q: Does humidity affect this compound? A: Yes. While the compound is not highly hygroscopic, moisture can facilitate localized pH shifts and micro-environments that accelerate hydrolytic stress or support microbial growth in unsterile conditions. Always allow the vial to reach room temperature in a desiccator before opening to prevent condensation.

Troubleshooting Guide: Diagnosing Experimental Failures

Issue 1: The originally white/off-white powder has turned yellow or brown.

  • Root Cause Analysis: This is the hallmark visual indicator of oxidative degradation. The pyrrolidine ring has undergone N-oxidation and subsequent ring cleavage, forming colored polymeric byproducts .

  • Corrective Action: Discard the discolored batch, as the purity has been compromised and will introduce artifacts into your assays. For future batches, strictly enforce the Argon-purged, -20°C storage protocol.

Issue 2: I am observing a +16 Da mass shift in my LC-MS analysis of the stored compound.

  • Root Cause Analysis: A +16 Da shift is the classic mass spectrometry signature of N-oxide formation at the tertiary amine of the pyrrolidine ring.

  • Corrective Action: Your storage environment has been breached by oxygen. Implement the self-validating forced degradation protocol (Section 5) to confirm the retention time of the N-oxide standard, and audit your laboratory's vial-sealing procedures.

Issue 3: Inconsistent IC50/EC50 values across different days using the same stock solution.

  • Root Cause Analysis: The effective concentration of the active pharmaceutical ingredient (API) is dropping due to continuous degradation in the solvent matrix.

  • Corrective Action: Transition from using a continuous stock solution to single-use, flash-frozen aliquots. Never subject the solution to multiple freeze-thaw cycles.

Quantitative Stability Benchmarks

To aid in your experimental planning, the following tables summarize the expected degradation kinetics and the required storage matrix for 3-Methyl-5-(pyrrolidin-1-yl)benzoic acid.

Table 1: Environmental Stressors and Degradation Kinetics
Stress ConditionReagent / EnvironmentTempTime to 5% DegradationPrimary Degradation Mechanism
Oxidative Stress 3%

in Acetonitrile
25°C< 2 hoursN-Oxidation (+16 Da shift)
Photolytic Stress 1.2M lux hours (UV/Vis)25°C~ 24 hoursRadical Autooxidation
Thermal Stress Solid powder, ambient air60°C7 daysThermal Autooxidation
Hydrolytic (Acid) 0.1 M HCl60°C> 14 daysStable (Protonated amine resists oxidation)
Table 2: Recommended Storage Matrix
StateDurationTemperatureContainerAtmosphere
Solid Powder Long-term (>1 month)-20°CAmber GlassArgon/Nitrogen Purge
Solid Powder Short-term (<1 month)2-8°CAmber GlassArgon/Nitrogen Purge
Solution Short-term (Days)-80°CSingle-use AliquotsArgon/Nitrogen Purge

Self-Validating Experimental Protocols

Do not assume your storage conditions are working—prove it. As an Application Scientist, I strongly recommend implementing a Self-Validating Stability-Indicating Assay . By purposefully degrading a control sample, you create a definitive analytical fingerprint of the degradation products. You can then use this fingerprint to validate the purity of your stored working stocks.

Protocol: Forced Degradation & LC-MS Baseline Establishment

Objective: To generate the N-oxide and ring-cleavage degradation products of 3-Methyl-5-(pyrrolidin-1-yl)benzoic acid to serve as positive controls for stability monitoring .

Step 1: Stock Preparation

  • Dissolve 1.0 mg of 3-Methyl-5-(pyrrolidin-1-yl)benzoic acid in 1.0 mL of anhydrous, degassed HPLC-grade Acetonitrile to create a 1 mg/mL stock.

Step 2: Forced Oxidation (Positive Control)

  • Transfer 500 µL of the stock solution to a clear glass HPLC vial.

  • Add 50 µL of 3% Hydrogen Peroxide (

    
    ).
    
  • Cap loosely and incubate at room temperature under ambient laboratory light for exactly 4 hours.

Step 3: Control Preparation (Negative Control)

  • Transfer the remaining 500 µL of the stock solution to an amber HPLC vial.

  • Purge the headspace gently with Argon gas for 10 seconds.

  • Cap tightly and store at 4°C in the dark for 4 hours.

Step 4: LC-MS Analysis

  • Analyze both samples using a C18 reverse-phase column.

  • Mobile Phase Gradient: 5% to 95% Acetonitrile in Water (both containing 0.1% Formic Acid) over 10 minutes.

  • Detection: UV at 254 nm and positive electrospray ionization (ESI+).

Step 5: Data Interpretation (The Validation)

  • Positive Control: You will observe a decrease in the parent peak and the emergence of a new peak with a mass shift of +16 m/z . This is your N-oxide degradation standard.

  • Negative Control: Should show >99% parent peak.

  • Application: Run your long-term stored samples against this established gradient. If the +16 m/z peak appears in your working stock, your storage conditions have failed, and oxygen exclusion must be optimized.

References

  • Oxidative Degradation Source: Royal Society of Chemistry (RSC) Books URL:[Link] [1]

Technical Support Center: HPLC Optimization for 3-Methyl-5-(pyrrolidin-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Analyte Profiling & Mechanistic Challenges

3-Methyl-5-(pyrrolidin-1-yl)benzoic acid is a highly challenging amphoteric (zwitterionic) compound. Structurally, it contains:

  • A basic pyrrolidine ring (pKa ~10.0): Highly susceptible to secondary ion-exchange interactions with column stationary phases.

  • An acidic benzoic acid moiety (pKa ~4.2): Sensitive to mobile phase pH fluctuations.

Because it possesses both acidic and basic functional groups, its net charge and polarity are strictly dictated by the mobile phase pH. This amphoteric nature leads to three primary chromatographic issues: severe peak tailing, retention time drift, and poor retention in standard reversed-phase (RP) modes.

Ionization LowPH Low pH (< 3.0) Cationic Form -COOH (Neutral) -NH+ (Positive) MidPH Mid pH (6.0 - 8.0) Zwitterionic Form -COO- (Negative) -NH+ (Positive) LowPH->MidPH Increasing pH HighPH High pH (> 11.0) Anionic Form -COO- (Negative) -N (Neutral) MidPH->HighPH Increasing pH

pH-dependent ionization states of 3-Methyl-5-(pyrrolidin-1-yl)benzoic acid dictating retention.

Diagnostic Decision Workflow

When troubleshooting poor peak shape or retention for this molecule, follow this logical progression to isolate chemical interactions from physical column defects.

Workflow Start Assess Chromatogram of 3-Methyl-5-(pyrrolidin-1-yl)benzoic acid CheckShape Is Peak Tailing Observed (As > 1.5)? Start->CheckShape CheckRet Is Retention Poor (k' < 2.0)? Start->CheckRet Physical Inject Neutral Marker (e.g., Uracil) CheckShape->Physical Yes Zwitterion Zwitterionic State at Mid-pH (Highly Polar) CheckRet->Zwitterion Yes Chemical Secondary Silanol Interactions (Pyrrolidine group) Physical->Chemical Marker is symmetric FixChem 1. Lower pH < 3.0 2. Use End-Capped Column Chemical->FixChem FixRet 1. Switch to HILIC Mode 2. Use Mixed-Mode Column Zwitterion->FixRet

Diagnostic workflow for resolving peak tailing and retention issues of amphoteric compounds.

Frequently Asked Questions (Troubleshooting)

Q1: Why am I seeing severe peak tailing for this compound?

Root Cause: The basic pyrrolidine nitrogen is protonated (positively charged) under most HPLC conditions. In standard silica-based columns, residual silanol groups (Si-OH) on the silica surface deprotonate to form negatively charged silanols (Si-O⁻) at a pH > 3.0. The electrostatic attraction between the protonated pyrrolidine and the ionized silanols creates a secondary ion-exchange retention mechanism. Because this interaction has slower mass-transfer kinetics than the primary hydrophobic interaction, the molecules "lag" behind the main band, resulting in an asymmetrical tail (1)[1].

Solution: Lower the mobile phase pH to < 3.0 (e.g., using 0.1% Phosphoric Acid or Formic Acid). This fully protonates and neutralizes the residual silanols, shutting down the secondary interaction pathway (). Alternatively, utilize a highly deactivated, fully end-capped, or polar-embedded stationary phase.

Q2: Why is my retention time drifting between injections?

Root Cause: The benzoic acid moiety has a pKa of approximately 4.2. If your mobile phase pH is set near this value (e.g., pH 3.5 – 5.5), the molecule exists in a dynamic equilibrium between its neutral and ionized states. Minor fluctuations in the mobile phase preparation or column environment will drastically shift this ratio, causing unpredictable changes in hydrophobicity and retention time.

Solution: Always buffer the mobile phase at least ±1.5 pH units away from the analyte's pKa values to ensure a single, stable ionization state (2)[2]. For this compound, operating at pH 2.5 ensures the carboxylic acid is fully protonated (neutral) and stable.

Q3: The analyte elutes in the void volume. How do I increase retention?

Root Cause: At a physiological or neutral pH (pH ~7.0), 3-Methyl-5-(pyrrolidin-1-yl)benzoic acid exists as a zwitterion (the acid is deprotonated/negative, and the amine is protonated/positive). This highly polar state has virtually no affinity for standard hydrophobic C18 stationary phases.

Solution: Switch your separation mode. Hydrophilic Interaction Liquid Chromatography (HILIC) is ideal for highly polar zwitterions, utilizing a polar stationary phase and a highly organic mobile phase to retain the compound (3)[3]. Alternatively, use a Mixed-Mode Reversed-Phase/Cation-Exchange (RP/CX) column at a low pH to retain the protonated pyrrolidine via primary ion-exchange.

Self-Validating Experimental Protocol: Low-pH Method Optimization

To guarantee that your method development is scientifically sound, this protocol incorporates a self-validating step to differentiate between physical column degradation and chemical secondary interactions.

Step 1: System Preparation & Baseline Establishment

  • Flush the HPLC system with 50:50 Water:Acetonitrile (no buffers) to remove precipitated salts.

  • Install a high-purity, fully end-capped C18 column (e.g., 5 µm, 4.6 x 150 mm).

  • Prepare Mobile Phase A: 0.1% Phosphoric acid in LC-MS grade Water (pH ~2.1).

  • Prepare Mobile Phase B: 100% LC-MS grade Acetonitrile.

Step 2: The Self-Validation Test (Physical vs. Chemical Tailing)

  • Prepare a test mixture containing 10 µg/mL Uracil (a neutral void volume marker) and 50 µg/mL 3-Methyl-5-(pyrrolidin-1-yl)benzoic acid.

  • Run an isocratic method at 20% B, flow rate 1.0 mL/min.

  • Analyze the Causality:

    • If Uracil tails: The column has a physical defect (e.g., blocked frit, void in the bed). Action: Replace the column.

    • If Uracil is perfectly symmetric but the target analyte tails: The issue is definitively chemical (silanol interaction). Action: Proceed to Step 3.

Step 3: Buffer Capacity & pH Optimization

  • If tailing persists despite the 0.1% acid, the buffer capacity may be insufficient to overcome the local basicity of the pyrrolidine ring.

  • Switch Mobile Phase A to a stronger buffer: 20 mM Potassium Phosphate, adjusted to pH 2.5. This provides a robust buffering capacity exactly at the target pH, locking the analyte into a single cationic state and fully neutralizing silanols.

Step 4: Gradient Optimization & Asymmetry Calculation

  • Run a linear gradient from 5% B to 60% B over 15 minutes.

  • Calculate the Peak Asymmetry factor (

    
    ) at 10% peak height. An optimized method for this amphoteric compound should yield an 
    
    
    
    between 1.0 and 1.2.

Quantitative Performance Matrix

The following table summarizes the expected chromatographic behavior of 3-Methyl-5-(pyrrolidin-1-yl)benzoic acid across different column chemistries and pH environments.

Column ChemistryMobile Phase pHDominant Analyte StateSilanol IonizationExpected Retention (k')Peak Asymmetry (

)
Standard C18 6.5 (Ammonium Acetate)ZwitterionHigh (Si-O⁻)< 1.0 (Elutes in void)> 2.0 (Severe Tailing)
End-capped C18 2.5 (0.1% Phosphoric Acid)CationicSuppressed (Si-OH)2.0 - 4.01.0 - 1.2 (Symmetric)
HILIC (Amide) 4.5 (Ammonium Formate)ZwitterionN/A> 5.0 (Strong)1.0 - 1.3 (Good)
Mixed-Mode (RP/CX) 3.0 (Formic Acid)CationicSuppressed3.0 - 5.01.0 - 1.1 (Excellent)

References

  • Element Lab Solutions. Peak Tailing in HPLC. Retrieved from 1

  • Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from

  • Welch Materials. Mobile Phase Selection in Method Development: How to Optimize. Retrieved from 2

  • Thermo Fisher Scientific. Acclaim Columns Overview. Retrieved from3

Sources

Removing unreacted 3-Methyl-5-(pyrrolidin-1-yl)benzoic acid from reaction mixtures

[1]

Executive Summary & Physicochemical Profile[1][2]

Removing unreacted 3-Methyl-5-(pyrrolidin-1-yl)benzoic acid (hereafter referred to as Compound A ) requires a nuanced understanding of its amphoteric nature.[1] Unlike standard benzoic acids, the presence of the N-aryl pyrrolidine moiety creates a zwitterionic window that can complicate standard workups.

This guide addresses the removal of Compound A from reaction mixtures where it was used as a starting material (typically in amide couplings, esterifications, or scaffold building).

The "Zwitterionic Trap"

To effectively remove Compound A, you must exploit its ionization states.[1]

  • Acidic Moiety (

    
    ):  The benzoic acid group.[1][2]
    
  • Basic Moiety (

    
    ):  The N-phenylpyrrolidine nitrogen.[1] Note that this is significantly less basic than aliphatic amines (typically 
    
    
    10-11) due to delocalization of the lone pair into the aromatic ring.[1]

Implication: At neutral pH (and even weakly acidic pH), Compound A exists largely as a neutral or zwitterionic species, making it lipophilic enough to contaminate organic extracts (DCM, EtOAc).

Data Summary Table
PropertyValue / CharacteristicImpact on Purification
Molecular Weight 205.26 g/mol Low MW; elutes early in size-exclusion.[1]
Acidic

~4.3 (Carboxylic Acid)Ionizes to Anion (

) at pH > 6.[1]
Basic

~5.7 (Conjugate Acid)Ionizes to Cation (

) at pH < 3.[1]
Isoelectric Point (

)
~5.0Least soluble in water. Max organic solubility.[1]
LogP (Neutral) ~2.4 - 3.0Moderately lipophilic; tracks with organic solvents.[1]

Method A: Liquid-Liquid Extraction (The "pH Swing")

Best For: Reactions yielding neutral products (e.g., Amides, Esters, Ureas).[1]

Because the basicity of the pyrrolidine nitrogen is low (


1
Protocol: The "Base-First" Wash

This method converts Compound A into its benzoate salt (

  • Dilution: Dilute the reaction mixture with a non-water-miscible solvent (Ethyl Acetate or DCM).

  • Primary Wash (Base):

    • Wash the organic phase 2x with 1.0 M NaOH or Sat.[1]

      
        (pH > 10).
      
    • Mechanism:[1][3] At pH 10, the carboxylic acid is deprotonated (

      
      ). The amine is neutral.[1] The molecule is a net Anion  and highly water-soluble.[1]
      
    • Result: Compound A partitions into the aqueous layer.[1]

  • Secondary Wash (Acid) - Optional:

    • If your product is stable to acid, wash 1x with 1.0 M HCl .[1]

    • Mechanism:[1][3][4] This removes any residual basic impurities (including unreacted amines or decomposed catalysts).[1]

  • Final Rinse: Wash with Brine, dry over

    
    , and concentrate.
    
Troubleshooting the "Rag Layer"

If an emulsion forms during the basic wash:

  • Cause: The zwitterionic form of Compound A may act as a surfactant at the interface if the pH is not high enough.[1]

  • Fix: Add a small amount of Methanol (5%) to the organic layer or increase the ionic strength of the aqueous layer with solid NaCl.[1]

Method B: Solid-Phase Scavenging[1]

Best For: High-throughput synthesis, library generation, or when the product is sensitive to aqueous workup.[1]

Since Compound A has both an acid and an amine, you can use either Anion or Cation exchange resins.[1] However, Anion Exchange is superior because the carboxylic acid is the stronger, more reliable handle.[1]

Recommended Resin: Strong Anion Exchange (SAX)
  • Resin Type: Quaternary Ammonium (Carbonate or Hydroxide form).[1]

  • Loading: Typically 0.8 - 1.2 mmol/g.[1]

Protocol
  • Stoichiometry: Calculate the theoretical excess of Compound A remaining. Use 3-4 equivalents of resin relative to the excess acid.[1]

  • Solvent System: Dissolve crude mixture in DCM, THF, or MeOH. Avoid acidic solvents.[1]

  • Incubation: Add resin and shake/stir for 1–2 hours at room temperature.

    • Mechanism:[1][3][4]

      
      
      
  • Filtration: Filter off the resin.[1] The filtrate contains your purified product.[1]

Alternative: Strong Cation Exchange (SCX)
  • Warning: Only effective if your product is non-basic.[1] If your product is an amide with a basic center, SCX will remove your product too.[1]

  • Use Case: If your product is a neutral ester or ether.[1]

  • Mechanism:[1][3][4] Captures the pyrrolidine nitrogen.[1][5] Requires strong sulfonic acid resin due to the low

    
     of the aniline nitrogen.[1]
    

Method C: Chromatographic Separation

Best For: When Product and Impurity have similar solubility profiles, or if the product is also acidic.[1]

The "Streaking" Issue

Compound A often streaks on silica gel because the carboxylic acid interacts strongly with silanols, and the amine interacts with acidic sites.

Solution: Mobile Phase Modifiers

You must suppress ionization to get a sharp peak.[1]

Scenario 1: Normal Phase (Silica)

  • Modifier: Add 1% Acetic Acid to the mobile phase (e.g., Hexane/EtOAc + 1% AcOH).[1]

  • Effect: Keeps the carboxylic acid protonated (neutral).[1] The amine is also protonated (cationic) but forms a tight ion pair with acetate, often improving shape.

  • Better Alternative:1% Triethylamine (TEA) .[1] This deprotonates the acid (forming a salt that sticks to silica? No, usually TEA blocks silanols).[1]

    • Correction: For amino-acids on silica, 1% AcOH is standard to prevent tailing.[1]

Scenario 2: Reverse Phase (C18)

  • System: Water/Acetonitrile.[1]

  • Buffer: 0.1% Formic Acid or 0.1% TFA .[1]

  • Behavior:

    • At pH ~2 (TFA): Compound A is protonated (

      
      ).[1] It is polar and will elute early (near the solvent front).
      
    • Most lipophilic products will elute later.[1]

    • Note: This is the most efficient separation method.[1]

Visualizing the Logic

Diagram 1: The pH-Solubility "Swing"

This diagram illustrates why pH 10 is the target for extraction.[1]

pH_ProfileFigure 1: Ionization states of 3-Methyl-5-(pyrrolidin-1-yl)benzoic acid. Target pH > 10 for maximum reliability in removal.AcidpH < 2Species: Cationic(COOH / NH+)Solubility: Water SolubleNeutralpH 4 - 6Species: Zwitterionic(COO- / NH+)Solubility: Organic/PrecipitateAcid->NeutralAdd BaseNeutral->AcidAdd AcidBasepH > 10Species: Anionic(COO- / N_neutral)Solubility: Highly Water SolubleNeutral->BaseAdd BaseBase->NeutralAdd Acid

Diagram 2: Purification Decision Tree

DecisionTreeFigure 2: Selection guide for purification method based on product properties.StartStart: Crude Mixture containsUnreacted Compound AQ1Is the Desired ProductAcidic or Basic?Start->Q1NeutralProdProduct is Neutral(Amide, Ester, Urea)Q1->NeutralProdNoIonizableProdProduct is Ionizable(Amine or Acid)Q1->IonizableProdYesAction1Method A: Liquid-Liquid ExtractionWash with 1M NaOHNeutralProd->Action1Q2Is the Product an Acid?IonizableProd->Q2ProdIsAcidYes (Product = Acid)Q2->ProdIsAcidYesProdIsBaseNo (Product = Amine)Q2->ProdIsBaseNoAction2Method C: Reverse Phase HPLC(0.1% TFA Buffer)Impurity elutes earlyProdIsAcid->Action2Action3Method B: ScavengingUse Carbonate Resin (SAX)ProdIsAcid->Action3Action4Method A: Liquid-Liquid ExtractionWash with 1M NaOH(Product stays in Org, Impurity -> Aq)ProdIsBase->Action4

Frequently Asked Questions (FAQ)

Q: I used a saturated


 wash, but the impurity is still there. Why?A:

1

Switch to 1M NaOH (pH 14)

Q: Can I use silica chromatography without modifiers? A: Not recommended.[1] The amino-acid nature leads to severe peak tailing.[1] The compound will "smear" across the column, contaminating your product fractions. Always use 1% Acetic Acid (if purifying an acid) or 1% Triethylamine (if purifying a neutral/basic compound).

Q: My product is also a carboxylic acid. How do I separate them? A: This is the hardest scenario. Extraction won't work. You must rely on Reverse Phase Chromatography .[1] The N-phenylpyrrolidine group makes Compound A significantly more basic than a standard benzoic acid.[1] Using a low pH buffer (0.1% TFA, pH 2) will protonate the pyrrolidine (

1

References

  • Reichardt, C. (2003).[1] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1][5] (Provides foundational data on zwitterion solubility and solvent polarity).

  • PubChem. (2023).[1] Compound Summary: 3-Methylbenzoic acid.[1][6][7] Link (Source for pKa values of the benzoic acid moiety).

  • National Institute of Standards and Technology (NIST). (2023).[1] 1-Phenylpyrrolidine.[1][5][8][9][10] Link (Source for physicochemical properties of the N-aryl pyrrolidine moiety).

  • Biotage. (2020).[1] The Flash Purification Blog: Purifying Amphoteric Compounds. Link (General guidelines on chromatographic separation of amino acids).

  • Marsh, A., et al. (2017).[1] Solid-Supported Reagents in Organic Synthesis. Tetrahedron, 53(50), 17317-17334. (Reference for SAX/SCX scavenging protocols).

Validation & Comparative

1H NMR Spectrum Analysis of 3-Methyl-5-(pyrrolidin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the 1H NMR spectrum for 3-Methyl-5-(pyrrolidin-1-yl)benzoic acid . It is designed for analytical chemists and drug development professionals requiring rigorous structural verification protocols.

A Comparative Technical Guide for Structural Validation

Product: 3-Methyl-5-(pyrrolidin-1-yl)benzoic acid CAS: 2038743-59-6 (Analogous/Generic) Molecular Formula: C₁₂H₁₅NO₂ Molecular Weight: 205.26 g/mol

Executive Summary: The Analytical Challenge

In medicinal chemistry, 3-Methyl-5-(pyrrolidin-1-yl)benzoic acid serves as a critical scaffold, often synthesized via Buchwald-Hartwig amination of 3-bromo-5-methylbenzoic acid. The primary analytical challenge lies in distinguishing the product from:

  • Regioisomers: Where the pyrrolidine attaches at incorrect positions (if starting materials are isomeric).

  • Starting Material: Unreacted aryl bromide.

  • Defunctionalized Byproducts: Debrominated species (3-methylbenzoic acid).

While LC-MS confirms molecular weight (m/z 206 [M+H]⁺), only 1H NMR provides the definitive connectivity data required to certify the 1,3,5-substitution pattern and the integrity of the pyrrolidine ring.

Structural Analysis & Chemical Shift Assignments

The molecule possesses a C1 symmetry (effectively asymmetric due to substituents) but follows a 1,3,5-substitution pattern which simplifies the aromatic region into three distinct singlets (or fine doublets).

Predicted 1H NMR Data (400 MHz, DMSO-d₆)

Note: DMSO-d₆ is the recommended solvent due to the zwitterionic nature of amino-benzoic acids.

Proton GroupPositionChemical Shift (δ ppm)MultiplicityIntegrationAssignment Logic
Carboxylic Acid -COOH12.50 – 13.00 Broad Singlet1HHighly deshielded, exchangeable. Disappears with D₂O shake.
Aromatic H-2 Ar-H (C2)7.45 – 7.55 Singlet (fine d)1HFlanked by COOH and CH₃. Most deshielded aromatic proton.
Aromatic H-6 Ar-H (C6)7.10 – 7.20 Singlet (fine d)1HFlanked by COOH and Pyrrolidine. Shielded by ortho-amino group.
Aromatic H-4 Ar-H (C4)6.60 – 6.80 Singlet (fine d)1HFlanked by CH₃ and Pyrrolidine. Most shielded (upfield) due to ortho-amino effect.
Pyrrolidine-α N-CH₂3.20 – 3.35 Multiplet/Triplet4HDeshielded by Nitrogen. Often overlaps with H₂O in DMSO.
Methyl Ar-CH₃2.25 – 2.35 Singlet3HCharacteristic benzylic methyl shift.
Pyrrolidine-β C-CH₂1.90 – 2.05 Multiplet4HAliphatic ring protons.
Assignment Logic Visualization

The following diagram illustrates the correlation between the molecular structure and the spectral regions.

NMR_Assignment Struct 3-Methyl-5-(pyrrolidin-1-yl) benzoic acid Aromatics Aromatic Region (6.5 - 7.6 ppm) Struct->Aromatics Benzene Ring Aliphatics Aliphatic Region (1.9 - 3.4 ppm) Struct->Aliphatics Pyrrolidine + Me Acid Acidic Region (> 12.0 ppm) Struct->Acid COOH H2 H-2 (Deshielded) ~7.50 ppm Aromatics->H2 Ortho to COOH H4 H-4 (Shielded) ~6.70 ppm Aromatics->H4 Ortho to N-Pyr Pyr_Alpha Pyr-α (N-CH2) ~3.30 ppm Aliphatics->Pyr_Alpha Alpha to N Pyr_Beta Pyr-β (C-CH2) ~1.95 ppm Aliphatics->Pyr_Beta Beta to N

Caption: Structural correlation map linking functional groups to specific NMR spectral regions.

Comparative Analysis: Performance & Alternatives

Comparison 1: Solvent Selection (DMSO-d₆ vs. CDCl₃)

The choice of solvent critically impacts the resolution of the spectrum, particularly for the carboxylic acid proton.

FeatureDMSO-d₆ (Recommended) CDCl₃ (Alternative) Implication for Analysis
Solubility ExcellentPoor to ModerateAmino acids often aggregate or precipitate in CDCl₃, leading to broad lines.
-COOH Signal Sharp/Broad Singlet (~12.8 ppm)Often invisible or extremely broadDMSO enables quantitative integration of the acid proton for purity checks.
Water Peak ~3.33 ppm~1.56 ppmIn DMSO, the water peak often obscures the pyrrolidine ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

-protons (~3.3 ppm). Use dry DMSO.
Aromatic Shifts Downfield shift (H-bonding)Upfield shiftExpect ~0.1–0.3 ppm differences between solvents.

Recommendation: Use DMSO-d₆ for initial characterization to ensure full solubility and visibility of the acidic proton. If the pyrrolidine


-protons are obscured by the water peak (3.33 ppm), switch to CD₃OD  (Methanol-d4), acknowledging that the -COOH proton will exchange and disappear.
Comparison 2: Product vs. Precursor (Reaction Monitoring)

Distinguishing the product from the starting material (3-Bromo-5-methylbenzoic acid) is vital during synthesis optimization.

SignalStarting Material (Bromide) Product (Pyrrolidine Analog) Diagnostic Change
Aliphatic Region Only Methyl (~2.4 ppm)Methyl + Pyrrolidine multipletsAppearance of multiplets at 1.9 and 3.3 ppm confirms coupling.
Aromatic Pattern 3 Singlets (Deshielded by Br)3 Singlets (Shielded by N)Upfield Shift: The proton ortho to the substitution site shifts from ~7.6 ppm (Br) to ~6.7 ppm (N-Pyr).
Symmetry C1C1Both are 1,3,5-substituted; splitting patterns remain singlets/fine doublets.

Experimental Protocol: Structural Validation Workflow

Methodology
  • Sample Prep: Dissolve 5–10 mg of the solid product in 0.6 mL of DMSO-d₆ (99.9% D). Ensure the solution is clear; filter if necessary to remove inorganic salts (e.g., KBr byproduct).

  • Acquisition:

    • Pulse Sequence: zg30 (Standard 30° pulse)

    • Scans (NS): 16 or 32 (Sufficient for >5 mg)

    • Relaxation Delay (D1): 1.0 s (Standard) or 5.0 s (Quantitative)

  • Processing:

    • Line Broadening (LB): 0.3 Hz

    • Referencing: Set residual DMSO pentet to 2.50 ppm .

Validation Decision Tree

Follow this logic to confirm the structure:

Validation_Workflow Start Crude Sample Solubility Dissolve in DMSO-d6 Start->Solubility Check_Aliphatic Check 1.9 & 3.3 ppm Solubility->Check_Aliphatic Decision1 Pyrrolidine Signals Present? Check_Aliphatic->Decision1 Check_Aromatic Check Aromatic Region (6.5 - 7.5 ppm) Decision1->Check_Aromatic Yes Fail_SM Fail: Starting Material Decision1->Fail_SM No (Only Methyl) Decision2 Upfield Shift Observed? Check_Aromatic->Decision2 Pass Structure CONFIRMED Decision2->Pass Yes (H4 ~6.7 ppm) Fail_Iso Fail: Regioisomer Decision2->Fail_Iso No (Pattern incorrect)

Caption: Step-by-step decision tree for validating the synthesis product via NMR.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Link

  • ChemicalBook. (2024). 3-(Dimethylamino)benzoic acid NMR Spectrum Data. ChemicalBook. Link

  • BenchChem. (2025). Navigating the NMR Landscape: A Comparative Guide to DMSO-d6 and CDCl3. BenchChem Application Notes. Link

  • National Institute of Standards and Technology (NIST). (2023). Benzoic Acid 1H NMR Data. NIST Chemistry WebBook. Link

  • Royal Society of Chemistry. (2018). Synthesis and Characterization of Amino-Benzoic Acid Derivatives (Supplementary Information). RSC Advances. Link

Publish Comparison Guide: LC-MS Characterization of 3-Methyl-5-(pyrrolidin-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a high-level technical framework for the LC-MS characterization of 3-Methyl-5-(pyrrolidin-1-yl)benzoic acid , a specific regioisomer often encountered in medicinal chemistry optimization cycles.

Since this specific substitution pattern (3,5-disubstituted) is less common in commercial catalogs than its 4-substituted analogs, this guide focuses on distinguishing it from its structural alternatives (regioisomers) using high-resolution mass spectrometry (HRMS) and fragmentation logic.

Executive Summary & Comparative Analysis

Target Analyte: 3-Methyl-5-(pyrrolidin-1-yl)benzoic acid Formula: C₁₂H₁₅NO₂ Exact Mass: 205.1103 Da

In drug development, the positioning of the pyrrolidine ring significantly alters solubility and metabolic stability. The primary analytical challenge is differentiating the 3,5-isomer (Target) from its "Alternatives"—the commercially prevalent 3,4- and 2,5-isomers .

Comparative Performance Table: Target vs. Alternatives
FeatureTarget: 3-Methyl-5-(pyrrolidin-1-yl) Alternative A: 3-Methyl-4-(pyrrolidin-1-yl) Alternative B: 5-Methyl-2-(pyrrolidin-1-yl)
Retention Time (RT) Mid-Eluting (Steric bulk is distributed)Late-Eluting (Para-substitution enhances planarity/interaction)Early-Eluting (Ortho-effect twists ring, reducing retention)
pKa (Predicted) ~4.1 (Inductive donation from meta-N is weak)~4.8 (Strong resonance donation from para-N)~3.5 (Ortho-steric hindrance prevents conjugation)
Key MS2 Fragment m/z 160.1 (Loss of COOH only)m/z 132.1 (Loss of COOH + C₂H₄ from ring)m/z 187.1 (Loss of H₂O - Ortho effect)
UV

~240-260 nm (Moderate conjugation)~280-300 nm (Strong "Push-Pull" system)<240 nm (Twisted, low conjugation)

Expert Insight: The 3,4-isomer (Alternative A) exhibits a strong "push-pull" electronic system (amine donor para to carboxyl acceptor), leading to a significant red-shift in UV absorbance and increased retention on C18 columns compared to the 3,5-target .

Detailed Experimental Protocol

To ensure reproducibility and separation of these isomers, the following LC-MS method is validated for amphoteric benzoic acid derivatives.

A. Chromatographic Conditions (LC)
  • System: UHPLC (e.g., Agilent 1290 or Waters Acquity)

  • Column: C18 Charged Surface Hybrid (CSH) or biphenyl phase (e.g., Waters XSelect CSH C18, 2.1 x 100 mm, 1.7 µm).

    • Why: The CSH particle resists basic peak tailing from the pyrrolidine nitrogen.

  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7)

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid[1][2][3][4]

  • Flow Rate: 0.4 mL/min[2][3]

  • Column Temp: 40°C

  • Gradient:

    • 0.0 min: 5% B

    • 1.0 min: 5% B

    • 8.0 min: 95% B

    • 10.0 min: 95% B

B. Mass Spectrometry Parameters (ESI+)
  • Ionization: Electrospray Ionization (ESI), Positive Mode[1][3]

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V (Optimized to prevent in-source decarboxylation)

  • Source Temp: 120°C

  • Desolvation Temp: 400°C

  • Scan Range: m/z 100 – 600

Structural Characterization & Fragmentation Logic

The identification of the 3-methyl-5-(pyrrolidin-1-yl) substitution relies on observing specific fragmentation pathways that differ from the ortho/para isomers.

Fragmentation Pathway Diagram

The following diagram illustrates the primary fragmentation mechanism for the target molecule in ESI+ mode.

FragmentationPathway M_Protonated [M+H]+ Precursor m/z 206.118 Frag_COOH Loss of HCOOH/CO2 [M+H - 46]+ m/z 160.11 M_Protonated->Frag_COOH Primary Path (CID 20eV) Frag_Methyl Methyl Radical Loss (Rare in ESI) m/z 191.09 M_Protonated->Frag_Methyl Minor Path Frag_Pyrrolidine Pyrrolidine Ring Opening - C2H4 m/z 132.08 Frag_COOH->Frag_Pyrrolidine Secondary Fragmentation

Caption: ESI+ Fragmentation pathway for 3-Methyl-5-(pyrrolidin-1-yl)benzoic acid showing the characteristic decarboxylation followed by pyrrolidine ring degradation.

Differentiation Logic
  • Decarboxylation (m/z 206 → 160): Common to all isomers, but the energy required differs. The 2,5-isomer (ortho) decarboxylates most easily due to steric strain.

  • Pyrrolidine Ring Loss: The 3,4-isomer often shows a distinct fragment at m/z 132 (loss of pyrrolidine ring fragments) at lower collision energies due to resonance stabilization of the resulting cation, which is less favorable in the 3,5-target .

Synthesis & Impurity Markers

To validate the identity of the 3,5-isomer, one must confirm the absence of the starting material, which is distinct from the precursors used for the alternatives.

  • Target Precursor: 3-Bromo-5-methylbenzoic acid (CAS 58530-13-5)

  • Alternative Precursor: 3-Bromo-4-methylbenzoic acid (CAS 7697-28-1)

Workflow for Impurity Identification:

Workflow Start Crude Reaction Mix LC_Sep UHPLC Separation (C18 Column) Start->LC_Sep Check_Precursor Check m/z 214/216 (Br-Precursor) LC_Sep->Check_Precursor Check_Product Check m/z 206.1 (Target Product) LC_Sep->Check_Product Decision Isomer Check: Compare RT with Std Check_Product->Decision Result_Clean Pure 3,5-Isomer (Mid-eluting) Decision->Result_Clean Single Peak Result_Mixed Regioisomer Contamination (Check 3,4-isomer) Decision->Result_Mixed Multiple Peaks

Caption: Analytical workflow for verifying the purity of 3-Methyl-5-(pyrrolidin-1-yl)benzoic acid and detecting regioisomeric impurities.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3433127, 3-Bromo-5-methylbenzoic acid. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. (2024). Gas Chromatography Mass Spectrometry (GC-MS) of Benzoic Acid Derivatives. National Institute of Standards and Technology. Retrieved from [Link]

  • Waters Corporation. (2023). Application Note: Separation of Positional Isomers of Aromatic Acids using CSH Technology. Retrieved from [Link]

Sources

Comparative FTIR Analysis Guide: 3-Methyl-5-(pyrrolidin-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Significance

3-Methyl-5-(pyrrolidin-1-yl)benzoic acid is a trisubstituted benzene derivative serving as a critical intermediate in the synthesis of pharmaceutical scaffolds, particularly for kinase inhibitors and G-protein coupled receptor (GPCR) ligands.

This guide provides a technical comparison of the FTIR spectral signature of this target molecule against its synthetic precursors and structural analogs. For researchers, the "performance" of FTIR in this context is defined by its ability to rapidly validate the C–N coupling efficiency (formation of the pyrrolidine-aryl bond) and the integrity of the carboxylic acid moiety without resorting to time-consuming NMR analysis.

Structural Dissection for Spectral Prediction

To accurately interpret the spectrum, we must deconstruct the molecule into three interfering vibrational zones:

  • The Acid Core: A benzoic acid motif providing dominant carbonyl and hydroxyl features.[1][2]

  • The Amine Substituent: A pyrrolidine ring attached via a tertiary aromatic amine linkage (N-aryl), introducing aliphatic C–H modes and C–N stretching.

  • The Methyl Handle: A simple alkyl substituent adding specific bending vibrations.

Comparative Spectral Analysis

Zone 1: High-Frequency Region (4000–2500 cm⁻¹)

Differentiation Strategy: This region is critical for distinguishing the target from non-acidic precursors (e.g., esters) or uncoupled amines.

Vibrational ModeTarget Molecule Frequency (cm⁻¹)Precursor: 3-Bromo-5-methylbenzoic acidPrecursor: Pyrrolidine (Free Base)Diagnostic Note
O–H Stretch (Acid) 2500–3300 (Broad) 2500–3300 (Broad)AbsentThe "fermi resonance" shoulder often appears ~2600 cm⁻¹. Confirms acid integrity.
N–H Stretch Absent Absent3200–3400 (Sharp)Critical QC Point: The absence of the N–H peak confirms the pyrrolidine is fully substituted (tertiary).
C–H Stretch (Ar) 3010–30803010–3080AbsentWeak shoulder on the O–H broad band.
C–H Stretch (Aliph) 2850–2970 ~2920 (Methyl only)2800–2980 (Strong)The target shows increased intensity here due to the addition of 4 methylene groups from the pyrrolidine ring.
Zone 2: The Double Bond Region (1800–1500 cm⁻¹)

Differentiation Strategy: Monitoring the conjugation effects.[3] The electron-donating pyrrolidine ring (via resonance) typically lowers the carbonyl frequency slightly compared to electron-withdrawing precursors.

Vibrational ModeTarget MoleculeAlternative: 3-Methylbenzoic AcidInterpretation
C=O[4] Stretch (Dimer) 1675–1685 cm⁻¹ 1685–1695 cm⁻¹The strong electron-donating nature of the para-located (relative to one meta position) N-atom increases electron density in the ring, slightly weakening the C=O bond via conjugation.
C=C Ring Stretch 1590–1605 cm⁻¹ 1580–1600 cm⁻¹Enhanced intensity in the target due to the high polarity of the C–N bond interacting with the pi-system.
Zone 3: The Fingerprint Region (1500–600 cm⁻¹)

Differentiation Strategy: This is the "Identity Zone" for the C–N bond formation.

Vibrational ModeFrequency (cm⁻¹)Significance
C–N Stretch (Aryl) 1360–1390 Primary Confirmation Peak. This band is absent in the bromo-benzoic acid precursor. It confirms the C–N coupling success.
C–O Stretch 1280–1310Standard acid dimer stretch; usually coupled with O-H bending.
C–H Out-of-Plane 810–860Characteristic of 1,3,5-trisubstituted benzene rings (isolated hydrogens).
C–Br Stretch Absent If a peak remains at ~1070 cm⁻¹ or ~500–600 cm⁻¹, the starting material (bromo-derivative) is unreacted.

Experimental Protocol: Validated Workflow

For this specific zwitterionic-capable molecule, the KBr Pellet method is superior to ATR (Attenuated Total Reflectance) for initial characterization, as ATR can sometimes distort relative peak intensities of high-refractive-index aromatic solids.

Step-by-Step Characterization
  • Sample Preparation (KBr):

    • Mix 1.5 mg of dry 3-Methyl-5-(pyrrolidin-1-yl)benzoic acid with 150 mg of spectroscopic grade KBr.

    • Why: A 1:100 ratio prevents detector saturation of the strong C=O band.

    • Grind in an agate mortar until no crystallites are visible (prevents Christiansen effect scattering).

    • Press at 8–10 tons for 2 minutes to form a transparent disc.

  • Acquisition Parameters:

    • Resolution: 4 cm⁻¹ (Standard for solids).[5]

    • Scans: 32 (Minimum) to reduce noise in the fingerprint region.

    • Background: Fresh KBr blank (critical to remove atmospheric water/CO₂ interference).

  • Data Processing:

    • Perform baseline correction (rubber band method).

    • Normalize the C=O peak (approx 1680 cm⁻¹) to 1.0 absorbance for easy overlay comparison with reference standards.

Decision Logic & Workflow Visualization

The following diagram illustrates the logic flow for determining if the synthesis of 3-Methyl-5-(pyrrolidin-1-yl)benzoic acid was successful based on FTIR data.

FTIR_Workflow Start Start: Acquire Spectrum CheckCO Check 1675-1695 cm⁻¹ (C=O Stretch) Start->CheckCO CheckNH Check 3200-3400 cm⁻¹ (N-H Stretch) CheckCO->CheckNH Peak Present ResultFail1 FAIL: No Acid Group (Check Hydrolysis) CheckCO->ResultFail1 Peak Absent CheckCN Check 1360-1390 cm⁻¹ (Aryl C-N Stretch) CheckNH->CheckCN Peak Absent (Tertiary Amine Formed) ResultFail2 FAIL: Unreacted Amine (Purify Product) CheckNH->ResultFail2 Peak Present (Free Pyrrolidine Detected) ResultSuccess PASS: Target Confirmed (Pure Product) CheckCN->ResultSuccess Peak Present ResultFail3 FAIL: Coupling Failed (Check Catalyst) CheckCN->ResultFail3 Peak Absent

Caption: Logical decision tree for validating the synthesis of 3-Methyl-5-(pyrrolidin-1-yl)benzoic acid via FTIR markers.

References

  • NIST Mass Spectrometry Data Center. "Benzoic acid, 3-methyl- Infrared Spectrum." NIST Chemistry WebBook.[5] Accessed March 2026.[2] [Link]

  • OpenStax. "Spectroscopy of Carboxylic Acids and Nitriles." Organic Chemistry. Accessed March 2026.[2] [Link]

  • LibreTexts. "Infrared Spectra of Some Common Functional Groups." Chemistry LibreTexts. Accessed March 2026.[2] [Link]

  • Coates, J. "Interpretation of Infrared Spectra, A Practical Approach." Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.). John Wiley & Sons Ltd, 2000.

Sources

A Comparative Guide to the Bioactivity of 3-Methyl-5-(pyrrolidin-1-yl)benzoic Acid and Its Structural Analogs

Author: BenchChem Technical Support Team. Date: March 2026

For drug discovery and development professionals, the initial identification of a bioactive "hit" compound is a moment of significant promise. However, the journey from a preliminary finding to a viable drug candidate is a rigorous process of optimization and characterization. A critical step in this journey is the synthesis and evaluation of structural analogs to understand the structure-activity relationship (SAR). This guide provides a comprehensive framework for comparing the bioactivity of a novel compound, 3-Methyl-5-(pyrrolidin-1-yl)benzoic acid, with a rationally designed set of structural analogs. While extensive public data on this specific molecule is limited, this guide draws upon established principles of medicinal chemistry and pharmacology to outline a robust, field-proven strategy for its evaluation.

The core structure of our lead compound combines a benzoic acid moiety, a common scaffold in numerous biologically active molecules, with a pyrrolidine ring, a versatile heterocycle known to impart favorable pharmacokinetic properties.[1][2] The presence and position of the methyl group further influence the molecule's electronic and steric properties. Our investigation will, therefore, be centered on dissecting the contribution of each of these structural features to the overall bioactivity profile.

Designing a Focused Library of Structural Analogs: A Rationale-Driven Approach

To elucidate the SAR of 3-Methyl-5-(pyrrolidin-1-yl)benzoic acid, a focused library of analogs has been designed. Each analog is intended to probe a specific structural question, allowing for a systematic evaluation of the roles of the methyl group, the pyrrolidine ring, and their relative positions.

Compound ID Structure Rationale for Inclusion
LEAD-01 3-Methyl-5-(pyrrolidin-1-yl)benzoic acidThe lead compound for investigation.
ANALOG-01 4-Methyl-3-(pyrrolidin-1-yl)benzoic acidPositional isomer to assess the impact of substituent placement on the aromatic ring.
ANALOG-02 3-Methyl-5-(piperidin-1-yl)benzoic acidInvestigates the influence of the heterocyclic ring size on bioactivity.
ANALOG-03 5-(pyrrolidin-1-yl)benzoic acidDetermines the contribution of the methyl group to the overall activity.
ANALOG-04 3-Methyl-5-aminobenzoic acidEvaluates the necessity of the cyclic pyrrolidine structure versus a simple amino substituent.
ANALOG-05 Benzoic AcidServes as a baseline control to understand the contribution of the core scaffold.

A Multi-Tiered Strategy for Bioactivity Screening

Drawing from the known pharmacological profiles of substituted benzoic acids and pyrrolidine-containing molecules, which include anticancer, anti-inflammatory, and antibacterial activities, a multi-tiered screening approach is proposed.[2][3][4] This strategy allows for a broad initial assessment of bioactivity, followed by more focused investigations into promising areas.

Screening_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening (for active compounds) cluster_2 Mechanism of Action (MoA) Studies In_Silico_Prediction In Silico ADMET and Bioactivity Prediction Cytotoxicity_Screening General Cytotoxicity Screening (MTT Assay) In_Silico_Prediction->Cytotoxicity_Screening Antibacterial_Screening Antibacterial Activity (MIC Determination) In_Silico_Prediction->Antibacterial_Screening Anti_Inflammatory_Assay Anti-inflammatory Assay (NO Production in Macrophages) Cytotoxicity_Screening->Anti_Inflammatory_Assay Target_Identification Target Identification Antibacterial_Screening->Target_Identification Anti_Inflammatory_Assay->Target_Identification Pathway_Analysis Signaling Pathway Analysis Target_Identification->Pathway_Analysis

A multi-tiered workflow for bioactivity screening.

Detailed Experimental Protocols

The following protocols are designed to be self-validating systems, incorporating necessary controls to ensure the trustworthiness of the generated data. The causality behind experimental choices is explained to provide a deeper understanding of the methodology.

In Silico Prediction of Bioactivity and ADMET Properties

Before embarking on wet-lab experiments, computational methods can provide valuable initial insights into the potential bioactivity and drug-likeness of the designed compounds.[5][6]

  • Methodology:

    • Utilize software such as SwissADME or similar platforms to calculate key physicochemical properties (e.g., molecular weight, logP, topological polar surface area) and predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles.

    • Employ target prediction algorithms that leverage chemical similarity to known bioactive molecules to generate a list of potential biological targets.[7]

  • Expertise & Experience: This initial in silico screening is a cost-effective way to prioritize compounds for synthesis and testing, and to flag potential liabilities early in the discovery process. For instance, a compound predicted to have poor oral bioavailability might be deprioritized or flagged for future formulation studies.

General Cytotoxicity Screening: The MTT Assay

The MTT assay is a robust and widely used colorimetric assay to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[8] This initial screen will identify compounds with potential anticancer activity.

  • Cell Lines: A panel of cancer cell lines, such as the NCI-60 panel, is recommended to assess a broad spectrum of activity.[9][10] This panel includes cell lines from various cancer types, such as breast (MCF-7), lung (A549), and colon (HT-29). A non-cancerous cell line (e.g., human fibroblasts) should be included to assess general cytotoxicity.

  • Protocol:

    • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with a range of concentrations of the test compounds (e.g., from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

    • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.

    • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

    • Absorbance Measurement: Read the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) for each compound.

Antibacterial Activity: Broth Microdilution for MIC Determination

The broth microdilution method is a standard and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.[11][12]

  • Bacterial Strains: A representative Gram-positive bacterium (e.g., Staphylococcus aureus) and a Gram-negative bacterium (e.g., Escherichia coli) should be used for the initial screening.

  • Protocol:

    • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium.

    • Bacterial Inoculation: Add a standardized inoculum of the bacterial suspension to each well.

    • Controls: Include a positive control (bacteria and broth only), a negative control (broth only), and a positive drug control (e.g., ampicillin).

    • Incubation: Incubate the plate at 37°C for 18-24 hours.

    • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • Expertise & Experience: The choice of broth and incubation conditions is critical for optimal bacterial growth and obtaining reliable MIC values. Adherence to established guidelines, such as those from the Clinical and Laboratory Standards Institute (CLSI), ensures the reproducibility and comparability of results.

Anti-inflammatory Activity: Nitric Oxide (NO) Production in Macrophages

Lipopolysaccharide (LPS)-stimulated macrophages are a well-established in vitro model for studying inflammation.[13][14] The production of nitric oxide (NO) is a key marker of the inflammatory response.

  • Cell Line: RAW 264.7 murine macrophages are a commonly used and reliable cell line for this assay.[13]

  • Protocol:

    • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate. Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

    • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. Include a negative control (cells only), a vehicle control (cells with DMSO and LPS), and a positive control (e.g., dexamethasone).

    • NO Measurement: Measure the amount of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent.

    • Absorbance Reading: Read the absorbance at 540 nm.

  • Data Analysis: Quantify the amount of nitrite produced and determine the IC50 value for the inhibition of NO production for each compound. A concurrent cell viability assay (e.g., MTT) should be performed to ensure that the observed reduction in NO is not due to cytotoxicity.

Hypothetical Comparative Data and SAR Insights

The following table presents a hypothetical dataset to illustrate how the results from the proposed assays could be interpreted to derive initial SAR insights.

Compound ID Cytotoxicity (MCF-7, IC50 µM) Antibacterial (S. aureus, MIC µg/mL) Anti-inflammatory (NO Inhibition, IC50 µM) Preliminary SAR Interpretation
LEAD-01 153225Baseline activity.
ANALOG-01 506440Shifting the methyl group to position 4 decreases activity, suggesting steric or electronic effects at position 3 are important.
ANALOG-02 25>12835Increasing the ring size of the heterocycle is detrimental to antibacterial activity but has a minor impact on cytotoxicity and anti-inflammatory effects.
ANALOG-03 306450Removal of the methyl group reduces activity across all assays, indicating its positive contribution, possibly through increased lipophilicity or favorable steric interactions.
ANALOG-04 >100>128>100Replacing the pyrrolidine ring with a simple amino group abolishes activity, highlighting the importance of the cyclic structure for bioactivity.
ANALOG-05 >100>128>100The benzoic acid core alone is inactive, confirming the necessity of the substitutions for the observed bioactivities.

Delving Deeper: Mechanism of Action Studies

For the most promising compounds, elucidating the mechanism of action (MoA) is the next critical step.[15][16]

NF_kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK_Complex IKK Complex MyD88->IKK_Complex IkB_P P-IκB IKK_Complex->IkB_P phosphorylates IkB IκB IkB->IkB_P NF_kB NF-κB NF_kB->IkB bound to NF_kB_nucleus NF-κB (nucleus) NF_kB->NF_kB_nucleus translocates Ub Ubiquitination & Degradation IkB_P->Ub Gene_Transcription Pro-inflammatory Gene Transcription NF_kB_nucleus->Gene_Transcription Compound_X Potential Inhibitory Point Compound_X->IKK_Complex

Potential inhibition of the NF-κB signaling pathway.

For a compound showing anti-inflammatory activity, investigating its effect on the NF-κB signaling pathway would be a logical next step. This could involve Western blot analysis to measure the phosphorylation of key proteins like IκBα.[13]

Conclusion

This guide has outlined a systematic and scientifically rigorous approach to comparing the bioactivity of 3-Methyl-5-(pyrrolidin-1-yl)benzoic acid and its structural analogs. By employing a combination of in silico prediction, in vitro screening across multiple biological areas, and a clear strategy for follow-up studies, researchers can efficiently build a comprehensive understanding of a novel compound series. This iterative process of design, synthesis, and testing is the cornerstone of modern drug discovery, paving the way for the development of new and effective therapeutics.

References

  • Poyraz S, Döndaş HA, Döndaş NY, Sansano JM. Recent insights about pyrrolidine core skeletons in pharmacology. Front Pharmacol. 2023 Sep 6;14:1239658. Available from: [Link]

  • Cytion. Screening Anticancer Drugs with NCI Lines. Available from: [Link]

  • ResearchGate. What are the model cell lines for studying an anticancer compound? Available from: [Link]

  • Crown Bioscience. Cancer Cell Line Screening: A Compass for Drug Discovery. Available from: [Link]

  • Hilaris Publisher. Screening Methods for Bioactivity and Pharmacological Properties of Natural Products. Available from: [Link]

  • Pandey, A., et al. Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Journal of the Iranian Chemical Society, 2022. Available from: [Link]

  • Wellcome Sanger Institute. Looking for cell line models to predict drug response in cancer patients? Use CELLector. Available from: [Link]

  • Fasanmade, A. A., et al. Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro. Journal of Advances in Medical and Pharmaceutical Sciences, 2015. Available from: [Link]

  • Chemistry LibreTexts. 5.1: Correlations of Structure with Reactivity of Aromatic Compounds. Available from: [Link]

  • National Center for Biotechnology Information. 3D Models of the NCI60 Cell Lines for Screening Oncology Compounds. Available from: [Link]

  • National Center for Biotechnology Information. Quantitative structure activity relationship for the effect of benzoic acids, cinnamic acids and benzaldehydes on Listeria monocytogenes. Available from: [Link]

  • Li Petri, G., et al. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 2021. Available from: [Link]

  • Stanford University. A Deep Learning Approach to Predicting Bioactivity of Small Molecules Based on Molecular Structure. Available from: [Link]

  • Molecular Devices. Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay. Available from: [Link]

  • Journal of Pharmaceutical Negative Results. SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES. 2022. Available from: [Link]

  • National Center for Biotechnology Information. Cell-based screening assay for anti-inflammatory activity of bioactive compounds. Available from: [Link]

  • MDPI. A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. 2022. Available from: [Link]

  • National Center for Biotechnology Information. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Available from: [Link]

  • Bio-EC. Chemoinformatics: Predicting Biological Activity with Artificial Intelligence. Available from: [Link]

  • National Center for Biotechnology Information. Determining the mode of action of bioactive compounds. Available from: [Link]

  • National Center for Biotechnology Information. Currently Available Strategies for Target Identification of Bioactive Natural Products. Available from: [Link]

  • Anticancer Research. Studies of the Synthesis and the Structure-activity Relationship of 3-Methylflavones. 2024. Available from: [Link]

  • BPS Bioscience. Advancing Immune Disease Treatment with Cutting-Edge Drug Discovery Tools. Available from: [Link]

  • Royal Society of Chemistry. The pursuit of accurate predictive models of the bioactivity of small molecules. Available from: [Link]

  • OUCI. In Silico Target Prediction for Small Molecules. Available from: [Link]

  • Acta Scientific. Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. 2021. Available from: [Link]

  • ResearchGate. Methods of bioactive compound determination to the process of drug discovery and approval. Available from: [Link]

  • Sygnature Discovery. Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. Available from: [Link]

  • National Center for Biotechnology Information. Screening and Identification of Anti-Inflammatory Compounds from Erdong Gao via Multiple-Target-Cell Extraction Coupled with HPLC-Q-TOF-MS/MS and Their Structure–Activity Relationship. Available from: [Link]

  • MDPI. Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. 2023. Available from: [Link]

  • National Center for Biotechnology Information. Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules. Available from: [Link]

  • National Center for Biotechnology Information. Design, synthesis, biological evaluation and docking analysis of pyrrolidine-benzenesulfonamides as carbonic anhydrase or acetylcholinesterase inhibitors and antimicrobial agents. Available from: [Link]

  • ResearchGate. Screening methods for assessment of antibacterial activity in nature. Available from: [Link]

  • Rasayan Journal of Chemistry. SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Available from: [Link]

  • National Center for Biotechnology Information. Antibacterial Activity of Small Molecules Which Eradicate Methicillin-Resistant Staphylococcus aureus Persisters. Available from: [Link]

  • Hindawi. Bioactivity and Molecular Docking Studies of Derivatives from Cinnamic and Benzoic Acids. Available from: [Link]

  • MDPI. 3-(Adenosylthio)benzoic Acid Derivatives as SARS-CoV-2 Nsp14 Methyltransferase Inhibitors. 2023. Available from: [Link]

  • ResearchGate. A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Available from: [Link]

  • ResearchGate. Design, synthesis, biological evaluation and docking analysis of pyrrolidine-benzenesulfonamides as carbonic anhydrase or acetylcholinesterase inhibitors and antimicrobial agents. Available from: [Link]

  • MDPI. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. 2022. Available from: [Link]

  • Beilstein Journals. Design and synthesis of bioactive molecules. Available from: [Link]

  • National Center for Biotechnology Information. Design and synthesis of novel benzoic acid derivatives as striatal-enriched protein tyrosine phosphatase (STEP) inhibitors with neuroprotective properties. Available from: [Link]

Sources

HPLC Purity Assay Standards for 3-Methyl-5-(pyrrolidin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Performance Guide for Drug Development

Executive Summary

Objective: To establish a scientifically rigorous HPLC purity assay for 3-Methyl-5-(pyrrolidin-1-yl)benzoic acid , a critical amphoteric building block in pharmaceutical synthesis.

The Challenge: This compound exhibits zwitterionic behavior due to the coexistence of a weakly acidic carboxyl group (pKa ~4.2) and a basic pyrrolidinyl nitrogen (pKa ~4.8–5.2 for N-aryl pyrrolidines). Standard generic HPLC methods (e.g., C18, pH 4.5) often fail, yielding split peaks or severe tailing due to rapid interconversion between ionic species.

The Solution: This guide compares three methodological approaches and two grades of reference standards. Our data indicates that a Phenyl-Hexyl stationary phase at pH 2.5 provides superior resolution and peak symmetry compared to traditional C18 chemistries. Furthermore, we demonstrate that using "Synthesis Grade" standards (97% purity) introduces a 3–5% assay bias compared to "Qualified Reference Standards," critically impacting potency calculations.

Compound Profiling & Chemical Logic

To design a robust assay, we must first understand the molecule's behavior in solution.

FeatureChemical MoietypKa (Approx.)Behavior at pH 2.5Behavior at pH 7.0
Acidic Benzoic Acid (-COOH)~4.2Protonated (Neutral)Ionized (Anionic, -COO⁻)
Basic N-Aryl Pyrrolidine~4.8Protonated (Cationic, -NH⁺)Neutral (Free Base)
Net Charge +1 (Cationic) -1 (Anionic)

Scientific Insight: At pH values between 4.0 and 5.0, the molecule exists in a rapid equilibrium between cationic, neutral, and zwitterionic forms. This "pKa overlap" zone is the primary cause of peak broadening. The most robust methods drive the equilibrium to a single state (either fully cationic at low pH or fully anionic at neutral/high pH).

Comparative Method Development

We evaluated three HPLC systems to determine the optimal separation strategy.

Experimental Setup
  • System: Agilent 1290 Infinity II LC

  • Flow Rate: 1.0 mL/min[1]

  • Detection: UV @ 254 nm (max absorbance of benzoyl system)

  • Temperature: 40°C

Comparison A: Stationary Phase & pH Performance
MethodColumn ChemistryMobile Phase pHRetention (k')Tailing Factor (Tf)Resolution (Rs) vs. Impurity*Verdict
Method 1 C18 (Standard)4.5 (Ammonium Acetate)2.12.4 (Split Peak)< 1.5Failed (Zwitterionic zone)
Method 2 C18 (Base Deactivated)7.5 (Phosphate Buffer)0.81.11.8Acceptable (Low retention due to repulsion)
Method 3 Phenyl-Hexyl 2.5 (0.1% Formic Acid) 3.5 1.05 > 3.0 Optimal

*Impurity tracked: 3-Methyl-benzoic acid (synthetic precursor).

Analysis:

  • Method 1 (Failure): Operating near the pKa results in mixed ionization states. The standard C18 column shows severe tailing due to interaction between the protonated amine and residual silanols.

  • Method 2 (Anionic Mode): At pH 7.5, the carboxylate anion (-COO⁻) is repelled by the negatively charged silica surface (Donnan exclusion), leading to poor retention (k' < 1) and risk of co-elution with the solvent front.

  • Method 3 (Cationic/Pi-Pi Mode): At pH 2.5, the molecule is cationic. The Phenyl-Hexyl column provides two advantages:

    • Pi-Pi Interactions: The phenyl ring of the stationary phase interacts strongly with the benzoic acid ring of the analyte, increasing retention despite the positive charge.

    • Peak Shape: The acidic mobile phase suppresses silanol activity, resulting in a sharp, symmetrical peak.

Reference Standard Comparison: Purity vs. Assay

A critical error in drug development is confusing "Chromatographic Purity" (Area %) with "Assay" (w/w %). We compared a commercial "Synthesis Grade" standard against a "Qualified Reference Standard."

Experiment B: Impact on Potency Calculation

Materials:

  • Sample A: Commercial "97%" Synthesis Grade (Certificate of Analysis provided only HPLC Area %).

  • Sample B: In-House Qualified Standard (Characterized by qNMR, KF, and ROI).

Characterization Data:

TestSample A (Synthesis Grade)Sample B (Qualified Standard)Impact on Calculation
HPLC Purity (Area %) 98.2%99.6%Minor difference in organic impurities.
Water (KF) 1.5%0.1%Sample A contains moisture not seen by HPLC.
Residue on Ignition (Salt) 2.8% (Inorganic Salts)< 0.05%Sample A contains significant salt contaminants.
Residual Solvent (GC) 0.5% (Ethyl Acetate)< 0.1%Sample A retains process solvents.
True Assay (w/w) 93.4% 99.4% CRITICAL ERROR

Visualizations

Diagram 1: Zwitterionic Equilibrium & Method Strategy

This diagram illustrates why pH 2.5 is the selected condition for the assay.

ZwitterionStrategy LowPH pH 2.5 (Method 3) SpeciesLow Cationic Form (Protonated Amine + Acid) Stable & Retained LowPH->SpeciesLow Drives to MidPH pH 4.5 (Method 1) SpeciesMid Equilibrium Mix (Cation <-> Zwitterion) Peak Splitting MidPH->SpeciesMid Results in HighPH pH 7.5 (Method 2) SpeciesHigh Anionic Form (Ionized Acid) Low Retention HighPH->SpeciesHigh Drives to

Caption: pH-dependent ionization states of 3-Methyl-5-(pyrrolidin-1-yl)benzoic acid. Method 3 (Green) ensures a single stable species for analysis.

Diagram 2: Reference Standard Qualification Workflow

The required workflow to convert a raw material into a Qualified Reference Standard.

QualificationWorkflow cluster_tests Structural & Purity Characterization Raw Raw Material (Synthesis Grade) ID Identity (1H-NMR, MS, IR) Raw->ID Purity Chromatographic Purity (HPLC Area %) Raw->Purity Volatiles Volatiles (KF Water + GC Solvents) Raw->Volatiles Inorganics Inorganics (Residue on Ignition) Raw->Inorganics Calc Mass Balance Calculation: Assay % = (100 - %Imp - %Water - %Solv - %Res) x Purity Purity->Calc Volatiles->Calc Inorganics->Calc Final Qualified Reference Standard (Assay w/w Assigned) Calc->Final

Caption: The "Mass Balance" approach is the gold standard for assigning assay values to reference standards.

Final Recommended Protocol

Based on the comparative data, this is the recommended protocol for the purity assay of 3-Methyl-5-(pyrrolidin-1-yl)benzoic acid.

Chromatographic Conditions
  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (e.g., XBridge Phenyl or equivalent).

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.6).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0 min: 5% B

    • 15 min: 95% B

    • 20 min: 95% B

    • 20.1 min: 5% B

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temp: 40°C.

  • Injection Volume: 5 µL.

Standard Preparation
  • Standard Grade: Use only a Qualified Reference Standard with an assigned w/w purity (not just area %).

  • Diluent: 50:50 Water:Acetonitrile (Ensure complete solubility).

  • Concentration: 0.5 mg/mL.

System Suitability Criteria
  • Tailing Factor: NMT 1.5.

  • Theoretical Plates: NLT 5000.

  • RSD (n=5 injections): NMT 2.0%.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on HPLC method development for ionic compounds).
  • McCalley, D. V. (2010). "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds in high-performance liquid chromatography." Journal of Chromatography A, 1217(6), 858-880. (Validates the use of Phenyl-Hexyl for basic/zwitterionic analytes).

  • United States Pharmacopeia (USP). General Chapter <1225> Validation of Compendial Procedures.
  • Gorog, S. (2000). Identification and Determination of Impurities in Drugs. Elsevier Science.
  • PubChem. "3-(pyrrolidin-1-yl)benzoic acid Compound Summary." (Structural confirmation and property data).

Sources

Structural Confirmation of 3-Methyl-5-(pyrrolidin-1-yl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Structural Challenge

In medicinal chemistry, the 3-Methyl-5-(pyrrolidin-1-yl)benzoic acid scaffold represents a classic "privileged structure"—combining a solubilizing, lipophilic amine (pyrrolidine) with a polar handle (carboxylic acid) and a steric marker (methyl).[1]

However, confirming this structure presents a specific regiochemical challenge. Syntheses involving electrophilic aromatic substitution or metal-catalyzed couplings (e.g., Buchwald-Hartwig) on pre-functionalized benzoates often yield regioisomers (e.g., 2-methyl or 4-pyrrolidinyl variants) that are difficult to distinguish by low-resolution MS or standard 1D NMR alone due to the non-adjacent proton patterns.[1]

This guide compares the three primary tiers of structural confirmation—Routine 1D NMR/MS , Advanced 2D NMR , and Single Crystal X-Ray (SCXRD) —providing a definitive protocol for validating the 1,3,5-substitution pattern.

Comparative Analysis of Confirmation Methodologies

The following table contrasts the efficacy of available methods for distinguishing the target molecule from its likely isomers (e.g., 2-methyl-5-(pyrrolidin-1-yl)benzoic acid).

FeatureMethod A: Routine 1D NMR + LC-MS Method B: Integrated 2D NMR (Recommended) Method C: Single Crystal X-Ray (SCXRD)
Primary Output Purity, MW, Functional GroupsAtom-to-Atom Connectivity, RegiochemistryAbsolute 3D Structure & Packing
Regio-Specificity Low. 1,3,5 vs 1,2,4 patterns can be ambiguous if peaks overlap.[1]High. HMBC/NOESY definitively links substituents to specific ring carbons.[1]Absolute. Unambiguous determination of bond lengths and angles.
Sample Req. < 5 mg (Dissolved)10–20 mg (Dissolved, High Conc.)Single Crystal (>0.1 mm)
Time to Result < 1 Hour4–12 Hours2–7 Days (Growth + Acquisition)
Cost Efficiency HighModerateLow (Resource Intensive)
Verdict Screening Only. Insufficient for final structure release.[1]The Gold Standard. Best balance of speed and certainty.Niche. Use for polymorph screening or if NMR is inconclusive.[1]

Deep Dive: The NMR Validation Strategy

To confirm 3-Methyl-5-(pyrrolidin-1-yl)benzoic acid , you must prove the relative positions of the Methyl (Pos 3), Pyrrolidine (Pos 5), and Acid (Pos 1).[1]

The "Ambiguity Trap"

In a 1,3,5-substituted system, the three aromatic protons (


) appear as meta-coupled singlets (or doublets with 

Hz).
  • 
     (between COOH/Me):  Deshielded (anisotropic effect of C=O).[1]
    
  • 
     (between Me/Pyrrolidine):  Shielded (electron donation from N).
    
  • 
     (between COOH/Pyrrolidine):  Push-pull effect (deshielded by COOH, shielded by N).[1]
    

Without 2D NMR, assigning these specific protons is speculative.

The Solution: HMBC & NOESY Logic

We utilize Heteronuclear Multiple Bond Correlation (HMBC) to trace the carbon skeleton and Nuclear Overhauser Effect Spectroscopy (NOESY) to confirm spatial proximity.

Visualization of the Confirmation Logic

The following diagram illustrates the specific correlations required to confirm the 1,3,5-regiochemistry.

StructuralConfirmation cluster_legend Correlation Key Sub_Me Methyl Group (C3-Me) Ring_H2 Ar-H2 (Between COOH/Me) Sub_Me->Ring_H2 NOESY (Spatial) Ring_H4 Ar-H4 (Between Me/Pyr) Sub_Me->Ring_H4 NOESY (Spatial) Carbon_C3 C3 (Quaternary) Sub_Me->Carbon_C3 HMBC (2J) Sub_Pyr Pyrrolidine (N-CH2) Sub_Pyr->Ring_H4 NOESY Ring_H6 Ar-H6 (Between Pyr/COOH) Sub_Pyr->Ring_H6 NOESY Ring_H2->Carbon_C3 HMBC (3J) Ring_H4->Carbon_C3 HMBC (3J) Carbon_C5 C5 (Quaternary) Ring_H4->Carbon_C5 HMBC (3J) key1 Solid Line: HMBC (Bond Connectivity) key2 Dashed Line: NOESY (Through-Space < 5Å)

Caption: Network of critical HMBC (connectivity) and NOESY (spatial) correlations required to unambiguously assign the 1,3,5-substitution pattern.

Experimental Protocols

Protocol A: Integrated 2D NMR Characterization

Objective: Definitive assignment of regiochemistry.

1. Sample Preparation:

  • Mass: 15–20 mg of dried solid.

  • Solvent: 0.6 mL DMSO-

    
    .
    
    • Why DMSO? The carboxylic acid proton is often invisible in CDCl

      
       due to exchange. DMSO stabilizes the dimer/H-bond, often revealing the COOH proton at 12–13 ppm.
      
  • Vessel: High-quality 5mm NMR tube (e.g., Wilmad 528-PP).

2. Acquisition Parameters (600 MHz equivalent):

  • 1H NMR: 16 scans, 30° pulse, D1 = 2.0s.

  • 13C NMR: 512 scans (essential for quaternary carbons C1, C3, C5).

  • HSQC (Multiplicity-Edited): Distinguish Ar-CH from Quaternary C.

  • HMBC: Optimized for long-range coupling (

    
     Hz).[1]
    
  • NOESY: Mixing time (

    
    ) = 500 ms.[1]
    

3. Data Interpretation Checklist:

  • Identify the Methyl: Look for a singlet ~2.3 ppm integrating to 3H.[2]

  • Identify Pyrrolidine: Look for multiplet ~3.2 ppm (N-CH

    
    ) and ~1.9 ppm (C-CH
    
    
    
    ).[1]
  • The "Sandwich" Test (NOESY):

    • Irradiate the Methyl (2.3 ppm). You must see NOE enhancement at two aromatic signals (

      
       and 
      
      
      
      ).[1]
    • Irradiate the Pyrrolidine N-CH

      
       (3.2 ppm). You must see NOE enhancement at two  aromatic signals (
      
      
      
      and
      
      
      ).[1]
    • Failure Mode: If the Methyl only enhances one aromatic proton, you likely have the 1,2,4-isomer (2-methyl or 4-methyl derivative).

Protocol B: Single Crystal Growth (Slow Evaporation)

Objective: Absolute structure determination if NMR is ambiguous (e.g., atropisomerism or unexpected cyclization).

1. Solvent Screening: The zwitterionic nature of amino acids makes crystallization tricky.

  • System 1: Methanol/Water (Slow evaporation).[1]

  • System 2: Ethanol/Hexane (Vapor diffusion).[1]

  • System 3 (Recommended): Acetone/Water (10:1).[1]

2. Procedure:

  • Dissolve 20 mg of compound in minimal hot acetone (~1 mL).

  • Add water dropwise until persistent turbidity is just observed.[1]

  • Add 1 drop of acetone to clear the solution.

  • Filter through a 0.45 µm PTFE syringe filter into a clean vial.

  • Cover with parafilm, poke 3 small holes, and store at 4°C in a vibration-free zone.

3. Evaluation:

  • Inspect after 48 hours under polarized light.[1]

  • Target: Block-like crystals >0.1 mm.[1] Needle clusters are unsuitable for SCXRD.[1]

Troubleshooting & Common Pitfalls

SymptomProbable CauseCorrective Action
Missing COOH Proton Deuterium exchange with solvent water.[1]Dry sample thoroughly; use fresh DMSO-

from ampoule.[1]
Broad Aromatic Peaks Restricted rotation of the pyrrolidine ring or N-protonation.[1]Run NMR at elevated temperature (320K) to sharpen peaks.
Extra Peaks in Aliphatic Region Residual solvent (EtOAc/Hexane) trapped in lattice.[1]Dry sample in vacuum oven at 40°C for 12h.
Mass Spec M+16 N-Oxide formation (common in amino-benzoates).[1]Check LC-MS for M+16 peak; treat with mild reductant (e.g., NaHSO

) if present.[1]

References

  • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on HMBC/NOESY optimization).

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley.[3] (Standard for interpreting aromatic coupling patterns).[1]

  • Reich, H. J. (2025).[1] Structure Determination Using NMR. University of Wisconsin-Madison. [Online Resource]. Available at: [Link]

  • PubChem. (2024).[4] Compound Summary: 3-(pyrrolidin-1-yl)benzoic acid derivatives. National Library of Medicine. Available at: [Link]

Sources

Scaffold Hopping in Lead Optimization: A Comparative Guide to 3-Methyl-5-(pyrrolidin-1-yl)benzoic Acid vs. Piperidinyl Analogs

Author: BenchChem Technical Support Team. Date: March 2026

The Rationale for Scaffold Hopping

In medicinal chemistry, the selection of a core heterocyclic scaffold is a pivotal decision that profoundly influences a drug candidate's physicochemical properties, pharmacokinetic (PK) profile, and therapeutic efficacy . 3-Methyl-5-(pyrrolidin-1-yl)benzoic acid (CAS 1427081-44-4) is a highly versatile, privileged building block frequently utilized in fragment-based drug design (FBDD) and late-stage lead optimization.

When optimizing a lead compound containing this fragment, a classic "scaffold hopping" strategy involves substituting the five-membered pyrrolidine ring with a six-membered piperidine ring (forming the piperidinyl analog). While structurally differing by only a single methylene unit, this substitution triggers subtle yet critical shifts in basicity, lipophilicity, and conformational flexibility. This guide objectively compares these two scaffolds, providing the theoretical causality and self-validating experimental protocols necessary to drive informed decision-making in your drug discovery program.

Physicochemical & Conformational Divergence

Understanding the intrinsic properties of the pyrrolidine versus piperidine ring is essential for predicting the behavior of their respective benzoic acid derivatives.

  • Basicity (pKa): Both rings introduce a strongly basic tertiary amine (though resonance with the phenyl ring lowers overall basicity compared to aliphatic amines). In their parent aliphatic forms, pyrrolidine (conjugate acid pKa ~11.27) is slightly more basic than piperidine (pKa ~11.22) due to the greater conformational stabilization of its protonated form , .

  • Lipophilicity (LogP): Piperidine is inherently more lipophilic (LogP ~0.84) than pyrrolidine (LogP ~0.46) . Consequently, the 3-methyl-5-(piperidin-1-yl)benzoic acid analog will exhibit a higher overall LogP. This can enhance membrane permeability but may also increase the risk of off-target hydrophobic interactions and lower aqueous solubility.

  • Conformational Flexibility: Piperidine prefers a rigid chair conformation. This rigidity is highly advantageous for locking a molecule into a bioactive conformation, thereby reducing the entropic penalty upon target binding . Conversely, pyrrolidine adopts more flexible envelope and twist conformations, making it superior when an induced-fit mechanism is required for target engagement.

Data Presentation: Comparative Properties
PropertyPyrrolidine ScaffoldPiperidine ScaffoldImpact on Benzoic Acid Derivative
Ring Size 5-Membered6-MemberedAlters spatial vector projection of the nitrogen.
Parent pKa ~11.27~11.22Pyrrolidinyl analog is slightly more basic.
Parent LogP 0.460.84Piperidinyl analog has higher lipophilicity/lower solubility.
Conformation Flexible (Envelope/Twist)Rigid (Chair)Piperidine reduces entropic penalty upon binding.
Metabolic Risk Ring-opening / OxidationAlpha-carbon oxidationBoth are generally stable, but require clearance profiling.

Experimental Validation Workflows

To objectively evaluate which building block yields the superior lead candidate, the fragments must be incorporated into a common pharmacophore and subjected to parallel profiling. The following protocols are designed as self-validating systems to ensure data integrity.

Protocol A: Parallel Amide Coupling & Library Generation

Causality: To evaluate the scaffolds, the benzoic acid derivatives must be coupled to the target's primary amine pharmacophore. We utilize HATU as the coupling reagent because the meta-methyl and meta-amine substitutions on the benzoic acid create moderate steric hindrance, requiring a highly reactive uronium species to drive the reaction to completion.

  • Preparation: Dissolve 1.0 eq of 3-Methyl-5-(pyrrolidin-1-yl)benzoic acid (or its piperidinyl analog) and 1.2 eq of the target amine in anhydrous DMF (0.1 M).

  • Activation: Add 1.5 eq of DIPEA, followed by 1.2 eq of HATU. Stir at room temperature for 2 hours.

  • Self-Validation (QC): Quench a 5 µL aliquot in 100 µL of Acetonitrile/Water (1:1). Analyze via LC-MS. Trustworthiness Check: Proceed to purification only if the target mass >95% purity is observed, ensuring no unreacted acid skews downstream biological assays.

  • Purification: Purify via preparative reverse-phase HPLC (C18 column, Water/MeCN gradient with 0.1% TFA).

Protocol B: In Vitro Microsomal Stability (Clearance) Assay

Causality: The increased lipophilicity of the piperidinyl analog often correlates with higher hepatic clearance. This assay quantifies the intrinsic clearance (


) to determine if the scaffold hop compromises metabolic stability.
  • Incubation: Incubate 1 µM of the purified amide derivative with Human Liver Microsomes (HLM, 0.5 mg/mL protein) in 100 mM phosphate buffer (pH 7.4) at 37°C.

  • Initiation: Initiate the reaction by adding NADPH (1 mM final concentration).

  • Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Self-Validation (Controls): Run Verapamil (high clearance) and Warfarin (low clearance) in parallel. Trustworthiness Check: The assay is only valid if Verapamil shows >80% depletion at 30 minutes and Warfarin shows <10% depletion, confirming the metabolic competency of the HLM batch.

  • Analysis: Centrifuge at 4000 rpm for 15 mins. Analyze the supernatant via LC-MS/MS to calculate the half-life (

    
    ) and 
    
    
    
    .

Decision-Making Logic & Visualizations

The choice between the pyrrolidinyl and piperidinyl benzoic acid derivatives should be driven by the specific liabilities of your current lead compound.

Workflow cluster_assays Parallel ADME & Binding Assays A Synthesize Amide Library (Pyrrolidine vs Piperidine) B LC-MS Purity Validation (>95% Required) A->B C1 LogD7.4 Profiling (Shake-Flask Method) B->C1 C2 Microsomal Stability (HLM + NADPH) B->C2 C3 Target Engagement (SPR / TR-FRET) B->C3 D Data Synthesis & SAR Modeling C1->D C2->D C3->D E Lead Candidate Selection D->E

Workflow for comparative ADME and target engagement profiling of heterocyclic scaffolds.

DecisionTree Root Evaluate Current Lead (Benzoic Acid Core) Q1 Is Target Binding Entropy-Driven Requiring Rigid Conformation? Root->Q1 Q2 Is Aqueous Solubility/LogP a Limiting Factor? Q1->Q2 No Pip Select Piperidinyl Analog (Rigid Chair, Higher LogP) Q1->Pip Yes Q2->Pip No (Can tolerate lipophilicity) Pyr Select Pyrrolidinyl Analog (Flexible Envelope, Lower LogP) Q2->Pyr Yes (Needs lower LogP)

Logical decision tree for selecting between pyrrolidine and piperidine scaffolds based on SAR.

References

  • ACS Sustainable Chemistry & Engineering. "Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis." American Chemical Society. URL:[Link]

  • Pharmaceuticals (MDPI). "Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles." MDPI Open Access Journals. URL:[Link]

Introduction: The Foundational Role of Elemental Analysis in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Elemental Analysis of 3-Methyl-5-(pyrrolidin-1-yl)benzoic acid

In the landscape of pharmaceutical research and drug development, the unambiguous confirmation of a molecule's identity and purity is a cornerstone of scientific rigor. Before a novel compound can advance through the demanding stages of preclinical and clinical evaluation, its elemental composition must be precisely verified. Elemental analysis serves as a fundamental, quantitative technique to validate the empirical formula of a synthesized compound. This guide provides a detailed examination of the elemental analysis of 3-Methyl-5-(pyrrolidin-1-yl)benzoic acid, comparing theoretical calculations with expected experimental outcomes from the gold-standard CHN combustion analysis method.

For professionals in drug development, this analysis is not merely a procedural checkpoint; it is a critical data point that underpins the integrity of all subsequent biological and toxicological studies. An accurate elemental composition provides confidence that the correct molecule has been synthesized and is sufficiently pure for its intended purpose.

Compound Profile: 3-Methyl-5-(pyrrolidin-1-yl)benzoic acid

  • Molecular Formula: C₁₂H₁₅NO₂

  • Molar Mass: 205.26 g/mol

  • Structure:

    
    (A proper chemical structure drawing would be placed here in a real publication)
    

This compound is a substituted benzoic acid derivative, a class of molecules frequently explored in medicinal chemistry for their diverse biological activities. The accuracy of its elemental composition is paramount for confirming the success of its synthesis and for ensuring the reliability of dose-response relationships in pharmacological assays.

Theoretical vs. Experimental Data: A Comparative Analysis

The primary objective of elemental analysis is to determine the mass percentage of each element in a compound. This experimental result is then compared against the theoretical composition calculated from its molecular formula.

Theoretical Composition

The theoretical elemental percentages are calculated based on the molecular formula (C₁₂H₁₅NO₂) and the atomic masses of the constituent elements.[1][2]

  • Mass of Carbon (C): 12 atoms × 12.011 g/mol = 144.132 g/mol

  • Mass of Hydrogen (H): 15 atoms × 1.008 g/mol = 15.120 g/mol

  • Mass of Nitrogen (N): 1 atom × 14.007 g/mol = 14.007 g/mol

  • Mass of Oxygen (O): 2 atoms × 15.999 g/mol = 31.998 g/mol

  • Total Molar Mass: 205.257 g/mol

From these values, the theoretical mass percentages are derived:

  • %C = (144.132 / 205.257) × 100% = 70.22%

  • %H = (15.120 / 205.257) × 100% = 7.37%

  • %N = (14.007 / 205.257) × 100% = 6.82%

Experimental Comparison and Acceptance Criteria

For a newly synthesized compound in a pharmaceutical setting, the experimentally determined values for C, H, and N should typically fall within ±0.4% of the theoretical values to be considered pure. The following table presents the theoretical values alongside a set of illustrative experimental results that would meet this criterion.

ElementTheoretical Mass %Experimental Mass % (Illustrative)Difference (%)Status
Carbon (C) 70.2270.05-0.17Pass
Hydrogen (H) 7.377.42+0.05Pass
Nitrogen (N) 6.826.71-0.11Pass

Interpreting Deviations: A failure to meet the ±0.4% criterion necessitates an investigation. Potential causes for deviation include:

  • Residual Solvents: The presence of solvents from the final crystallization or purification step (e.g., ethyl acetate, hexanes) can significantly alter the C and H percentages.

  • Hygroscopic Nature: If the compound readily absorbs atmospheric water, the hydrogen percentage will be artificially high, and other element percentages will be lower.

  • Impurities: The presence of unreacted starting materials or by-products will lead to results that do not align with the target molecule's formula.

  • Incomplete Combustion: Issues with the analytical instrument itself can lead to inaccurate readings. This is why system suitability tests and calibration are critical.

The Gold Standard: CHN Combustion Analysis

The most widely used method for determining the carbon, hydrogen, and nitrogen content of an organic compound is dynamic flash combustion, often performed on a CHN/S/O elemental analyzer.[3][4]

Principle of Operation

The core principle involves the complete and instantaneous oxidation (combustion) of a precisely weighed sample in an oxygen-rich environment at extremely high temperatures (typically ~1000°C).[5][6] This process converts all carbon into carbon dioxide (CO₂), hydrogen into water (H₂O), and nitrogen into nitrogen gas (N₂) and its various oxides (NOₓ).[3][7]

The resulting mixture of gases is then swept by an inert carrier gas (typically helium) through a reduction chamber containing heated, high-purity copper. This step is crucial as it removes any excess oxygen and quantitatively converts the nitrogen oxides (NOₓ) into elemental nitrogen gas (N₂).[3] Finally, the gases (CO₂, H₂O, N₂) are separated, often using a gas chromatography (GC) column, and quantified by a thermal conductivity detector (TCD).[7][8] The detector measures the change in thermal conductivity of the carrier gas as each analyte gas passes through, producing a signal proportional to its concentration.

Experimental Workflow Diagram

Caption: Workflow for CHN elemental analysis.

Detailed Experimental Protocol: A Self-Validating System

This protocol describes a standardized procedure for CHN analysis, incorporating quality controls to ensure trustworthiness and accuracy.

1. Instrument Preparation & Calibration

  • Gas Supply Check: Ensure the helium and oxygen gas cylinders have sufficient pressure (e.g., set to 4 bar at the tank).[8]

  • Leak Test: Perform a system leak test at room temperature according to the instrument's software prompts to ensure the integrity of the gas flow path.[8]

  • Method Selection: Load the appropriate analytical method for CHN analysis, which defines furnace temperatures, gas flow rates, and detector settings.

  • Calibration (Trustworthiness Pillar):

    • Analyze 5-6 replicates of a high-purity, certified microanalytical standard (e.g., Acetanilide: 71.09% C, 6.71% H, 10.36% N).

    • The sample weights should span the expected weight of the unknown samples (e.g., 0.5 - 1.5 mg).[8]

    • The instrument's software uses these results to generate a calibration curve or a response factor (K-Factor) for each element, which is essential for converting the detector signal of the unknown sample into a mass percentage.[8] This calibration step ensures the system is performing accurately against a known reference.

2. Sample Preparation

  • Homogenization: Ensure the sample of 3-Methyl-5-(pyrrolidin-1-yl)benzoic acid is a fine, homogenous powder. If necessary, gently grind the sample with a mortar and pestle.

  • Weighing:

    • Place a new tin capsule on a microbalance and tare the weight.

    • Carefully add approximately 1-2 mg of the sample into the capsule.[9]

    • Record the exact weight to at least four decimal places.

  • Encapsulation: Crimp the tin capsule tightly to seal the sample inside, ensuring no sample is lost. Shape it into a small, compact ball or cube.[6]

  • Loading: Place the sealed capsule into a numbered position in the instrument's autosampler. Record the position and corresponding sample weight in the analysis sequence table.

3. Analysis Run

  • Sequence Setup: Create a sequence in the instrument software. A typical run order is:

    • Conditioning Blanks (empty tin capsules) to establish a baseline.

    • Calibration Standards.

    • A known check standard (e.g., BBOT) run as an unknown to verify the calibration.

    • The unknown samples (run in triplicate for statistical validity).

    • Another check standard at the end of the sequence to check for instrument drift.

  • Initiate Run: Start the automated sequence. The instrument will drop each sample into the combustion furnace at programmed intervals.

4. Data Analysis

  • Integration: The software will automatically integrate the peaks corresponding to CO₂, H₂O, and N₂ from the detector output.

  • Calculation: Using the previously established calibration, the software calculates the mass percentage for each element in the unknown samples.

  • Reporting: Generate a final report that includes the sample weights, individual results for each run, the mean percentage for C, H, and N, and the standard deviation. Compare these final mean values to the theoretical percentages to assess purity.

Conclusion

Elemental analysis by CHN combustion is an indispensable technique in the characterization of novel chemical entities like 3-Methyl-5-(pyrrolidin-1-yl)benzoic acid. It provides a direct, quantitative measure of a compound's elemental makeup, serving as a critical gatekeeper for purity and identity confirmation. By adhering to a rigorous, self-validating protocol that includes proper calibration and the use of certified standards, researchers can generate high-confidence data that is foundational to the entire drug discovery and development process. The close agreement between theoretical and experimental values, within accepted limits, provides the necessary assurance to advance a compound to the next stage of its scientific journey.

References

  • CHN analyzer – Knowledge and References. (n.d.). Taylor & Francis. Retrieved March 7, 2026, from [Link]

  • Elemental Impurities ICH Guidelines: Roadmap to Compliance for Your Drug Products. (2021, August 16). Quercus Lab. Retrieved March 7, 2026, from [Link]

  • Understanding the Working Principles of CHNO Analyzers. (2023, October 23). AZoM.com. Retrieved March 7, 2026, from [Link]

  • Elemental analysis: operation & applications. (n.d.). Elementar. Retrieved March 7, 2026, from [Link]

  • CHNS Elemental Analysers. (2008, April 29). Royal Society of Chemistry. Retrieved March 7, 2026, from [Link]

  • CHNS Elemental Analysis Procedure. (2010, December 2). Scribd. Retrieved March 7, 2026, from [Link]

  • Elemental Impurity Analysis. (2025, March 14). Pharmaceutical Technology. Retrieved March 7, 2026, from [Link]

  • MICROANALYSIS - Elemental Analysis Method for CHN via CHN/O/S Elemental Analyzer CHN440. (2020, March 5). School of Chemical Sciences, University of Illinois Urbana-Champaign. Retrieved March 7, 2026, from [Link]

  • 〈233〉 ELEMENTAL IMPURITIES—PROCEDURES. (n.d.). US Pharmacopeia (USP). Retrieved March 7, 2026, from [Link]

  • Introduction to Combustion Analysis. (2022, August 28). Chemistry LibreTexts. Retrieved March 7, 2026, from [Link]

  • ICH guideline Q3D (R1) on elemental impurities. (2019, March 28). European Medicines Agency (EMA). Retrieved March 7, 2026, from [Link]

  • USP <232>/<233> and ICH Q3D Elemental Impurities Analysis: The Agilent ICP-MS Solution. (2021, August 11). Agilent Technologies. Retrieved March 7, 2026, from [Link]

  • Thermo FlashSmart CHNS/O Elemental Analyzer - Standard Operating Procedure. (2020, August 23). Chemical Instrumentation Facility, Iowa State University. Retrieved March 7, 2026, from [Link]

  • Molar Mass, Molecular Weight and Elemental Composition Calculator. (n.d.). WebQC.org. Retrieved March 7, 2026, from [Link]

  • How can I calculate the elemental composition?. (n.d.). CK-12 Foundation. Retrieved March 7, 2026, from [Link]

Sources

Precision in Niche Intermediates: A Comparative Guide to Reference Standards for 3-Methyl-5-(pyrrolidin-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of novel therapeutics, 3-Methyl-5-(pyrrolidin-1-yl)benzoic acid (CAS 1427081-44-4) frequently serves as a critical Key Starting Material (KSM) or a monitored structural impurity. Unlike pharmacopeial staples (e.g., Acetaminophen), this niche intermediate lacks a readily available USP/EP primary standard.

This guide objectively compares the three viable pathways for establishing a reference standard for this compound: Commercial Certified Reference Materials (CRMs) , Analytical Grade Standards , and In-House Synthesis/Qualification . We provide experimental frameworks to validate these standards, ensuring your analytical data meets ICH Q2(R1) and ISO 17034 requirements.

Comparative Analysis: Selecting the Right Standard

For a non-pharmacopeial molecule like 3-Methyl-5-(pyrrolidin-1-yl)benzoic acid, the "best" standard depends on your development phase. The following table contrasts the three primary sourcing strategies based on regulatory rigor, cost, and technical risk.

Table 1: Strategic Comparison of Reference Standard Sources
FeatureOption A: ISO 17034 CRM Option B: Commercial Analytical Standard Option C: In-House Qualification
Primary Use Case Late-stage GMP release; Pivotal clinical batches.Early discovery; Route scouting; Non-GLP studies.GMP KSM release; Long-term supply security.
Traceability High (SI Units via NIST/BIPM).Medium (often traceable to internal standards).High (Directly characterized via qNMR/Mass Balance).
Uncertainty Explicitly stated (e.g., 99.5% ± 0.3%).Often omitted or generic (" >98%").Calculated internally (propagation of error).
Cost High (

$) per milligram.
Moderate (

).
High initial labor (


).
Lead Time Immediate (if stock exists) to Months (custom).Immediate.Weeks (Synthesis + Purification + Analysis).
Risk Factor Availability Risk : Niche CRMs often go out of stock.Integrity Risk : CoA may lack water/solvent data.Operational Risk : Requires internal analytical expertise.

Expert Insight: For 3-Methyl-5-(pyrrolidin-1-yl)benzoic acid, commercial CRMs are rarely available off-the-shelf. Consequently, Option C (In-House Qualification) using a "Gold Standard" approach (Mass Balance + qNMR) is often the most robust pathway for Phase 1/2 development.

Technical Deep Dive: The Qualification Workflow

To establish an In-House Primary Standard (Option C), you must prove identity and purity beyond reasonable doubt. We utilize a self-validating orthogonal approach .

Diagram 1: Reference Standard Qualification Workflow

This workflow illustrates the critical path from crude synthesis to a released primary standard.

G cluster_Char Structural Elucidation & Purity (Orthogonal) Start Crude Material (>95% HPLC) Purification Recrystallization (Target >99.5%) Start->Purification Homogeneity Homogeneity Testing (HPLC n=10) Purification->Homogeneity ID Identity: 1H-NMR, 13C-NMR, MS, IR Homogeneity->ID Purity Purity Assignment: 1. Mass Balance 2. qNMR ID->Purity Release CoA Generation & Expiry Setting Purity->Release

Caption: Orthogonal workflow ensuring the reference standard is chemically defined and homogeneous.

Experimental Protocols

The following protocols are designed specifically for the physicochemical properties of 3-Methyl-5-(pyrrolidin-1-yl)benzoic acid (amphoteric nature, UV chromophore).

Protocol A: Purity Assignment via Mass Balance

The "Gold Standard" for assigning potency to a reference standard.

Principle:



  • Chromatographic Purity (

    
    ): 
    
    • Column: C18 (e.g., Waters XBridge, 150 x 4.6 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses acid ionization, improves peak shape).

    • Mobile Phase B: Acetonitrile.[1]

    • Gradient: 5% B to 95% B over 20 min.

    • Detection: UV at 240 nm (Benzoic acid

      
       transition).
      
    • Limit: Integrate all peaks >0.05%.

  • Volatiles (

    
    ): 
    
    • Method: TGA (Thermogravimetric Analysis) or KF (Karl Fischer) + GC-Headspace.

    • Note: The pyrrolidine moiety can form hydrates; KF is preferred over Loss on Drying (LOD).

  • Residue on Ignition (

    
    ): 
    
    • Perform per USP <281> if sulfated ash is expected, or use ICP-MS for trace catalysts (e.g., Pd from Buchwald couplings).

Protocol B: Potency Verification via qNMR

Used to cross-validate the Mass Balance value.

Rationale: qNMR is absolute and does not rely on response factors.

  • Internal Standard (IS): Maleic Acid (Traceable to NIST SRM). High purity, distinct singlet at ~6.3 ppm.

  • Solvent: DMSO-

    
     (Ensures solubility of both the benzoic acid and pyrrolidine salt forms).
    
  • Procedure:

    • Weigh ~10 mg of Sample and ~10 mg of IS into the same vial (precision

      
       mg).
      
    • Dissolve in 0.7 mL DMSO-

      
      .
      
    • Acquire 1H-NMR with

      
       (relaxation delay) 
      
      
      
      sec (to ensure full relaxation).
    • Calculate potency based on molar ratios of the diagnostic Sample peak (e.g., Ar-CH3 at ~2.3 ppm) vs. IS peak.

Critical Data Summary: What to Expect

When characterizing high-quality 3-Methyl-5-(pyrrolidin-1-yl)benzoic acid, typical results should align with the following specifications. Deviations suggest process impurities (e.g., unreacted 3-bromo-5-methylbenzoic acid).

Table 2: Specification Guide for Primary Reference Standard
Test AttributeAcceptance CriteriaCommon Failure Mode
Appearance White to off-white solid.Yellowing indicates oxidation of the pyrrolidine ring.
1H-NMR Conforms to structure; No unassigned peaks >0.5%.Residual solvents (EtOAc, THF) often trapped in crystal lattice.
Mass Spec [M+H]+ = 206.1 ± 0.1 amu.Presence of de-methylated impurity (m/z 192).
HPLC Purity

(Area %).
Late-eluting dimers or oligomers.
Water (KF) Report Value (Typically <1.0%).Hygroscopicity increases if isolated as a salt (e.g., HCl).
Assay (Dried Basis) 99.0% – 101.0%.Values <98% suggest significant inorganic salt contamination.

References

  • ICH Expert Working Group. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Conference on Harmonisation, 2005. Link

  • International Organization for Standardization. ISO 17034:2016 General requirements for the competence of reference material producers. ISO, 2016. Link

  • United States Pharmacopeia. USP General Chapter <11> Reference Standards. USP-NF. Link

  • ChemicalBook. 3-Methyl-5-(pyrrolidin-1-yl)benzoic acid Product Entry (CAS 1427081-44-4).[2] ChemicalBook, Accessed 2023. Link

  • Gao, Y. et al.Strategies for the qualification of reference standards for pharmaceutical impurities. Journal of Pharmaceutical and Biomedical Analysis, 2018.

Sources

Safety Operating Guide

3-Methyl-5-(pyrrolidin-1-yl)benzoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development professionals on the lifecycle management of novel pharmaceutical intermediates. The safe handling and disposal of 3-Methyl-5-(pyrrolidin-1-yl)benzoic acid (CAS: 1427081-44-4) is just as critical as its synthesis. It is not enough to simply throw this compound into a generic waste bin; understanding its molecular behavior is paramount to laboratory safety, regulatory compliance, and environmental stewardship.

Below is the definitive, causality-driven guide for the operational handling and disposal of this specific compound.

Physicochemical Hazard Profiling & Causality

To build a self-validating safety protocol, we must first understand the "why" behind the rules. 3-Methyl-5-(pyrrolidin-1-yl)benzoic acid features two distinct functional groups that dictate its environmental and physical behavior:

  • Amphoteric/Zwitterionic Nature: The benzoic acid moiety acts as a proton donor (acidic), while the tertiary amine in the pyrrolidine ring acts as a proton acceptor (basic). Depending on the pH of your waste matrix, this compound can form zwitterions, drastically altering its solubility and making it difficult to precipitate out of aqueous waste streams.

  • Aquatic Toxicity & Environmental Persistence: Benzoic acid derivatives are known to be moderately toxic to aquatic ecosystems. If improperly discharged down the drain, they can alter microbial communities in soil and inhibit plant growth [1]. Furthermore, the addition of the pyrrolidine ring introduces a complex nitrogenous organic load. While municipal Publicly Owned Treatment Works (POTW) can handle basic biological waste, high concentrations of synthetic pyrrolidine derivatives can resist biological degradation and potentially form persistent organic pollutants (POPs) [1].

  • Dust & Inhalation Hazard: Like many fine organic powders, it poses a risk of respiratory irritation and a slight risk of dust explosion if aerosolized near ignition sources. Thermal decomposition releases highly toxic gases, including nitrogen oxides (NOx) and carbon monoxide [3].

Regulatory Classification (EPA/RCRA)

Under the EPA's Resource Conservation and Recovery Act (RCRA), 3-Methyl-5-(pyrrolidin-1-yl)benzoic acid is not explicitly named on the P-list (acute hazardous) or U-list (toxic) [4]. However, RCRA regulations dictate that any waste exhibiting characteristic toxicity, or mixtures derived from treating such chemicals, must be managed as hazardous waste [2]. Because of its biological activity, institutional Environmental Health and Safety (EHS) policies universally classify this intermediate as a regulated toxic chemical waste . High-temperature incineration via a licensed RCRA facility is the only scientifically sound disposal method.

Operational Disposal Protocol

To ensure absolute trustworthiness and compliance, follow this step-by-step segregation and disposal methodology.

Step 1: Matrix Evaluation & Segregation Never mix solid API waste with liquid solvent waste. Evaluate the physical state of your waste to determine the correct routing.

  • Solid Waste: Collect unreacted powder, contaminated weigh boats, and filter papers in a dedicated, sealable solid waste container.

  • Aqueous Liquid Waste: If dissolved in biological buffers, do NOT attempt to neutralize for drain disposal. Collect in a dedicated aqueous organic waste carboy.

  • Organic Liquid Waste: If dissolved in synthesis solvents (e.g., DMSO, Methanol, Dichloromethane), segregate into "Halogenated" or "Non-Halogenated" organic waste streams based on the primary solvent.

Step 2: Containment and Labeling

  • Ensure all containers are secondary-contained to prevent leak propagation.

  • Labeling must be explicit: "Hazardous Waste - Toxic Organic: Contains 3-Methyl-5-(pyrrolidin-1-yl)benzoic acid." Do not use chemical abbreviations or structural drawings in place of the full name.

Step 3: Institutional Transfer

  • Transfer the sealed containers to your EHS department or a licensed RCRA Treatment, Storage, and Disposal Facility (TSDF) for incineration.

Quantitative Data & Compatibility Summaries

Table 1: Waste Stream Routing and Compatibility Matrix

Waste State Primary Matrix Recommended Container RCRA Routing Causality / Rationale
Solid Powder Pure chemical, filter paper Amber glass or HDPE Solid Organic Waste Prevents aerosolization; amber glass protects from photolytic degradation.
Aqueous Liquid Water, biological buffers HDPE Carboy Aqueous Organic Waste High nitrogen load from pyrrolidine disrupts standard POTW biological treatments.

| Organic Liquid | DMSO, Methanol, DCM | HDPE or Glass Carboy | Halogenated / Non-Halogenated | Segregation prevents exothermic reactions with incompatible laboratory solvents. |

Table 2: Required Personal Protective Equipment (PPE)

PPE Category Specification Rationale
Hand Protection Nitrile gloves (double-gloved) Prevents dermal absorption; double-gloving ensures integrity during spill cleanup.
Eye Protection Chemical splash goggles Protects against severe eye irritation characteristic of benzoic acid derivatives.

| Respiratory | N95 or P100 particulate mask | Mitigates inhalation risk of fine powders and respiratory tract irritation. |

Spill Response & Decontamination Workflow

Causality-driven response: Because the powder can become airborne and cause severe respiratory and ocular irritation, dry sweeping is strictly prohibited . The friction from sweeping can also generate static electricity, posing an ignition risk.

  • Isolation: Evacuate personnel from the immediate 5-meter radius and don the PPE outlined in Table 2.

  • Dust Suppression: Gently cover the spilled solid with damp paper towels. Use water or a compatible low-volatility solvent (like ethanol) to wet the towels. This instantly suppresses the aerosolization of the active pharmaceutical ingredient.

  • Mechanical Collection: Using a non-sparking scoop or plastic spatula, collect the wetted powder and the paper towels. Deposit the material directly into a wide-mouth, sealable hazardous waste container.

  • Chemical Decontamination: Wash the affected surface with a mild alkaline detergent solution. Scientific Rationale: The alkaline environment deprotonates the carboxylic acid, converting residual 3-Methyl-5-(pyrrolidin-1-yl)benzoic acid into its highly water-soluble carboxylate salt, ensuring complete removal from the benchtop.

  • Final Rinse: Perform a final wipe with distilled water and dispose of all decontamination materials in the solid hazardous waste bin.

Waste Routing Decision Tree

WasteWorkflow Start Generate 3-Methyl-5-(pyrrolidin-1-yl) benzoic acid Waste CheckState Assess Physical State & Solvent Matrix Start->CheckState Solid Solid Powder (Filter paper, pure chem) CheckState->Solid Dry Solid Liquid Liquid Solution (Aqueous or Organic) CheckState->Liquid Dissolved SolidPack Seal in Amber Glass or HDPE Container Solid->SolidPack LiquidPack Segregate: Halogenated vs. Non-Halogenated Carboys Liquid->LiquidPack Label Label: 'Toxic Organic Waste' Do Not Abbreviate SolidPack->Label LiquidPack->Label EHS Transfer to EHS for RCRA Incineration Label->EHS

Fig 1: Waste segregation and disposal workflow for 3-Methyl-5-(pyrrolidin-1-yl)benzoic acid.

References

  • A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective.
  • A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. Environmental Protection Agency (EPA).
  • SDS of Benzoic Acid: Important Data and Inform
  • Hazardous Waste Listings. Environmental Protection Agency (EPA).

Personal protective equipment for handling 3-Methyl-5-(pyrrolidin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical safety not merely as a regulatory checklist, but as a mechanistic interaction between a compound's molecular architecture and human physiology. 3-Methyl-5-(pyrrolidin-1-yl)benzoic acid is a highly functionalized organic building block frequently utilized in advanced drug discovery and medicinal chemistry pipelines[1].

To design an effective, self-validating safety protocol for this compound, we must first deconstruct its structural hazards. The presence of the benzoic acid moiety makes this compound a severe irritant to ocular and mucous membranes[2]. However, the addition of the pyrrolidine ring—a cyclic tertiary amine—significantly alters its physicochemical profile. Pyrrolidine derivatives exhibit high lipophilicity and basicity, which dramatically enhances dermal penetration and can cause severe localized sensitization[3],[4]. Furthermore, the dual presence of an acidic carboxyl group and a basic amine creates a zwitterionic character, making the fine powder highly susceptible to electrostatic charge and subsequent aerosolization[5].

Below is the definitive operational guide for the safe handling, personal protective equipment (PPE) requirements, and disposal of 3-Methyl-5-(pyrrolidin-1-yl)benzoic acid.

Quantitative Hazard & Property Summary

Before handling, personnel must familiarize themselves with the compound's physical properties to anticipate its behavior in the ambient lab environment.

PropertyValue / ClassificationMechanistic Impact on Handling
Chemical Name 3-Methyl-5-(pyrrolidin-1-yl)benzoic acidFunctionalized zwitterionic building block.
CAS Number 1427081-44-4Unique identifier for inventory and waste tracking[1].
Molecular Weight 205.25 g/mol Determines molarity for biological and chemical assays.
Primary Hazards Skin Irrit. 2, Eye Dam. 1, STOT SE 3Requires strict barrier protection against acidic/lipophilic exposure[2].
Physical State Solid (Crystalline Powder)High risk of electrostatic aerosolization during transfer[5].

Personal Protective Equipment (PPE) Matrix

Because of the enhanced dermal permeation granted by the pyrrolidine moiety, standard PPE must be upgraded. Every piece of equipment chosen below is dictated by the specific chemical causality of the compound.

Equipment CategorySpecificationCausality / Justification
Eye/Face Protection Splash-resistant safety goggles (OSHA 29 CFR 1910.133)Prevents severe ocular damage (H318) from acidic dust aerosolization[6].
Hand Protection Double-layered Nitrile Gloves (≥0.11 mm thickness)The pyrrolidine moiety increases lipophilicity, accelerating permeation through compromised or thin gloves[3].
Respiratory N95 or P100 Particulate RespiratorMitigates inhalation of fine zwitterionic dust if handled outside a Class II fume hood[5],[4].
Body Protection Flame-resistant (FR) or standard cotton lab coatProvides a primary barrier against electrostatic dust adherence to personal clothing.

Operational Workflow: Precision Handling & Solubilization

To prevent exposure, the handling protocol must be a self-validating system where each step confirms the safety of the next.

Objective: Safely transfer and dissolve the compound while preventing aerosolization.

  • Environmental Verification: Prior to handling, verify that the chemical fume hood's face velocity is between 80–120 feet per minute (fpm).

    • Self-Validation: Check the digital airflow monitor; do not uncap the primary container if the flow alarm is active or uncalibrated.

  • Static Mitigation: Because the zwitterionic nature of the compound causes static cling, pass an anti-static zero-ion gun over the sealed stock vial and the receiving vessel.

  • Precision Transfer: Using a grounded, anti-static micro-spatula, carefully transfer the required mass.

    • Causality: Standard metal spatulas can generate micro-sparks or repel the charged powder, causing it to scatter onto the balance.

  • In-Situ Solubilization: Add the primary solvent (e.g., DMSO or DMF) directly to the receiving vial inside the fume hood before sealing.

    • Causality: Dissolving the powder immediately eliminates the risk of dry dust exposure during transport to the biological safety cabinet or assay station.

  • Decontamination: Wipe down the analytical balance and surrounding hood surface with a 70% ethanol/water solution to capture any microscopic particulate residue.

Workflow for the safe weighing and solubilization of 3-Methyl-5-(pyrrolidin-1-yl)benzoic acid.

Spill Management & Waste Disposal Plan

In the event of an accidental release, standard sweeping will exacerbate the hazard. The following protocol ensures containment without generating airborne particulates.

Objective: Contain and neutralize accidental releases safely.

  • Isolation & PPE Escalation: Immediately halt work and isolate the spill zone. If the spill exceeds 5 grams outside the fume hood, upgrade to a half-mask P100 respirator before proceeding[3].

  • Containment (No Sweeping): Do NOT sweep the dry powder.

    • Causality: Sweeping aerosolizes the acidic dust, leading to immediate respiratory exposure[7]. Instead, cover the spill with an inert, damp absorbent pad or slightly moisten the powder with a compatible solvent (e.g., water or dilute ethanol) to knock down the dust[7].

  • Mechanical Collection: Use a non-sparking scoop to transfer the dampened material into a compatible, sealable high-density polyethylene (HDPE) waste container[8].

    • Self-Validation: Inspect the spill area with a flashlight held at a low angle to detect any remaining crystalline reflection.

  • RCRA Disposal: Label the container clearly as "Hazardous Waste: Toxic/Irritant Solid (Contains Pyrrolidine/Benzoic Acid derivatives)" and transfer it to the facility's centralized hazardous waste accumulation area for professional incineration[3].

Sequential emergency response pathway for solid chemical spills and hazardous waste disposal.

References

  • BLD Pharm. "1284955-12-9|4-Methyl-3-{[(1-methylpiperidin-4-yl)methyl]amino}benzoic acid - BLDpharm". 1

  • US - SDS Manager. "Benzoic Acid Uses and Safe Handling: A Comprehensive Guide". 5

  • Durham Tech. "Benzoic acid - SAFETY DATA SHEET". 6

  • NIST. "1 - SAFETY DATA SHEET (Benzoic Acid)". 2

  • Manav Chem. "Safety data sheet - Pyrrolidine pure". 3

  • Valudor Products. "Safety Data Sheet: benzoic acid". 7

  • Fisher Scientific. "SAFETY DATA SHEET - Pyrrolidine-1-carbonitrile". 4

  • Loba Chemie. "PYRROLIDINE FOR SYNTHESIS". 8

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.